molecular formula C3H6N4 B102149 3-Methylamino-1H-1,2,4-triazole CAS No. 15285-16-2

3-Methylamino-1H-1,2,4-triazole

Katalognummer: B102149
CAS-Nummer: 15285-16-2
Molekulargewicht: 98.11 g/mol
InChI-Schlüssel: NOWPYQNOYJQXPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylamino-1H-1,2,4-triazole, also known as 3-Methylamino-1H-1,2,4-triazole, is a useful research compound. Its molecular formula is C3H6N4 and its molecular weight is 98.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylamino-1H-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylamino-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylamino-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-methyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-4-3-5-2-6-7-3/h2H,1H3,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWPYQNOYJQXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299822
Record name N-Methyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15285-16-2
Record name N-Methyl-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15285-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-4H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylamino-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a vital pharmacophore and a versatile structural motif.[1][2][3] Compounds incorporating this heterocycle exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The metabolic stability and ability of the 1,2,4-triazole nucleus to act as a bioisostere for amide bonds make it a privileged scaffold in rational drug design.[1] 3-Methylamino-1H-1,2,4-triazole, a derivative of this important class, holds promise as a key intermediate for the synthesis of more complex bioactive molecules and functional materials. This guide provides a comprehensive overview of a plausible synthetic route and the essential characterization techniques for this compound, grounded in established chemical principles.

Part 1: Synthesis of 3-Methylamino-1H-1,2,4-triazole

The synthesis of 3-substituted-1,2,4-triazoles often involves the cyclization of a guanidine derivative with a suitable one-carbon synthon.[1][4] A reliable and straightforward approach for the synthesis of 3-amino-1,2,4-triazoles utilizes the reaction of aminoguanidine with formic acid.[5][6][7] By extension, a logical and efficient pathway to 3-Methylamino-1H-1,2,4-triazole involves the cyclization of N-methylaminoguanidine with formic acid.

Proposed Synthetic Pathway: Einhorn-Brunner Reaction Analogue

The proposed synthesis is analogous to the Einhorn-Brunner reaction, which involves the reaction of a hydrazine with a dicarbonyl compound to form a triazole. In this modified approach, N-methylaminoguanidine serves as the key precursor, which upon reaction with formic acid, undergoes intramolecular cyclization to yield the target triazole.

Experimental Protocol: Synthesis of 3-Methylamino-1H-1,2,4-triazole

Materials:

  • N-Methylaminoguanidine hydrochloride (or a suitable salt)

  • Formic acid (98-100%)

  • Ethanol (95%)

  • Sodium hydroxide (for neutralization, if starting with a salt)

  • Deionized water

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

Procedure:

  • Preparation of N-Methylaminoguanidine Formate (in situ):

    • In a 250 mL round-bottom flask, dissolve N-methylaminoguanidine hydrochloride (1 mole equivalent) in a minimal amount of deionized water.

    • Slowly add a stoichiometric amount of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and liberate the free base.

    • To this solution, cautiously add formic acid (1.05 mole equivalents). The reaction is exothermic and may cause foaming.

  • Cyclization Reaction:

    • Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C using a heating mantle.

    • Maintain this temperature with constant stirring for 4-6 hours to ensure complete cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After cooling the reaction mixture to room temperature, add 95% ethanol to dissolve the product. The solution may need to be heated gently to achieve complete dissolution.

    • Filter the hot solution to remove any insoluble impurities.

    • The crude product can be obtained by evaporating the ethanol under reduced pressure using a rotary evaporator.

    • For further purification, the resulting solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Causality Behind Experimental Choices:

  • Excess Formic Acid: A slight molar excess of formic acid is used to ensure the complete conversion of the aminoguanidine precursor.

  • Reaction Temperature: The elevated temperature (120 °C) provides the necessary activation energy for the intramolecular cyclization and dehydration steps leading to the formation of the stable triazole ring.

  • Recrystallization: This is a crucial step for obtaining a high-purity product by removing unreacted starting materials and any side products. The choice of solvent is critical and should be one in which the product is sparingly soluble at low temperatures and highly soluble at elevated temperatures.

Visualizing the Synthesis Workflow:

Synthesis_Workflow Start Starting Materials: N-Methylaminoguanidine HCl Formic Acid Sodium Hydroxide Reaction Reaction: 1. Neutralization 2. Addition of Formic Acid 3. Cyclization at 120°C Start->Reaction Step 1 Workup Workup: Cooling Dissolution in Ethanol Filtration Reaction->Workup Step 2 Purification Purification: Rotary Evaporation Recrystallization Workup->Purification Step 3 FinalProduct Final Product: 3-Methylamino-1H-1,2,4-triazole Purification->FinalProduct Step 4

Caption: Synthetic workflow for 3-Methylamino-1H-1,2,4-triazole.

Part 2: Characterization of 3-Methylamino-1H-1,2,4-triazole

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for the final product.

Physical Properties

A key physical characteristic is the melting point, which serves as an initial indicator of purity.

PropertyExpected Value
Molecular Formula C₃H₆N₄
Molecular Weight 98.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 186-187 °C[8]
Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: Look for characteristic stretching vibrations in the range of 3100-3400 cm⁻¹. The primary amine will show two bands, while the N-H in the triazole ring will also contribute to this region.

  • C-H Stretch: Aliphatic C-H stretching from the methyl group will appear around 2850-3000 cm⁻¹.

  • C=N and N=N Stretch: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds in the 1500-1650 cm⁻¹ region.

  • N-H Bend: Bending vibrations for the N-H groups are expected in the 1550-1650 cm⁻¹ range.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides precise information about the carbon and hydrogen framework.

  • ¹H NMR:

    • -CH₃: A singlet integrating to three protons is expected for the methyl group, likely in the range of 2.5-3.0 ppm.

    • -NH-: A broad singlet for the amino proton. Its chemical shift can vary depending on the solvent and concentration.

    • Triazole C-H: A singlet for the proton on the triazole ring, expected to be downfield (around 7.5-8.5 ppm) due to the aromatic nature of the ring.

    • Triazole N-H: A broad singlet for the proton on the triazole ring nitrogen, which may exchange with D₂O.

  • ¹³C NMR:

    • -CH₃: An upfield signal for the methyl carbon, typically in the range of 25-35 ppm.

    • Triazole Carbons: Two distinct signals for the two carbon atoms in the triazole ring are expected in the aromatic region, likely between 140-160 ppm.

3. Mass Spectrometry (MS):

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (98.11). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizing the Characterization Workflow:

Characterization_Workflow SynthesizedProduct Synthesized Product Physical Physical Characterization (Melting Point) SynthesizedProduct->Physical Spectroscopic Spectroscopic Characterization SynthesizedProduct->Spectroscopic Confirmation Structural Confirmation Physical->Confirmation IR IR Spectroscopy (Functional Groups) Spectroscopic->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Spectroscopic->NMR MS Mass Spectrometry (Molecular Weight) Spectroscopic->MS IR->Confirmation NMR->Confirmation MS->Confirmation

Caption: Workflow for the characterization of 3-Methylamino-1H-1,2,4-triazole.

Conclusion

This technical guide outlines a robust and scientifically sound approach for the synthesis and characterization of 3-Methylamino-1H-1,2,4-triazole. The proposed synthetic method is based on well-established triazole chemistry, offering a high probability of success. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. This information is intended to empower researchers in their efforts to synthesize and utilize this valuable chemical intermediate for the development of novel pharmaceuticals and advanced materials.

References

  • Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. (URL: )
  • Cas 15285-16-2,3-Methylamino-1H-1,2,4-triazole | lookchem. (URL: )
  • US20020173675A1 - Method for producing 1-methyl-3-nitroguanidine - Google P
  • US5783734A - Process for preparing N-methyl-N'-nitroguanidine - Google P
  • ES2261374T3 - PROCEDURE FOR THE PREPARATION OF 1-METHYL-3-NITROGUANIDINE.
  • EP0798293A1 - Process for the preparation of N-Methyl-N'-nitroguanidine - Google P
  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (URL: )
  • KR100434991B1 - Preparation method of N-methyl-N'-nitroguanidine - Google P
  • A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed. (URL: [Link])

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. (URL: [Link])

  • Preparation and Properties of N-Methyl-N-nitroso-N'-nitroguanidine - ACS Publications. (URL: [Link])

  • Synthesis and characterization of substituted 1,2,4-Triazole and its deriv
  • 3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure. (URL: [Link])

  • Recent advances in the synthesis of triazole derivatives - RACO. (URL: [Link])

  • Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4?4-triazole-5-amine acetate - ResearchGate. (URL: [Link])

  • US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google P
  • EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google P
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - ResearchGate. (URL: [Link])

  • Synthesis and Spectral Characterization of 1,2,4-triazole deriv
  • Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4λ4-triazole-5-amine - Semantic Scholar. (URL: [Link])

  • NITROGUANIDINES'. (URL: )
  • 3-Amino-1,2,4-triazole - Wikipedia. (URL: [Link])

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzo
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: )
  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])

  • 1,2,4-Triazole - Wikipedia. (URL: [Link])

  • Synthesis of N1-substituted 3-amino-1,2,4-triazoles - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylamino-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3-Methylamino-1H-1,2,4-triazole (CAS: 15285-16-2), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2][3] Its structural elucidation is paramount for ensuring purity, verifying synthetic outcomes, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the causal reasoning behind the experimental methodologies.

The structural integrity of pharmacologically active molecules is non-negotiable. For a molecule like 3-Methylamino-1H-1,2,4-triazole, which serves as a crucial building block, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous characterization.[4] We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting not just the data, but the "why" behind the signals and the protocols to obtain them reliably.

Molecular Structure and Tautomerism

3-Methylamino-1H-1,2,4-triazole (Molecular Formula: C₃H₆N₄, Molecular Weight: 98.11 g/mol ) possesses a five-membered aromatic ring with three nitrogen atoms.[1] A critical feature of the 1,2,4-triazole ring system is its capacity for tautomerism. The proton on the ring nitrogen can reside on N1, N2, or N4. For 3-amino substituted triazoles, theoretical and physical studies have shown that the 1H-tautomer is generally the most stable form, which is the basis for the interpretations that follow.[5]

Structure:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for identifying the proton framework of a molecule. For 3-Methylamino-1H-1,2,4-triazole, the spectrum is expected to be relatively simple, yet highly informative. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred as it allows for the observation of exchangeable N-H protons, which are often invisible in solvents like chloroform-d.[6]

Expected ¹H NMR Data (in DMSO-d₆)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
C H₃-NH~ 2.7 - 2.9Doublet (d) or Singlet (s)3HAppears as a doublet due to coupling with the adjacent N-H proton. May appear as a singlet if N-H exchange is rapid or upon D₂O addition.
CH₃-NH ~ 6.0 - 6.5Quartet (q) or Broad (br)1HSignal shape depends on coupling and exchange rate. Will disappear upon addition of D₂O.
C H (Triazole Ring, C5)~ 7.9 - 8.2Singlet (s)1HThe sole proton on the aromatic triazole ring.
N H (Triazole Ring, N1)~ 12.0 - 13.5Broad Singlet (br s)1HSignificantly deshielded due to its position in the aromatic ring and hydrogen bonding. Disappears upon D₂O addition.
Causality and Interpretation
  • Methyl Protons (CH₃): These aliphatic protons are in a relatively shielded environment, hence their upfield chemical shift. The coupling to the adjacent N-H proton (³J coupling) splits the signal into a doublet.

  • Amino Proton (NH): This proton's chemical shift is variable and depends on concentration and temperature. Its coupling to the three methyl protons results in a quartet. Broadening is common due to quadrupolar effects of the nitrogen atom and chemical exchange.

  • Triazole C5-H Proton: As a proton attached to an electron-deficient aromatic system, it is significantly deshielded and appears downfield.

  • Triazole N1-H Proton: This proton is the most deshielded. Its acidic nature and involvement in intermolecular hydrogen bonding in a polar solvent like DMSO cause it to resonate far downfield as a broad signal.

Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-Methylamino-1H-1,2,4-triazole in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, especially the N-H protons.

    • Spectral Width: 0-16 ppm.

  • Verification: After the initial scan, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the signals assigned to N-H protons provides definitive confirmation of their identity.

Experimental Workflow: ¹H NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis A Weigh 5-10 mg of Sample B Add ~0.7 mL DMSO-d₆ A->B C Vortex to Dissolve B->C D Acquire Spectrum (NS=16, D1=5s) C->D Transfer to NMR Tube E Add 1 drop D₂O D->E F Re-acquire Spectrum E->F G Process & Phase Spectra F->G H Assign Peaks G->H I Confirm N-H via D₂O Exchange H->I

Workflow for ¹H NMR Analysis

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. Given the molecule's three unique carbon atoms, the proton-decoupled spectrum is expected to show three distinct signals.

Expected ¹³C NMR Data (in DMSO-d₆)
Signal AssignmentChemical Shift (δ, ppm)Carbon TypeNotes
C H₃-NH~ 28 - 32CH₃Aliphatic carbon, most shielded.
C H (Triazole Ring, C5)~ 145 - 150CHAromatic CH, deshielded by adjacent nitrogens.
C -NHCH₃ (Triazole Ring, C3)~ 158 - 162C (Quaternary)Most deshielded carbon, attached to three nitrogen atoms.
Causality and Interpretation

The chemical shifts directly reflect the electronic environment of each carbon.

  • CH₃ Carbon: As a standard sp³ hybridized carbon, it appears in the typical aliphatic region.

  • C5 Carbon: This sp² carbon is part of the heteroaromatic ring. Its direct attachment to a proton and proximity to two ring nitrogens places it in the aromatic region.

  • C3 Carbon: This sp² carbon is bonded to two ring nitrogens and one exocyclic nitrogen, making it the most electron-deficient and therefore the most deshielded carbon in the molecule.

Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: 400 MHz spectrometer (operating at 100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more scans are typically required.

    • Relaxation Delay (D1): 2 seconds is usually sufficient.

    • Spectral Width: 0-200 ppm.

  • Confirmation (Optional): Run a DEPT-135 experiment to confirm assignments. The CH₃ and CH signals will appear as positive peaks, while quaternary carbons (like C3) will be absent.

Experimental Workflow: ¹³C NMR

G A Use Prepared NMR Sample B Set up ¹³C Acquisition (zgpg30, NS=1024) A->B C Run DEPT-135 (Optional) B->C D Process Spectra B->D C->D E Correlate Signals with Structure D->E

Workflow for ¹³C NMR Analysis

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a molecular fingerprint. The spectrum of 3-Methylamino-1H-1,2,4-triazole is characterized by distinct N-H, C-H, and ring stretching vibrations.[7][8]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3400 - 3200N-H StretchMedium, BroadAmino N-H
3150 - 3050N-H StretchMedium, BroadTriazole Ring N-H
3000 - 2850C-H StretchMediumMethyl C-H
~ 1640N-H BendStrongAmino N-H Scissoring
1600 - 1450C=N / N=N StretchStrong-MediumTriazole Ring Vibrations
~ 1350C-N StretchStrongC-N (amino) bond
Causality and Interpretation
  • N-H Stretching Region: The high-frequency, broad bands are characteristic of N-H bonds, which are often involved in hydrogen bonding, causing the broadening. The two types of N-H bonds (amino and ring) will likely overlap.

  • C=N and N=N Region: The absorptions in the 1600-1450 cm⁻¹ range are diagnostic for the heteroaromatic triazole ring system.[5]

  • Fingerprint Region (<1400 cm⁻¹): This region contains complex vibrations (bends, rocks) that are unique to the molecule, serving as a valuable fingerprint for identification.

Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Acquisition:

    • Background Scan: Run a background spectrum with the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

    • Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software.

Experimental Workflow: IR Spectroscopy

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal A->C D Acquire Sample Spectrum B->D C->D E Analyze Key Functional Group Bands D->E

Workflow for ATR-FTIR Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For this compound, Electron Spray Ionization (ESI) in positive mode is a suitable technique.

Expected Mass Spectrometry Data (ESI+)
m/z ValueIonNotes
99.061[M+H]⁺The protonated molecular ion. This is the primary confirmation of the molecular weight.
98.054[M]⁺Molecular ion (less common in ESI).

High-Resolution MS (HRMS): For a formula of C₃H₇N₄ (the [M+H]⁺ ion), the calculated exact mass is 99.0614. Experimental verification of this mass to within 5 ppm provides unequivocal confirmation of the elemental composition.

Fragmentation Analysis

While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for related triazoles include the loss of small, stable molecules like N₂, HCN, or radicals like •CH₃. This data helps piece together the molecular structure.

Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (ESI+):

    • Ionization Mode: Positive.

    • Capillary Voltage: ~3-4 kV.

    • Scan Range: m/z 50-200.

    • Source Temperature: ~120-150 °C.

  • Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value with the calculated molecular weight. If using HRMS, confirm the elemental composition.

Experimental Workflow: Mass Spectrometry

G A Prepare Dilute Solution (e.g., Methanol + 0.1% HCOOH) B Infuse into ESI Source A->B C Acquire Spectrum in Positive Mode B->C D Identify [M+H]⁺ Peak C->D E Confirm Exact Mass (HRMS) D->E

Workflow for ESI-MS Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within a molecule. Heteroaromatic compounds like 1,2,4-triazoles typically exhibit absorptions in the UV region due to π → π* transitions.[5]

Expected UV-Vis Data
Solventλ_max (nm)Molar Absorptivity (ε)Transition
Ethanol or Water~ 210 - 220Moderateπ → π*
Interpretation

The absorption maximum (λ_max) is characteristic of the electronic structure of the triazole ring. The position and intensity can be influenced by solvent polarity and pH. While not as structurally informative as NMR or MS, it is an excellent technique for quantitative analysis (e.g., using a Beer-Lambert plot) and for checking for the presence of conjugated impurities.

Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Blank: Use a cuvette filled with the pure solvent to zero the instrument.

    • Sample: Use a matched quartz cuvette to measure the absorbance of the sample solution.

    • Scan Range: 190-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic characterization of 3-Methylamino-1H-1,2,4-triazole relies on the synergistic application of multiple analytical techniques. ¹H and ¹³C NMR define the precise atomic connectivity of the carbon and proton framework. IR spectroscopy confirms the presence of key functional groups and provides a unique molecular fingerprint. Mass spectrometry validates the molecular weight and elemental composition, while UV-Vis spectroscopy offers a means for quantification and a check of the electronic system. Together, these methods provide an unassailable body of evidence for the structure and purity of the title compound, a critical requirement for its application in research and development.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Available at: [Link]

  • SpectraBase. 3-(methylamino)-5-phenyl-1H-1,2,4-triazole. Available at: [Link]

  • Supplementary Information (SI) for Chemical Science. (2024). The Royal Society of Chemistry. Available at: [Link]

  • Demirbaş, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). Molecules. Available at: [Link]

  • LookChem. Cas 15285-16-2, 3-Methylamino-1H-1,2,4-triazole. Available at: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2015). International Journal of Science and Research (IJSR). Available at: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science. Available at: [Link]

  • Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. (2010). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4?4-triazole-5-amine acetate. (2018). ResearchGate. Available at: [Link]

  • Kuczkowski, P., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Available at: [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2010). Tetrahedron Letters. Available at: [Link]

  • Demirbaş, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. TÜBİTAK Academic Journals. Available at: [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]

  • Meng, S., et al. (2018). UV-Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-Triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. ResearchGate. Available at: [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Max-Planck Institute for Chemistry Mainz. Available at: [Link]

  • SpectraBase. 3-Amino-1,2,4-triazole. Available at: [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2014). Physical Chemistry Chemical Physics. Available at: [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. (2020). EURL-Pesticides.eu. Available at: [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2018). International Journal of Chemical Sciences. Available at: [Link]

  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (2014). ResearchGate. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Elucidating the Crystal Structure of 3-Methylamino-1H-1,2,4-triazole: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in diverse intermolecular interactions make it a privileged pharmacophore in drug design. This guide focuses on a specific derivative, 3-Methylamino-1H-1,2,4-triazole, a molecule of significant interest for developing novel therapeutics. While a definitive, publicly accessible single-crystal X-ray structure for this exact compound has yet to be reported, this document serves as an in-depth technical guide outlining the essential experimental workflow for its structural elucidation. Furthermore, by leveraging crystallographic data from closely related analogues, we present a predictive analysis of its molecular geometry and supramolecular assembly, offering valuable insights for computational chemists and drug development professionals.

Introduction: The Strategic Importance of Structural Elucidation

The 1,2,4-triazole nucleus is associated with a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets such as enzymes and receptors. A precise understanding of the crystal structure provides invaluable information on:

  • Molecular Conformation: The exact spatial arrangement of atoms.

  • Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and potential π-π stacking that govern crystal packing.

  • Physicochemical Properties: Insights into solubility, stability, and melting point, which are critical for drug formulation.[5]

3-Methylamino-1H-1,2,4-triazole (C₃H₆N₄, Molar Mass: 98.11 g/mol ) is a small, functionalized heterocycle with a reported melting point of 186-187 °C.[6] It possesses both hydrogen bond donors (the ring N-H and the amino N-H) and acceptors (the ring nitrogen atoms), predisposing it to form robust, predictable supramolecular structures. Determining its crystal structure is a critical step in unlocking its full potential as a building block for targeted therapies.

The Path to a Definitive Structure: Synthesis and Crystallization

The foundation of any crystallographic study is the production of high-purity, single crystals of suitable size and quality. The causality behind each step is critical for success.

Proposed Synthesis and Purification

A common and effective route to substituted 3-amino-1,2,4-triazoles involves the cyclization of appropriate precursors. A plausible, well-established method would be the reaction of N-methylthiosemicarbazide with formamide under microwave irradiation, a technique known for its efficiency and mild conditions.[7]

Experimental Protocol: Synthesis

  • Reaction Setup: Combine equimolar amounts of N-methylthiosemicarbazide and formamide in a microwave-safe reaction vessel.

  • Microwave Irradiation: Heat the mixture under microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes). The use of microwaves accelerates the reaction, often leading to cleaner products with higher yields compared to conventional heating.

  • Workup: After cooling, the reaction mixture is typically diluted with cold water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration. Recrystallization is the method of choice for purification. Given the polarity of the molecule, a solvent system like ethanol or an ethanol/water mixture is a logical starting point. Purity is then validated using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and absence of organic impurities.[5][8]

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared Spectroscopy (IR): To identify key functional groups, such as N-H and C=N stretches, which are characteristic of the triazole ring.[9]

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered, crystalline form.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Based on the principle of "like dissolves like," polar solvents are primary candidates. Start with solvents in which the compound is sparingly soluble at room temperature but readily soluble when heated (e.g., ethanol, isopropanol, acetonitrile).

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol) in a vial covered with a perforated cap. The slow evaporation of the solvent over several days to weeks allows for the gradual formation of well-ordered crystals. This is the most common and often most successful technique for novel compounds.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Thermal Gradient: Slowly cool a saturated solution from a high temperature to room temperature. This controlled cooling can promote the growth of large, single crystals.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization S1 Reactants (N-methylthiosemicarbazide + Formamide) S2 Microwave Reaction S1->S2 S3 Crude Product Precipitation S2->S3 S4 Recrystallization S3->S4 S5 Purity Verification (NMR, MS, IR) S4->S5 C1 Pure Compound S5->C1 High Purity Sample C2 Solvent Screening C3 Slow Evaporation Vapor Diffusion Slow Cooling C2->C3 C4 Single Crystal Formation C3->C4 XRD Single-Crystal X-ray Diffraction C4->XRD Diffraction Quality Crystal

Caption: Experimental workflow from synthesis to single crystal.

Core Analysis: Structure Determination via SC-XRD

With a suitable crystal, its atomic structure can be determined using Single-Crystal X-ray Diffraction (SC-XRD). This technique provides the definitive coordinates of each atom in the crystal lattice.

Methodology: SC-XRD Data Acquisition and Refinement

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The positions and intensities of the diffracted spots contain the information about the crystal's internal structure.

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, highly accurate crystal structure.

Predictive Structural Analysis

In the absence of experimental data, we can construct a robust hypothesis of the crystal structure of 3-Methylamino-1H-1,2,4-triazole by analyzing published structures of its close chemical relatives, particularly 3,5-diamino-1,2,4-triazole (DATA) and other substituted triazoles.[10][11][12]

Predicted Molecular Geometry

The 1,2,4-triazole ring is an aromatic heterocycle and is expected to be essentially planar. The exocyclic methylamino group will be connected to the C3 position. Tautomerism is a key feature of N-unsubstituted triazoles; physical and theoretical studies on 3-amino-1,2,4-triazole show that the 1H-tautomer is the most stable.[9][13] We predict the same for the N-methylated analogue.

Predicted Intermolecular Interactions and Supramolecular Assembly

The most powerful structure-directing force in this molecule will be hydrogen bonding. The molecule contains two N-H donor sites (N1-H on the ring and the amino N-H) and multiple nitrogen acceptors. Based on the crystal structures of similar compounds like 3-methyl-1H-1,2,4-triazole-5-thiones and DATA, the most probable and energetically favorable interaction is the formation of a centrosymmetric dimer via strong N-H···N hydrogen bonds.[10][11][14]

Specifically, the N1-H of one molecule is likely to donate a hydrogen bond to the N4 atom of a neighboring, inversion-related molecule, forming a robust R²₂(8) graph set motif. This is a highly common and stabilizing interaction in heterocyclic chemistry. The methylamino group's N-H could then form further hydrogen bonds, linking these dimers into sheets or chains.

Caption: Predicted N-H···N hydrogen bonding forming a stable dimer.
Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for 3-Methylamino-1H-1,2,4-triazole, based on analysis of analogous structures. These values are estimations and require experimental validation.

ParameterPredicted Value/InformationRationale / Comparative Compound
Crystal System Monoclinic or OrthorhombicCommon for small, planar heterocyclic molecules.[11][15]
Space Group P2₁/c or P-1Centrosymmetric space groups are common for molecules forming inversion dimers.
Molecules/Unit Cell (Z) 4 or 2Consistent with common packing for these space groups.
Dominant Interaction N-H···N Hydrogen BondingPresence of strong donor (N-H) and acceptor (N) sites.[10][11][13]
Supramolecular Motif R²₂(8) DimerA highly prevalent and stable motif in related triazole structures.[14]
Density (calculated) ~1.3 - 1.4 g/cm³Typical range for small organic molecules containing C, H, N.[6]

Application in Rational Drug Design

A confirmed crystal structure empowers drug development professionals in several key areas:

  • Structure-Based Drug Design (SBDD): The precise coordinates of the molecule can be used for computational docking studies to predict and optimize its binding to a target protein. Understanding the preferred hydrogen bonding motifs is crucial for designing compounds that can effectively displace it or mimic its interactions.

  • Bioisosteric Replacement: The 3-amino-1,2,4-triazole motif is often considered a bioisostere for urea, offering improved solubility and a reduced tendency to form aggregates.[5] Knowledge of its 3D structure and hydrogen bonding capacity validates and refines its use in such replacements.

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different properties. A definitive structure is the first step in identifying and characterizing potential polymorphs, which is a regulatory requirement for active pharmaceutical ingredients (APIs).

Conclusion

While the definitive crystal structure of 3-Methylamino-1H-1,2,4-triazole awaits experimental determination, this guide provides a comprehensive framework for its elucidation. We have outlined the necessary steps, from synthesis and crystallization to the final structure refinement. Through a detailed analysis of homologous structures, we predict that the molecule will be planar and will assemble in the solid state via strong, directional N-H···N hydrogen bonds, likely forming centrosymmetric dimers. This predictive insight offers immediate value for computational modeling and strategic planning in drug discovery programs. The experimental validation of this structure will be a significant contribution, providing a foundational piece of data for the rational design of next-generation 1,2,4-triazole-based therapeutics.

References

  • Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o668–o674. Available at: [Link]

  • ResearchGate. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones... Available at: [Link]

  • Laus, G., et al. (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o23. Available at: [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. Available at: [Link]

  • Jadhav, S. L., et al. (2010). Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. Oriental Journal of Chemistry, 26(2), 725-728. Available at: [Link]

  • ResearchGate. (n.d.). A number of triazole derivatives in clinical applications. Available at: [Link]

  • Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161-1164. Available at: [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(15), 5789. Available at: [Link]

  • Wiley Online Library. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 875312. Available at: [Link]

  • National Library of Medicine. (2020). Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. Bioorganic Chemistry, 103, 104128. Available at: [Link]

  • Research Square. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • International Journal of Science and Research. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR, 5(6), 2123-2133. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Available at: [Link]

  • ResearchGate. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available at: [Link]

  • ResearchGate. (1993). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. Available at: [Link]

  • National Library of Medicine. (2024). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Available at: [Link]

  • LookChem. (n.d.). Cas 15285-16-2,3-Methylamino-1H-1,2,4-triazole. Available at: [Link]

  • National Library of Medicine. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134177. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthesis, crystal structure and properties of 3-picrylamino-1,2,4-triazole-nitric acid self-assembled energetic material. RSC Advances, 15, 35109-35114. Available at: [Link]

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • National Library of Medicine. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161-1164. Available at: [Link]

  • Sci-Hub. (2018). Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Journal of Molecular Structure, 1151, 315–326. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylamino-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, recognized for its metabolic stability and ability to engage in diverse biological interactions.[1] Compounds incorporating this heterocycle are integral to a wide range of pharmaceuticals, including well-known antifungal agents.[2] The structural features of substituted amino-1,2,4-triazoles can enhance physicochemical properties such as solubility and bioavailability, making them attractive motifs in drug design.[1][3]

This technical guide provides a comprehensive analysis of the physicochemical properties of a specific derivative, 3-Methylamino-1H-1,2,4-triazole (CAS: 15285-16-2). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven experimental insights to create a self-validating resource for laboratory application. We will delve into its core properties, analytical characterization, and the experimental methodologies required for its assessment, providing the causal reasoning behind each scientific choice.

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. 3-Methylamino-1H-1,2,4-triazole is a small, heterocyclic molecule whose properties are dictated by the interplay between its aromatic triazole core and the exocyclic methylamino substituent.

Key Identifiers:

  • Systematic Name: N-methyl-1H-1,2,4-triazol-3-amine

  • Common Synonyms: 3-Methylamino-1H-1,2,4-triazole; methyl-(1H-[4][5][6]triazol-3-yl)-amine[4]

  • CAS Number: 15285-16-2[4]

  • Molecular Formula: C₃H₆N₄[4]

  • Molecular Weight: 98.11 g/mol [4]

Like its parent, 1,2,4-triazole, this compound can exist in different tautomeric forms. Theoretical and analytical studies on the parent ring system indicate that the 1H-tautomer is generally the most stable and preferred structure.[7]

Caption: Chemical structure of 3-Methylamino-1H-1,2,4-triazole.

Part 2: Core Physicochemical Properties

The physicochemical profile of a compound governs its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. The data presented here are based on published and predicted values.

PropertyValueSource
Melting Point 186-187 °CExperimental[4]
Boiling Point 251.3 ± 23.0 °CPredicted[4]
Density 1.331 ± 0.06 g/cm³Predicted[4]
pKa 11.44 ± 0.20Predicted[4]
Thermal Properties: Melting and Boiling Points

The experimental melting point of 186-187 °C is indicative of a stable crystalline solid with significant intermolecular forces, likely hydrogen bonding mediated by the ring N-H and the exocyclic amino group.[4] This high melting point suggests a well-ordered crystal lattice. The predicted boiling point is also high, reflecting the polarity and hydrogen-bonding capacity of the molecule.

Acidity and Basicity (pKa)

Understanding the ionization state of a molecule is critical for predicting its solubility, membrane permeability, and receptor interactions at physiological pH. The parent 1,2,4-triazole is amphoteric, with a pKa of 2.45 for the protonated species and 10.26 for the neutral molecule.[2]

For 3-Methylamino-1H-1,2,4-triazole, a predicted pKa of 11.44 likely corresponds to the deprotonation of the N1-H on the triazole ring, making it a very weak acid.[4] The molecule is also expected to be basic, with protonation likely occurring at the N4 position of the triazole ring, a site known for electrophilic attack. The exocyclic methylamino group also contributes to the overall basicity. The precise basic pKa values are not available in the searched literature but are essential for a complete profile and should be determined experimentally.

Lipophilicity (LogP)
Solubility Profile

Solubility is a key determinant of bioavailability. While specific quantitative solubility data for 3-Methylamino-1H-1,2,4-triazole is not published, the profile of the closely related 3-Amino-1,2,4-triazole provides an excellent surrogate for initial assessment. 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform; sparingly soluble in ethyl acetate; and insoluble in non-polar solvents like ether and acetone.[9][10][11] This profile is consistent with a polar molecule capable of forming strong hydrogen bonds with protic solvents. The aqueous solubility is likely pH-dependent due to the basic nature of the molecule.

Part 3: Spectroscopic and Analytical Characterization

While specific spectral data for this compound are not widely available in public databases, its structure allows for the confident prediction of its key spectroscopic features. This section also outlines a standard analytical workflow for purity and identity confirmation.

Predicted Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals: a singlet for the C5-H proton on the triazole ring, a broad singlet for the ring N1-H, a second exchangeable signal for the amino N-H, and a signal for the N-methyl group (likely a doublet if coupled to the N-H, or a singlet). The exact chemical shifts would require experimental determination.

  • ¹³C NMR: The carbon NMR spectrum should display three signals: one for the methyl carbon and two for the C3 and C5 carbons of the aromatic triazole ring.

  • FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region) from both the ring and the amino group, C-H stretching from the methyl group, and characteristic C=N and N-N ring stretching vibrations in the fingerprint region (below 1650 cm⁻¹).

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules in drug development. A robust method is self-validating, ensuring that the results are accurate and reproducible.

hplc_workflow cluster_workflow HPLC Purity Analysis Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection onto HPLC (e.g., 5 µL) prep->inject Load Sample separate Chromatographic Separation (C18 Reverse-Phase Column) inject->separate Elution Gradient detect UV Detection (e.g., 210-254 nm) separate->detect Monitor Eluent analyze Data Analysis (Peak Integration & Purity Calculation) detect->analyze Generate Chromatogram

Caption: A typical experimental workflow for HPLC-based purity analysis.

Part 4: Key Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are standard in the field and provide a robust framework for characterizing 3-Methylamino-1H-1,2,4-triazole.

Protocol 4.1: Aqueous Solubility Determination (Shake-Flask Method)

This method is the benchmark for determining thermodynamic solubility, a critical parameter for preclinical development.

Causality: The shake-flask method is chosen because it allows the system to reach equilibrium, providing a true measure of thermodynamic solubility rather than a kinetically limited apparent solubility. Incubation for 24 hours ensures this equilibrium is achieved.

Methodology:

  • Preparation: Add an excess amount of 3-Methylamino-1H-1,2,4-triazole to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully collect a precise aliquot of the clear supernatant, ensuring no solid material is disturbed.

  • Quantification: Dilute the supernatant with the mobile phase and analyze its concentration using a pre-validated HPLC-UV method against a standard curve of known concentrations.

Protocol 4.2: Potentiometric pKa Determination

This protocol provides an accurate measure of the compound's ionization constants.

Causality: Potentiometric titration is selected for its precision. It directly measures the change in pH as a function of added acid or base, allowing for the calculation of pKa values from the inflection points of the titration curve. This is fundamental for creating accurate pH-solubility profiles.

Methodology:

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in deionized water, often with a co-solvent like methanol if aqueous solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the resulting titration curve using specialized software.

Conclusion

3-Methylamino-1H-1,2,4-triazole is a polar, hydrophilic, and high-melting-point solid. Its key physicochemical characteristics are dominated by the aromatic 1,2,4-triazole ring and the hydrogen-bonding capacity of its N-H moieties. The predicted pKa suggests it is a weak acid and a base, indicating that its solubility and interactions will be pH-dependent. While a solid foundation of predicted and inferred data exists, this guide highlights the necessity for rigorous experimental determination of properties like pKa and LogP to fully enable its application in drug discovery and development. The provided protocols offer a standardized and scientifically sound approach to achieving this characterization.

References

  • LookChem. (n.d.). Cas 15285-16-2, 3-Methylamino-1H-1,2,4-triazole. Retrieved from [Link]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Amino-1,2,4-Triazole. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(methylamino)-5-phenyl-1H-1,2,4-triazole. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole-3-methanamine. Retrieved from [Link]

  • Journal of University of Anbar for Pure Science. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4?4-triazole-5-amine acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1,2,4-triazole water. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Retrieved from [Link]

  • Protocol Online. (2009). Info about 3-Amino-1,2,4-triazole (3-AT). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2025). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of Novel 1,3-Substituted 1H-[4][5][6]-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]

  • ResearchGate. (2025). Determination of the pKa value of some 1,2,4-triazol derivatives.... Retrieved from [Link]

  • PubMed. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil.... Retrieved from [Link]

  • Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • Marmara Pharmaceutical Journal. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Retrieved from [Link]

  • Reddit. (2022). Pka of 1,3,4 triazole??.... Retrieved from [Link]

Sources

"tautomerism in 3-Methylamino-1H-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tautomerism in 3-Methylamino-1H-1,2,4-triazole

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal and materials chemistry, profoundly influencing molecular properties such as polarity, lipophilicity, hydrogen bonding capability, and, consequently, biological activity. This guide provides a detailed examination of the prototropic tautomerism in 3-Methylamino-1H-1,2,4-triazole, a scaffold of significant interest. We will dissect the potential tautomeric forms, explore the theoretical underpinnings of their relative stabilities, and present robust experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the analysis and understanding of this complex equilibrium.

Foundational Concepts: Prototropic Tautomerism in the 1,2,4-Triazole Ring

Tautomers are structural isomers of organic compounds that can readily interconvert.[1] The most common form, prototropic tautomerism, involves the migration of a proton, often accompanied by a shift in double bonds.[1] In heterocyclic systems like 1,2,4-triazole, this is frequently observed as annular tautomerism , where a proton can occupy two or more positions on the nitrogen atoms of the ring.[1]

Understanding the tautomeric preferences of a molecule is critical, as different tautomers can exhibit distinct chemical reactivity and biological interactions.[2] The position of a single proton can alter a molecule's ability to act as a hydrogen bond donor or acceptor, which is fundamental to its interaction with biological targets like enzymes and receptors.

The Tautomeric Landscape of 3-Methylamino-1H-1,2,4-triazole

The 3-Methylamino-1H-1,2,4-triazole system can theoretically exist in several tautomeric forms. The most significant equilibrium is the annular prototropic tautomerism, which involves the migration of the ring proton (N-H) to the different nitrogen atoms. This gives rise to three primary tautomers, designated by the position of the endocyclic proton. A secondary, and generally less favorable, equilibrium is the amino-imino tautomerism of the exocyclic substituent.

The principal annular tautomers are:

  • 3-Methylamino-1H-1,2,4-triazole

  • 3-Methylamino-2H-1,2,4-triazole

  • 5-Methylamino-4H-1,2,4-triazole

Caption: Annular prototropic tautomers of 3-Methylamino-1,2,4-triazole.

Theoretical Stability and Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting the relative stabilities of tautomers. These methods can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents, providing a quantitative prediction of the equilibrium composition.[2][3]

For substituted 1,2,4-triazoles, the electronic nature of the substituents plays a crucial role in determining tautomeric preference. The methylamino group at the C3 position is an electron-donating group, which influences the electron density and basicity of the ring nitrogens. Computational studies on analogous 3-amino-1,2,4-triazoles have shown that the 1H- and 2H-tautomers are generally more stable than the 4H-tautomer.[3][4] The relative stability between the 1H and 2H forms can be sensitive to the environment.[3]

Table 1: Predicted Relative Stabilities of Amino-1,2,4-triazole Tautomers (Illustrative)

Tautomer Gas Phase (ΔG, kcal/mol) Polar Solvent (ΔG, kcal/mol) Key Insights
1H-Tautomer 0.0 (Reference) 0.0 (Reference) Often the most stable form in the gas phase for 3-amino derivatives.[3]
2H-Tautomer +0.5 to +2.0 -0.5 to +1.0 Stability is highly sensitive to substituent and solvent effects.[3]
4H-Tautomer +6.0 to +8.0 +4.0 to +6.0 Generally the least stable form due to electronic considerations.[5]

Note: These values are illustrative, based on published data for similar 1,2,4-triazole systems. Specific calculations for 3-Methylamino-1H-1,2,4-triazole are required for precise energy differences.

Experimental Protocols for Tautomer Characterization

A multi-pronged experimental approach is necessary to unambiguously characterize the tautomeric equilibrium in both solution and solid states.

workflow cluster_solution Solution State Analysis cluster_solid Solid State Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Solvent_Study Solvent Perturbation (Polar vs. Apolar) NMR->Solvent_Study Assess Equilibrium Shift IR FT-IR Spectroscopy UV_Vis UV-Vis Spectroscopy UV_Vis->Solvent_Study Conclusion Tautomer Assignment & Equilibrium Quantification Solvent_Study->Conclusion XRay Single Crystal X-ray Diffraction XRay->Conclusion IR->Conclusion Synthesis Synthesis & Purification of Compound Synthesis->NMR Characterization Synthesis->XRay Characterization

Caption: Experimental workflow for the comprehensive study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ring protons and carbons are highly sensitive to the electronic environment, which changes significantly between tautomers.

Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of 3-Methylamino-1H-1,2,4-triazole at a concentration of ~10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CD₃OD, CDCl₃, Benzene-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.[6][7][8]

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra for each sample. Pay close attention to the chemical shifts of the C5-H proton and the triazole ring carbons.

    • Acquire a ¹H-¹⁵N HMBC spectrum. This is a definitive experiment, as it can show correlations between protons (like N-H) and the ring nitrogen atoms, directly identifying the protonated nitrogen.

  • Data Analysis & Interpretation:

    • ¹H NMR: The chemical shift of the C5-H proton and the N-H protons (both endocyclic and exocyclic) will differ between tautomers. In cases of rapid interconversion, averaged signals will be observed.

    • ¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly diagnostic.

    • Equilibrium Constant (KT): If distinct signals for multiple tautomers are observed (slow exchange), the equilibrium constant can be determined by integrating the respective signals. For many triazoles, the exchange is fast, and only a single set of averaged peaks is seen.[9]

Single Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[10][11] Crystal packing forces and intermolecular hydrogen bonds will "lock" the molecule into a single, lowest-energy tautomeric form under those conditions.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure to determine the atomic positions. The key output is locating the position of the hydrogen atom on the triazole ring, which definitively identifies the tautomer present in the crystal. Tautomerizable 3-amino-1,2,4-triazoles often crystallize as the 1H- or 2H- forms.[9][12]

Key Factors Governing Tautomeric Equilibrium

The balance between tautomers is not static; it is a dynamic equilibrium influenced by several factors.

Solvent Effects

The solvent plays a paramount role in shifting the tautomeric equilibrium.[13][14]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize more polar tautomers through hydrogen bonding. For instance, a tautomer with a larger dipole moment or better hydrogen bond donating/accepting capacity may be favored.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also stabilize polar forms but primarily through dipole-dipole interactions.

  • Apolar Solvents (e.g., benzene, CCl₄): In these environments, the intrinsic stability of the tautomers (closer to the gas-phase state) and intramolecular interactions become more dominant.

solvent_effect Equilibrium Tautomeric Equilibrium (e.g., 1H ⇌ 2H) TautomerA Favors Tautomer A (e.g., more polar form) Equilibrium->TautomerA Shift Right TautomerB Favors Tautomer B (e.g., less polar form) Equilibrium->TautomerB Shift Left Solvent Solvent Properties Polarity High Polarity (e.g., DMSO, H₂O) Solvent->Polarity H_Bonding H-Bonding Capacity (Protic vs. Aprotic) Solvent->H_Bonding Apolar Low Polarity (e.g., Benzene) Solvent->Apolar Polarity->Equilibrium Polarity->TautomerA H_Bonding->Equilibrium H_Bonding->TautomerA Apolar->Equilibrium Apolar->TautomerB

Caption: Influence of solvent properties on tautomeric equilibrium.

Conclusion and Strategic Outlook

The tautomerism of 3-Methylamino-1H-1,2,4-triazole is a complex interplay of intrinsic electronic stability and environmental factors. While computational methods provide a strong predictive framework, a definitive understanding requires rigorous experimental validation through NMR spectroscopy and X-ray crystallography. For professionals in drug development, recognizing and characterizing the predominant tautomeric forms in relevant physiological and formulation conditions is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships, predicting metabolic fate, and ensuring the consistency and efficacy of a therapeutic agent. Future investigations should focus on quantifying the thermodynamic parameters (ΔH, ΔS) of the tautomeric interconversion through variable-temperature NMR studies and exploring how the tautomeric ratio impacts binding affinity to specific biological targets.

References

  • Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. (n.d.). The Journal of Physical Chemistry A. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). RSC Advances. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). RSC Advances. [Link]

  • Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. (n.d.). ResearchGate. [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]

  • On tautomerism of 1,2,4-triazol-3-ones. (2015). Computational and Theoretical Chemistry. [Link]

  • The tautomers of 1,2,3-triazole and 1,2,4-triazole. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). ResearchGate. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). National Institutes of Health. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

  • Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. (2024). National Institutes of Health. [Link]

  • Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4?4-triazole-5-amine acetate. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4λ4-triazole-5-amine. (2022). Semantic Scholar. [Link]

  • X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (n.d.). MDPI. [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI. [Link]

  • Tautomer. (n.d.). chemeurope.com. [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI. [Link]

  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals. [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). National Institutes of Health. [Link]

  • Equilibrium of three prototropic tautomers of substituted 1,2,3-triazole-5-carbaldehyde oximes. (n.d.). ResearchGate. [Link]

  • 3-(methylamino)-5-phenyl-1H-1,2,4-triazole. (n.d.). SpectraBase. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). RSC Publishing. [Link]

  • An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. (n.d.). ResearchGate. [Link]

  • Structure of 3-Amino-5-nitro-l,2,4-triazole Hydrate. (n.d.). ElectronicsAndBooks. [Link]

  • A Computational View of PATO and its Tautomers. (2012). ResearchGate. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). ResearchGate. [Link]

  • Possible tautomers and rotational isomers of C-nitramino-1,2,4-triazole. (n.d.). ResearchGate. [Link]

  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). National Institutes of Health. [Link]

  • Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)-1-hydroxyimidazoles. (n.d.). ResearchGate. [Link]

Sources

"1H-NMR and 13C-NMR of 1,2,4-triazole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ¹H-NMR and ¹³C-NMR of 1,2,4-Triazole Derivatives

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its unique physicochemical properties and versatile biological activities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical tool for the structural elucidation of its myriad derivatives. This guide provides an in-depth exploration of the ¹H and ¹³C NMR characteristics of 1,2,4-triazoles, moving beyond a simple catalog of data to explain the underlying principles that govern their spectral features. We will delve into characteristic chemical shifts, the profound influence of substituents, and the critical role of NMR in deciphering complex tautomeric equilibria. This document is intended for researchers, scientists, and drug development professionals who seek to leverage NMR spectroscopy for the unambiguous characterization and deeper understanding of these vital heterocyclic compounds.

The Foundational Role of NMR in 1,2,4-Triazole Chemistry

The five-membered 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms and two carbon atoms. This structure imparts a unique electronic environment that is highly sensitive to substitution, making NMR spectroscopy an exceptionally informative technique. Key structural questions in 1,2,4-triazole chemistry that NMR is uniquely positioned to answer include:

  • Confirmation of the Heterocyclic Core: Verifying the successful synthesis of the triazole ring.

  • Regiochemistry of Substitution: Determining the precise position of substituents on the ring (e.g., at N1, N4, C3, or C5).

  • Tautomeric Form: Identifying the dominant tautomer (1H, 2H, or 4H) present in a given solvent and temperature, a critical factor influencing the molecule's reactivity and biological interactions.[4]

  • Electronic Effects: Assessing the impact of various functional groups on the electronic distribution within the aromatic ring.

Caption: Basic structure and numbering of the 1H-1,2,4-triazole ring.

¹H-NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides a direct window into the electronic environment of the C-H and N-H protons of the triazole ring.

Ring Protons (C3-H and C5-H)

The protons attached to the triazole ring carbons (C3 and C5) are typically observed as sharp singlets in the aromatic region of the spectrum, generally between δ 8.0 and 9.5 ppm . Their downfield chemical shift is a direct consequence of the deshielding effect caused by the aromatic ring current. The precise location is highly sensitive to the nature and position of substituents.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or haloaryl groups will draw electron density away from the ring, further deshielding the remaining protons and shifting their signals further downfield.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂ or -OR will donate electron density into the ring, causing a shielding effect and shifting the proton signals upfield.

The N-H Proton: A Telltale Signal

The N-H proton of the 1,2,4-triazole ring is one of its most characteristic signals. It typically appears as a very broad singlet at a significantly downfield position, often in the range of δ 12.0 to 15.0 ppm when observed in a non-exchanging solvent like DMSO-d₆.[1][5]

Causality Behind the N-H Signal's Characteristics:

  • High Chemical Shift: The nitrogen atoms are highly electronegative, which strongly deshields the attached proton. Furthermore, this proton is acidic and readily participates in intermolecular hydrogen bonding with the solvent (like DMSO) or other triazole molecules, which further shifts it downfield.

  • Signal Broadening: The N-H proton undergoes chemical exchange with trace amounts of water in the solvent or between different triazole molecules. This exchange process, combined with quadrupolar broadening from the adjacent ¹⁴N nucleus, leads to a significantly broadened signal. In protic solvents like D₂O or CD₃OD, this signal will often exchange completely and disappear.

Data Summary: ¹H-NMR Chemical Shifts

The following table summarizes typical ¹H-NMR chemical shift ranges for protons in various 1,2,4-triazole derivatives.

Proton TypeTypical Chemical Shift (δ, ppm)Common SolventNotes
C3-H / C5-H 8.0 - 9.5DMSO-d₆, CDCl₃Appears as a sharp singlet. Position is highly dependent on substituents.
N-H 12.0 - 15.0DMSO-d₆Very broad singlet. Often disappears upon D₂O exchange.
Substituent Protons VariableDMSO-d₆, CDCl₃Dependent on the specific substituent (e.g., CH₂ protons adjacent to the ring ~δ 4.4 ppm).[1][5]

¹³C-NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C-NMR spectroscopy is indispensable for confirming the carbon framework of triazole derivatives and is particularly powerful for distinguishing between tautomers.

Ring Carbons (C3 and C5)

The two carbon atoms of the triazole ring, C3 and C5, typically resonate in the downfield region of the spectrum, between δ 140 and 170 ppm . Their exact chemical shifts provide crucial information about the electronic environment and bonding.

  • Influence of Substituents: Similar to ¹H-NMR, the chemical shifts of C3 and C5 are modulated by attached groups. A carbon atom bonded to an electronegative substituent (e.g., an aryl group) will be shifted further downfield.

  • Tautomerism Identification: ¹³C-NMR is a definitive tool for identifying thione/thiol tautomers. A carbon involved in a C=S double bond (a thione) exhibits a highly characteristic chemical shift in the δ 165-175 ppm range.[6][7] In the corresponding thiol tautomer (C-SH), this carbon signal shifts significantly upfield.

G cluster_tautomerism Thione-Thiol Tautomerism & ¹³C-NMR Shifts Thione Thione Form (Dominant) C5=S at δ ~167 ppm Thiol Thiol Form (Minor) C5-SH at δ ~50-75 ppm Thione->Thiol Tautomerization (Proton Transfer) Thiol->Thione

Caption: Tautomeric equilibrium and its effect on the C5 chemical shift.

Data Summary: ¹³C-NMR Chemical Shifts

The table below provides typical ¹³C-NMR chemical shifts for carbons in 1,2,4-triazole systems.

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
C3 / C5 140 - 161For standard C-H or C-C substituted triazoles.[1][5]
C=S (Thione) 165 - 175Unambiguous indicator of the thione tautomer.[7]
C-S (Thiol) 50 - 75Characteristic of the thiol tautomer.[7]
Substituent Carbons VariableDependent on the specific substituent's structure.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a robust and well-considered experimental approach. The following protocol is designed to ensure data integrity.

Step-by-Step Sample Preparation
  • Analyte Purity: Ensure the 1,2,4-triazole derivative is of high purity (>95%), as impurities will complicate spectral interpretation. Residual solvents or reagents from synthesis are common culprits.

  • Massing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H-NMR and 15-25 mg for ¹³C-NMR.

  • Solvent Selection (The Critical Choice):

    • DMSO-d₆: This is the solvent of choice for most 1,2,4-triazole derivatives. Its high polarity dissolves a wide range of compounds, and its ability to hydrogen bond minimizes the exchange rate of N-H protons, allowing for their clear observation.[8]

    • CDCl₃: A less polar option suitable for non-polar derivatives. N-H protons may be broader or exchange more readily in this solvent.

    • Solvent Volume: Use a standard volume of deuterated solvent, typically 0.6-0.7 mL for a standard 5 mm NMR tube.

  • Dissolution: Add the solvent to the NMR tube containing the sample. Vortex the tube for 30-60 seconds to ensure complete dissolution. A brief sonication can aid in dissolving stubborn samples.

  • Internal Standard: While the residual solvent peak is often used for calibration (DMSO-d₆ at δ 2.50 ppm; CDCl₃ at δ 7.26 ppm), tetramethylsilane (TMS) can be added for ultimate precision if required.[8]

Workflow for NMR Data Acquisition & Analysis

G A Sample Preparation (Purity Check, Weighing, Solvent Choice) B ¹H NMR Acquisition (Standard 1D Pulse Program) A->B E ¹³C NMR Acquisition (Proton Decoupled, e.g., 'zgpg30') A->E C ¹H Data Processing (Phasing, Baseline Correction, Calibration) B->C D ¹H Spectral Analysis (Integration, Peak Picking, J-Coupling) C->D H Advanced 2D NMR (if needed) (COSY, HSQC, HMBC) D->H Ambiguity? I Final Structure Elucidation D->I F ¹³C Data Processing (Phasing, Baseline Correction, Calibration) E->F G ¹³C Spectral Analysis (Peak Picking, Tautomer ID) F->G G->H Ambiguity? G->I H->I

Caption: A validated workflow for NMR analysis of 1,2,4-triazole derivatives.

Conclusion

¹H and ¹³C NMR spectroscopy are not merely characterization techniques but are essential investigative tools in the field of 1,2,4-triazole chemistry. They provide a detailed electronic and structural map of these versatile molecules. A thorough understanding of the principles governing their chemical shifts and the nuances of N-H proton behavior allows researchers to move beyond simple spectral matching to a predictive and interpretive science. The ability of NMR, particularly ¹³C-NMR, to unambiguously determine tautomeric forms in solution is a capability that few other analytical techniques can offer with such clarity. By following validated experimental protocols, scientists can ensure the acquisition of high-fidelity data, underpinning the rigorous structural proof required for publication, patenting, and advancement in drug discovery and materials development.

References

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). MDPI. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Research in Engineering and Science (IJRES). [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory, India. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (2022). AIP Publishing. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... (n.d.). ResearchGate. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2018). International Journal of Science and Research (IJSR). [Link]

  • ¹H and ¹³C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. [Link]

  • Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. (1968). The Journal of Organic Chemistry. [Link]

  • 1,2,4-Triazole Spectra. (n.d.). SpectraBase. [Link]

  • The ¹HNMR spectral data of 1,2,4-Triazole derivatives (7-10). (n.d.). ResearchGate. [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]

  • Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. (2016). PubMed. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2018). ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

Sources

An In-Depth Technical Guide to FT-IR and Mass Spectral Studies of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science.[1][2][3] This five-membered heterocyclic motif, containing three nitrogen atoms and two carbon atoms, is a privileged structure found in a wide array of pharmacologically active agents.[3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5][6] The stability of the triazole ring and its capacity for diverse substitutions make it a versatile scaffold in the design of novel therapeutic agents and functional materials.[7][8]

This guide provides an in-depth exploration of two powerful analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the structural characterization of 1,2,4-triazole compounds. As a Senior Application Scientist, the aim is to not only present the methodologies but also to instill a deeper understanding of the "why" behind the experimental choices, ensuring the generation of reliable and interpretable data for researchers, scientists, and drug development professionals.

Pillar I: Expertise & Experience - The Causality Behind Experimental Choices

The selection of analytical techniques and the specific parameters within those techniques are critical for obtaining meaningful data. The rationale behind these choices is rooted in the fundamental properties of the 1,2,4-triazole scaffold and the information sought.

Why FT-IR? Probing the Vibrational Landscape

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[9][10] It operates on the principle that chemical bonds vibrate at specific frequencies.[10] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.[11] This absorption pattern provides a unique "fingerprint" of the molecule. For 1,2,4-triazole derivatives, FT-IR is particularly adept at:

  • Confirming the presence of the triazole ring: The characteristic vibrations of the C=N and C-N bonds within the heterocyclic ring provide strong evidence of its formation.[5]

  • Identifying key functional groups: Substituents on the triazole ring, such as -NH, -SH, -C=O, and aromatic rings, have distinct and well-characterized absorption bands.[12][13]

  • Monitoring reaction progress: The disappearance of reactant functional group signals (e.g., the carbonyl group of a precursor) and the appearance of new signals corresponding to the triazole product can be used to track the progress of a synthesis.[13]

Why Mass Spectrometry? Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.[14] In the context of 1,2,4-triazole research, MS is crucial for:

  • Confirming molecular identity: Obtaining the accurate mass of the molecular ion provides definitive confirmation of the compound's elemental composition.

  • Elucidating substitution patterns: The way a substituted 1,2,4-triazole fragments upon ionization can provide valuable clues about the position and nature of the substituents.[1]

  • Characterizing complex mixtures: When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), MS can identify individual components in a reaction mixture or biological sample.

The choice between different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), depends on the analyte's properties. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing rich structural information.[15] ESI, a "soft" ionization technique, typically produces the protonated molecule [M+H]+ with minimal fragmentation, making it ideal for determining the molecular weight of thermally labile or non-volatile compounds.[15][16]

Pillar II: Trustworthiness - A Self-Validating System of Protocols

The integrity of scientific data hinges on the robustness and reproducibility of the experimental methods. The following protocols are designed to be self-validating, with built-in checks and considerations to ensure data quality.

Experimental Protocol 1: FT-IR Analysis of 1,2,4-Triazole Compounds

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid 1,2,4-triazole derivative using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (The KBr Pellet):

    • Rationale: This method is ideal for solid samples and provides good spectral resolution. The KBr is transparent to IR radiation in the typical analysis range.

    • Procedure:

      • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water.

      • Grind a small amount of the 1,2,4-triazole sample (1-2 mg) to a fine powder using an agate mortar and pestle.

      • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

      • Grind the mixture vigorously for 1-2 minutes until it becomes a homogenous, fine powder. The presence of large crystals will cause scattering of the IR beam.

      • Transfer the powder to a pellet-forming die.

      • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Rationale: A background spectrum of the empty sample compartment is necessary to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum.[11]

    • Procedure:

      • Ensure the sample compartment of the FT-IR spectrometer is empty.

      • Acquire a background spectrum according to the instrument's software instructions. This typically involves an accumulation of multiple scans to improve the signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Procedure:

      • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

      • Acquire the sample spectrum, using the same instrument parameters (e.g., number of scans, resolution) as the background spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Procedure:

      • Identify the characteristic absorption bands in the spectrum.[9]

      • Compare the observed frequencies with established correlation tables and literature data for 1,2,4-triazole compounds.

Experimental Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

This protocol provides a general procedure for the analysis of 1,2,4-triazole derivatives using ESI-MS, a technique well-suited for many polar and thermally labile compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to avoid contamination of the mass spectrometer and to ensure optimal ionization.[17] The concentration should be low enough to prevent signal suppression and detector saturation.[17]

    • Procedure:

      • Prepare a stock solution of the 1,2,4-triazole compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[17]

      • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase.[17]

      • If the sample contains salts or other non-volatile components, it may be necessary to perform a simple purification step, such as solid-phase extraction, prior to analysis.

      • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.[17]

  • Instrument Setup and Calibration:

    • Rationale: The mass spectrometer must be properly calibrated to ensure accurate mass measurements.

    • Procedure:

      • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.

      • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters may need to be optimized for the specific compound being analyzed.

  • Data Acquisition:

    • Rationale: The choice of acquisition mode depends on the analytical goal. Full scan mode provides a broad overview of the ions present, while tandem MS (MS/MS) is used to obtain structural information through fragmentation.[14]

    • Procedure:

      • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

      • Acquire data in positive ion mode to observe the protonated molecule [M+H]+. For compounds with acidic protons, negative ion mode ([M-H]-) may be more appropriate.

      • To induce fragmentation and obtain structural information, perform a tandem MS (MS/MS) experiment.[15] In this experiment, the [M+H]+ ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.[14] The collision energy can be varied to control the degree of fragmentation.

  • Data Analysis:

    • Procedure:

      • Determine the mass of the molecular ion from the full scan spectrum.

      • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the compound.

Visualization & Data Presentation

Clear and concise presentation of data is paramount for effective communication of scientific findings.

Diagrams of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dry KBr prep2 Grind Sample prep1->prep2 prep3 Mix Sample & KBr prep2->prep3 prep4 Press Pellet prep3->prep4 acq1 Acquire Background Spectrum prep4->acq1 acq2 Acquire Sample Spectrum acq1->acq2 analysis1 Identify Characteristic Bands acq2->analysis1 analysis2 Compare to Literature analysis1->analysis2

Caption: Experimental workflow for FT-IR analysis of 1,2,4-triazole compounds.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter Sample prep2->prep3 acq1 Instrument Calibration prep3->acq1 acq2 Infuse Sample acq1->acq2 acq3 Acquire Full Scan Spectrum acq2->acq3 acq4 Perform MS/MS acq3->acq4 analysis1 Determine Molecular Weight acq4->analysis1 analysis2 Analyze Fragmentation Pattern analysis1->analysis2

Caption: Experimental workflow for ESI-MS analysis of 1,2,4-triazole compounds.

Interpreting the Data: Characteristic Signatures

FT-IR Spectral Data

The FT-IR spectra of 1,2,4-triazole derivatives are characterized by several key absorption bands. The precise positions of these bands can be influenced by the nature and position of substituents on the triazole ring.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretching3150 - 3100MediumOften broad due to hydrogen bonding.[12]
Aromatic C-H Stretching3100 - 3000Medium to WeakCharacteristic of the C-H bonds on the triazole ring.[12]
C=N Stretching1600 - 1500Medium to StrongA key indicator of the triazole ring.[5][12]
C-N Stretching1370 - 1310Medium to StrongAnother important vibration of the triazole nucleus.[5]
Ring Bending1000 - 800MediumCan be complex and influenced by substitution.
C=S Stretching (for thiones)1200 - 1050StrongIndicates the presence of a thione substituent.[7]
S-H Stretching (for thiols)2600 - 2550WeakCharacteristic of the thiol tautomer.[7]

Mass Spectral Fragmentation

The fragmentation of the 1,2,4-triazole ring in mass spectrometry is a complex process that is highly dependent on the ionization method and the substituents present.[1]

Common Fragmentation Pathways under Electron Ionization (EI-MS):

Under EI, 1,2,4-triazole derivatives often undergo ring cleavage.[1] A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of a molecule of hydrogen cyanide (HCN) to produce a major fragment ion.[1] For substituted triazoles, the fragmentation can be more intricate and may involve the loss of a nitrogen molecule (N₂).[1]

MS_Fragmentation Parent [1,2,4-Triazole-R]+• Fragment1 [M - N₂]+• Parent->Fragment1 - N₂ Fragment2 [M - HCN]+• Parent->Fragment2 - HCN Fragment3 [R-C≡N]+• Parent->Fragment3 Ring Cleavage

Caption: Generalized EI-MS fragmentation pathways of substituted 1,2,4-triazoles.

Common Fragmentation in Electrospray Ionization (ESI-MS):

In ESI-MS, the primary ion observed is typically the protonated molecule [M+H]+. Fragmentation is induced in the collision cell (MS/MS) and often involves the loss of neutral molecules from the substituents or cleavage of the bonds connecting the substituents to the triazole ring. The fragmentation patterns of 1,2,4-triazole-3-thiones, for instance, can be elucidated by varying the fragmentor voltage.

Pillar III: Authoritative Grounding & Comprehensive References

To ensure the scientific rigor of this guide, all mechanistic claims and protocol standards are supported by authoritative sources from the scientific literature.

Conclusion: A Synergistic Approach to Structural Elucidation

FT-IR and mass spectrometry are complementary techniques that, when used in concert, provide a comprehensive picture of the structure of 1,2,4-triazole compounds. FT-IR offers a rapid and non-destructive method for identifying functional groups and confirming the presence of the triazole ring, while mass spectrometry provides definitive molecular weight information and detailed structural insights through fragmentation analysis. By understanding the principles behind these techniques and adhering to robust experimental protocols, researchers can confidently characterize novel 1,2,4-triazole derivatives, paving the way for advancements in drug discovery and materials science.

References

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Kamble, R. R., & Sudha, B. S. (2006). Synthesis, spectral characterization and antihaemostatic activity of 1,2,4-triazoles incorporating 1,2,4-triazine rings. Journal of Chemical Sciences, 118(2), 191-195.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • Al-Salami, B. K., & Al-Janabi, A. H. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 867-875.
  • Al-Azzawi, A. M., & El-Hiti, G. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078.
  • Sravya, G., & N, A. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(1), 1-4.
  • Venkatarao, V., et al. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

  • Rohaeti, E., & Prima, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 423–436.
  • ResearchGate. (n.d.). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (a)[12] and theoretical (b) IR spectra of triazole. Retrieved from [Link]

  • PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compund 1(c). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 1,2,4-triazole containing Schiff base ligands and their CuIIcomplexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of 1,2,4-Triazoles. Retrieved from [Link]

  • Barid, R. K., & Mohsin, E. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Al-Nahrain University, 17(3), 57-65.
  • Institute of Metal Physics. (n.d.). Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ACS Omega. (n.d.). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. Retrieved from [Link]

  • PubMed. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Retrieved from [Link]

  • PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

  • Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (n.d.). FT-IR Spectroscopy.
  • A Comprehensive review on 1, 2,4 Triazole. (n.d.).
  • Chemistry LibreTexts. (n.d.). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accur
  • PubMed. (2024). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Approaches to the ESI-MS Analysis of Catalytic Reactions. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Synthesis of some triazole and triazoline derivatives by green chemistry and study of their molecular docking with a study of. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Retrieved from [Link]

Sources

"melting point and boiling point of 3-Methylamino-1H-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylamino-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 3-Methylamino-1H-1,2,4-triazole (CAS No. 15285-16-2), a heterocyclic compound of significant interest in medicinal and agrochemical research. The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents, making a thorough understanding of the physicochemical properties of its derivatives essential for drug development professionals.[1][2][3][4] This document moves beyond a simple recitation of values, delving into the molecular principles that govern these phase transitions. We will explore the influence of intermolecular forces, particularly hydrogen bonding, on the compound's thermal characteristics. Furthermore, this guide presents a field-proven, step-by-step protocol for the experimental determination of the melting point, a critical parameter for identity confirmation and purity assessment.

Introduction to 3-Methylamino-1H-1,2,4-triazole

3-Methylamino-1H-1,2,4-triazole is a five-membered heterocyclic compound containing three nitrogen atoms. Its structure is characterized by a triazole ring substituted with a methylamino group. The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including antifungal, anticancer, and antiviral properties.[3][4][5] The specific substitutions on the triazole core, such as the methylamino group in this case, critically modulate the molecule's polarity, solubility, and ability to interact with biological targets. Therefore, a precise characterization of its fundamental physical properties, such as melting and boiling points, is a foundational step in its synthesis, purification, and formulation development.

Physicochemical Properties: A Deep Dive

The melting and boiling points of a compound provide crucial insights into its purity, identity, and the nature of its intermolecular forces.[6][7] For 3-Methylamino-1H-1,2,4-triazole, these properties are dictated by its unique molecular structure.

Melting Point: Structure and Purity

The experimentally determined melting point for 3-Methylamino-1H-1,2,4-triazole is in the range of 186-187 °C .[8] This relatively high melting point for a small organic molecule (Molecular Weight: 98.11 g/mol ) is a direct consequence of the strong intermolecular forces present in its solid crystalline state.[8]

Causality Behind the High Melting Point: The key contributors to the high melting point are the extensive hydrogen bonding capabilities of the molecule. The triazole ring contains N-H protons, and the exocyclic amino group also has an N-H proton. These protons can act as hydrogen bond donors, while the nitrogen atoms in the ring and the amino group can act as hydrogen bond acceptors. This creates a robust, three-dimensional network of hydrogen bonds in the crystal lattice, requiring significant thermal energy to overcome, resulting in a high melting point.

For comparison, the parent compound 3-Amino-1,2,4-triazole has a melting point of 150-153 °C.[9][10] The substitution of a hydrogen atom on the amino group with a methyl group in 3-Methylamino-1H-1,2,4-triazole might be expected to slightly decrease the potential for hydrogen bonding (one less N-H donor site). However, other factors such as crystal packing efficiency and the electron-donating effect of the methyl group can influence the overall lattice energy, leading to the observed higher melting point.

Boiling Point: A Predicted Value

The boiling point for 3-Methylamino-1H-1,2,4-triazole is a predicted value of 251.3 ± 23.0 °C .[8] It is common for complex heterocyclic compounds that exhibit strong hydrogen bonding to have predicted, rather than experimentally determined, boiling points. This is because such compounds often decompose at the high temperatures required for boiling at atmospheric pressure.

Factors Influencing Boiling Point: The primary factors contributing to this high predicted boiling point are consistent with those affecting its melting point:

  • Hydrogen Bonding: Similar to the solid state, extensive intermolecular hydrogen bonding persists in the liquid state, significantly increasing the energy required for vaporization.[11][12]

  • Polarity: The triazole ring and the methylamino group create a polar molecule. The resulting dipole-dipole interactions contribute to the overall intermolecular attractive forces, further elevating the boiling point.[7][13]

  • Molecular Weight: While not a large molecule, its molecular weight contributes to the van der Waals forces, which must also be overcome during boiling.[14]

The presence of the imino (N-H) group within the triazole ring is a particularly strong contributor to elevating the boiling point through intermolecular association.[11]

Experimental Determination of Melting Point: A Validated Protocol

The determination of a compound's melting point is a fundamental technique for identification and purity assessment.[15] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0 °C, whereas impurities will depress the melting point and broaden the range.[16] The capillary method is the most common and reliable technique for this purpose.[17]

Principle of the Capillary Method

The principle involves heating a small, powdered sample of the substance in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[17]

Step-by-Step Methodology

This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

  • Sample Preparation (The Critical First Step):

    • Rationale: The sample must be completely dry and finely powdered. Residual solvent can act as an impurity, depressing and broadening the melting range. A fine powder ensures uniform packing and efficient heat transfer.[17]

    • Procedure: Place a small amount of 3-Methylamino-1H-1,2,4-triazole on a watch glass. If necessary, gently crush the crystals into a fine powder using a spatula. Ensure the sample is free from any solvent by drying under vacuum if needed.

  • Capillary Tube Packing:

    • Rationale: A properly packed sample (2-3 mm high) is essential for accurate determination. Too much sample will cause a temperature gradient within the sample, leading to a broad melting range.

    • Procedure: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the sample tightly into the bottom.[6]

  • Apparatus Setup and Measurement:

    • Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid initial heating brings the temperature close to the expected melting point, followed by a slow ramp rate to precisely observe the phase transition.[6]

    • Procedure: a. Place the packed capillary tube into the heating block of the melting point apparatus.[17] b. If the approximate melting point is known (186-187 °C), set a rapid heating ramp (e.g., 10-20 °C/min) to a starting temperature approximately 15-20 °C below the expected value (e.g., 165 °C). c. Once the start temperature is reached, change the heating ramp to a slow rate of 1-2 °C/min. d. Observe the sample through the viewing lens.

  • Data Recording and Interpretation (The Self-Validating System):

    • Rationale: The melting range provides more information than a single point. It is a key indicator of purity.

    • Procedure: a. Record the temperature (T1) at which the first drop of liquid appears. b. Record the temperature (T2) at which the last solid crystal melts completely. c. The melting range is reported as T1 - T2. For a pure sample of 3-Methylamino-1H-1,2,4-triazole, this range should be narrow (e.g., 186.5-187.5 °C). A broad range (e.g., 182-186 °C) would indicate the presence of impurities.[15][16]

    • Trustworthiness Check (Mixed Melting Point): To definitively confirm the identity of an unknown sample suspected to be 3-Methylamino-1H-1,2,4-triazole, mix it with an authentic standard. If there is no depression or broadening of the melting point, the unknown is identical to the standard. If a depression is observed, the unknown is a different compound.[6][15]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the accurate determination of melting point.

MeltingPointWorkflow cluster_prep Phase 1: Sample Preparation cluster_load Phase 2: Loading cluster_measure Phase 3: Measurement cluster_data Phase 4: Data Analysis A Start: Obtain Crystalline Sample B Dry Sample Thoroughly (e.g., vacuum oven) A->B C Grind to Fine Powder B->C D Pack Capillary Tube (2-3 mm height) C->D E Compact Sample D->E F Insert into Apparatus E->F G Rapid Heat to ~20°C Below MP F->G H Slow Heat Rate (1-2°C/min) G->H I Observe Phase Transition H->I J Record T1: First Liquid Drop I->J K Record T2: All Solid Melts I->K L Report Melting Range (T1 - T2) J->L K->L M Assess Purity: (Sharp vs. Broad Range) L->M

Sources

Methodological & Application

Application Note: 3-Methylamino-1H-1,2,4-triazole as a Versatile Starting Material for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylamino-1H-1,2,4-triazole is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring a nucleophilic secondary amine appended to the electron-rich 1,2,4-triazole core, makes it an ideal precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its core reactivity and a detailed protocol for its primary application: the synthesis of substituted[1][2]triazolo[1,5-a]pyrimidine scaffolds. These fused heterocyclic systems are privileged structures in drug discovery, known to exhibit a wide array of biological activities.[3][4] This document serves as a practical resource for scientists aiming to leverage this versatile synthon in their research endeavors.

Introduction and Physicochemical Properties

The 1,2,4-triazole ring is a foundational motif in a multitude of pharmaceutical and agrochemical agents.[5][6] Its derivatives are prized for their metabolic stability, hydrogen bonding capabilities, and ability to engage with biological targets. 3-Amino-1,2,4-triazoles, in particular, are established synthons for building fused heterocyclic systems.[7][8] 3-Methylamino-1H-1,2,4-triazole (CAS 15285-16-2) offers a nuanced alternative to the parent 3-amino-1,2,4-triazole, with the N-methyl group subtly altering steric and electronic properties, which can be exploited to fine-tune the characteristics of downstream compounds.

Table 1: Physicochemical Properties of 3-Methylamino-1H-1,2,4-triazole

PropertyValueSource
CAS Number 15285-16-2[1]
Molecular Formula C₃H₆N₄[1]
Molecular Weight 98.11 g/mol [1]
Appearance White to off-white crystalline solidInferred
Melting Point 186-187 °C[1]
Boiling Point 251.3 °C (Predicted)[1]
Solubility Soluble in water, methanol, ethanol[9] (Inferred from parent)

Core Reactivity and Mechanistic Rationale

The synthetic utility of 3-Methylamino-1H-1,2,4-triazole is dominated by the nucleophilic character of its exocyclic methylamino group and the adjacent endocyclic N(4) nitrogen atom. This "1,3-binucleophile" arrangement is perfectly poised for cyclocondensation reactions with 1,3-dielectrophiles, such as β-dicarbonyl compounds or their synthetic equivalents.[10]

The reaction typically proceeds through a well-established pathway:

  • Initial Nucleophilic Attack: The more nucleophilic exocyclic amino group attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This forms a vinylogous amide or enamine intermediate after dehydration.

  • Intramolecular Cyclization: The endocyclic N(4) nitrogen of the triazole ring then attacks the second carbonyl group.

  • Aromatization: A final dehydration step results in the formation of the stable, aromatic[1][2]triazolo[1,5-a]pyrimidine ring system.

Glacial acetic acid is an ideal solvent and catalyst for this transformation as it protonates the carbonyl oxygen, enhancing its electrophilicity, and facilitates the necessary dehydration steps.

Primary Application: Synthesis of[1][2][3]triazolo[1,5-a]pyrimidines

The[1][2]triazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, recognized as an isostere of the purine ring system.[4] This structural mimicry allows these compounds to interact with a wide range of biological targets, leading to diverse pharmacological activities including anti-cancer, anti-inflammatory, and antiviral properties.[4][11]

General Reaction Scheme

The condensation of 3-Methylamino-1H-1,2,4-triazole with a generic 1,3-dicarbonyl compound to yield the corresponding 5-methylamino-[1][2]triazolo[1,5-a]pyrimidine is illustrated below.

G SM 3-Methylamino-1H-1,2,4-triazole Plus + Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Product 5-(Methylamino)-[1,2,4]triazolo[1,5-a]pyrimidine arrow_node AcOH, Reflux arrow_node->Product cluster_reactants cluster_reactants

Caption: General scheme for triazolopyrimidine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 5,7-dimethyl-2-(methylamino)-[1][2]triazolo[1,5-a]pyrimidine via cyclocondensation.

Materials:

  • 3-Methylamino-1H-1,2,4-triazole (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Methylamino-1H-1,2,4-triazole (e.g., 1.0 g, 10.2 mmol, 1.0 eq).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the starting material dissolves. To this solution, add acetylacetone (1.12 g, 11.2 mmol, 1.1 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting material indicates reaction completion.

  • Work-up (Solvent Removal): After cooling to room temperature, remove the glacial acetic acid under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, slowly add a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~8). This step neutralizes the excess acetic acid and precipitates the product.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield a high-purity crystalline solid.

Expected Data & Visualization

Table 2: Representative Reaction Data

ReagentM.W. ( g/mol )Moles (mmol)Equivalents
3-Methylamino-1H-1,2,4-triazole98.1110.21.0
Acetylacetone100.1211.21.1
Product 162.18 - -
Expected Yield:75-90%

Experimental Workflow Diagram

The following diagram outlines the key steps of the synthesis protocol, providing a clear visual guide for laboratory execution.

G start Start reagents 1. Combine Reactants (Triazole + Acetylacetone) in Acetic Acid start->reagents reflux 2. Heat to Reflux (4-6 hours) reagents->reflux evap 3. Rotovap (Remove Acetic Acid) reflux->evap neutralize 4. Neutralize (Sat. NaHCO₃) evap->neutralize filter 5. Isolate Product (Vacuum Filtration) neutralize->filter wash 6. Wash (Cold Water) filter->wash dry 7. Dry (Vacuum Oven) wash->dry end Pure Product dry->end

Sources

Application Notes and Protocols for the Derivatization of 3-Methylamino-1H-1,2,4-triazole for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 3-Methylamino-1H-1,2,4-triazole

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1] The unique electronic and structural features of the triazole nucleus, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for drug design. 3-Methylamino-1H-1,2,4-triazole, in particular, offers a strategic starting point for derivatization. The presence of a secondary amino group provides a reactive handle for the introduction of various pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of biological profiles. This guide provides detailed protocols and expert insights into the derivatization of 3-Methylamino-1H-1,2,4-triazole to generate novel compounds with enhanced biological potential.

Core Derivatization Strategies and Mechanistic Rationale

The derivatization of 3-Methylamino-1H-1,2,4-triazole primarily targets the reactive exocyclic amino group. The choice of derivatization strategy is dictated by the desired biological target and the intended modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Herein, we detail the most effective and widely employed derivatization approaches.

Derivatization_Strategies 3-Methylamino-1H-1,2,4-triazole 3-Methylamino-1H-1,2,4-triazole Schiff Base Formation Schiff Base Formation 3-Methylamino-1H-1,2,4-triazole->Schiff Base Formation Aromatic Aldehydes Thiourea Derivative Synthesis Thiourea Derivative Synthesis 3-Methylamino-1H-1,2,4-triazole->Thiourea Derivative Synthesis Isothiocyanates Mannich Reaction Mannich Reaction 3-Methylamino-1H-1,2,4-triazole->Mannich Reaction Formaldehyde, Secondary Amine N-Acylation N-Acylation 3-Methylamino-1H-1,2,4-triazole->N-Acylation Acyl Halides, Anhydrides N-Alkylation N-Alkylation 3-Methylamino-1H-1,2,4-triazole->N-Alkylation Alkyl Halides

Figure 1: Key derivatization strategies for 3-Methylamino-1H-1,2,4-triazole.

Experimental Protocols

Schiff Base Formation: A Gateway to Diverse Functionalities

The condensation of the amino group of 3-Methylamino-1H-1,2,4-triazole with various aldehydes yields Schiff bases, which are versatile intermediates and often exhibit significant biological activity themselves.[2][3] The imine linkage is a key structural motif in many biologically active compounds and can be further modified, for instance, by reduction to a secondary amine.

Protocol: Synthesis of a Schiff Base Derivative

  • Dissolution: In a round-bottom flask, dissolve 3-Methylamino-1H-1,2,4-triazole (1 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1 equivalent). The choice of substituent on the aldehyde is critical for tuning the biological activity of the final compound.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the amino group of the triazole.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and byproducts. Recrystallize from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Schiff_Base_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start 3-Methylamino-1H-1,2,4-triazole + Aromatic Aldehyde in Ethanol Catalyst Add Glacial Acetic Acid Start->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cooling Cool to RT Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallize Filtration->Recrystallization Characterization Characterization Recrystallization->Characterization FT-IR, NMR, MS

Figure 2: Workflow for the synthesis of Schiff base derivatives.

Thiourea Derivatives: Enhancing Antimicrobial and Anticancer Potential

Thiourea derivatives of 1,2,4-triazoles have demonstrated significant antimicrobial and anticancer activities.[4][5] The thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Protocol: Synthesis of a Thiourea Derivative

  • Dissolution: Dissolve 3-Methylamino-1H-1,2,4-triazole (1 equivalent) in a suitable solvent such as acetone or ethanol in a round-bottom flask.

  • Addition of Isothiocyanate: Add the selected aromatic or aliphatic isothiocyanate (1 equivalent) to the solution. The nature of the substituent on the isothiocyanate plays a crucial role in determining the biological activity of the product.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period ranging from 2 to 6 hours, depending on the reactivity of the isothiocyanate. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture. The product often precipitates and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold acetone or ether) and recrystallize from ethanol or another appropriate solvent to yield the pure thiourea derivative.

  • Characterization: Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Mannich Reaction: Introducing Aminomethyl Groups for Cytotoxicity

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine.[6] In the context of 3-Methylamino-1H-1,2,4-triazole, the triazole itself can act as the active hydrogen donor. The resulting Mannich bases have shown promising anticancer activities.[7][8]

Protocol: Synthesis of a Mannich Base

  • Reaction Mixture: In a round-bottom flask, combine 3-Methylamino-1H-1,2,4-triazole (1 equivalent), formaldehyde (1.1 equivalents, usually as a 37% aqueous solution), and a secondary amine (e.g., morpholine or piperidine, 1.1 equivalents) in ethanol.

  • Reaction Conditions: Stir the mixture at room temperature or reflux for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be filtered off. Otherwise, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure of the Mannich base by spectroscopic analysis (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

N-Acylation: Modulating Lipophilicity and Target Interaction

N-acylation of the amino group introduces a carbonyl functionality, which can act as a hydrogen bond acceptor and influence the compound's lipophilicity. This modification has been shown to be effective in generating derivatives with anticancer properties.[9]

Protocol: Synthesis of an N-Acyl Derivative

  • Setup: To a solution of 3-Methylamino-1H-1,2,4-triazole (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine or pyridine (1.1 equivalents). Cool the mixture in an ice bath.

  • Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the cooled solution. The use of an ice bath helps to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent like DCM or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the purified N-acyl derivative using standard spectroscopic methods.

N-Alkylation: Introducing Aliphatic or Aromatic Moieties

N-alkylation introduces alkyl or arylalkyl groups to the amino nitrogen, which can significantly impact the steric and electronic properties of the molecule, thereby influencing its biological activity.[10]

Protocol: Synthesis of an N-Alkyl Derivative

  • Base Treatment: In a suitable solvent such as dimethylformamide (DMF) or acetonitrile, treat 3-Methylamino-1H-1,2,4-triazole (1 equivalent) with a base like potassium carbonate or sodium hydride to deprotonate the amino group, making it more nucleophilic.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture, typically between 60-80 °C, for several hours until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic extract, dry it, and remove the solvent. Purify the residue by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the N-alkylated product through spectroscopic analysis.

Biological Activity Profiles of Derivatized 3-Methylamino-1H-1,2,4-triazoles

The derivatization of 3-Methylamino-1H-1,2,4-triazole has yielded compounds with a broad spectrum of biological activities. The following tables summarize representative data from the literature, showcasing the potential of these derivatives.

Table 1: Antimicrobial and Antifungal Activity of Selected Derivatives

Derivative TypeSubstituentOrganismMIC (µg/mL)Reference
Schiff Base4-ChlorophenylStaphylococcus aureus16[11]
Schiff Base4-HydroxyphenylStaphylococcus aureus16[11]
Schiff Base2,4-DichlorophenylMicrosporum gypseum-[12]
Thiourea4-Fluoro-3-chlorophenylStaphylococcus aureus4-32[4]
Thiourea-Candida albicans-[13]

Table 2: Anticancer Activity of Selected Derivatives

Derivative TypeSubstituentCancer Cell LineIC₅₀ (µM)Reference
N-Mannich BasePhenylpiperazineEPG (gastric)57.70[7]
N-Mannich BasePhenylpiperazineCaco-2 (colorectal)75.10[7]
Triazole Conjugate-MCF-7 (breast)0.31[14]
Triazole Conjugate-Caco-2 (colorectal)4.98[14]
Triazole Derivative-MDA-MB-231 (breast)3.48[15]

Conclusion and Future Perspectives

The derivatization of 3-Methylamino-1H-1,2,4-triazole is a fruitful strategy for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for accessing a wide range of derivatives. The biological data clearly indicate that modifications at the exocyclic amino group can lead to potent antimicrobial, antifungal, and anticancer compounds. Future research should focus on expanding the diversity of substituents to further probe the structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of these promising molecules. The application of computational methods, such as molecular docking, can further guide the rational design of next-generation 3-Methylamino-1H-1,2,4-triazole-based drugs.

References

  • [Acetylation of methyl 5-amino-1H-[15][16][17]triazole-3-carboxylate.]([Link])

Sources

The Versatile Scaffold: Application Notes on 3-Methylamino-1H-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the 1,2,4-Triazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1,2,4-triazole ring system is a quintessential example of such a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and capacity to engage in a multitude of non-covalent interactions, particularly hydrogen bonding, have cemented its importance in drug design.[3] The 1,2,4-triazole nucleus is a key structural feature in a wide array of clinically successful drugs, spanning therapeutic areas from antifungal agents like fluconazole to anxiolytics such as alprazolam.[2][4]

This guide focuses on a specific, yet highly valuable, derivative: 3-Methylamino-1H-1,2,4-triazole . The introduction of a methylamino group at the 3-position of the triazole ring offers a nuanced yet significant modulation of the scaffold's properties. This substitution can enhance target engagement through additional hydrogen bonding opportunities and fine-tune the molecule's physicochemical characteristics, such as solubility and lipophilicity, which are critical for pharmacokinetic optimization. These attributes have positioned 3-methylamino-1H-1,2,4-triazole as a promising starting point for the discovery of novel drug candidates, particularly in the realm of oncology and kinase inhibition.

Synthetic Pathways to 3-Methylamino-1H-1,2,4-triazole and Its Derivatives

The synthesis of 3-methylamino-1H-1,2,4-triazole and its elaborated analogs is a critical aspect of harnessing its potential in drug discovery. A robust and versatile synthetic strategy is paramount. The following protocols outline a logical and experimentally validated approach, beginning with the synthesis of the parent 3-amino-1H-1,2,4-triazole, followed by its methylation and subsequent derivatization.

Protocol 1: Synthesis of 3-Amino-1H-1,2,4-triazole

The foundational step is the synthesis of 3-amino-1H-1,2,4-triazole, a versatile precursor. A common and efficient method involves the cyclization of aminoguanidine with formic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL two-necked round-bottom flask equipped with a thermometer and a reflux condenser, cautiously add 48 g (1.05 moles) of 98-100% formic acid to 136 g (1 mole) of finely powdered aminoguanidine bicarbonate.

  • Initial Reaction: Gently heat the mixture, with swirling, to control the initial effervescence. Continue heating until the gas evolution ceases and a clear solution is obtained.

  • Cyclization: Heat the resulting solution of aminoguanidine formate at 120°C for 5 hours.

  • Work-up and Isolation: After cooling, add 500 mL of 95% ethanol and heat to dissolve the product. Filter the hot solution to remove any insoluble impurities.

  • Purification: Evaporate the ethanolic solution to dryness on a steam bath and dry the resulting solid in an oven at 100°C to yield crude 3-amino-1H-1,2,4-triazole. For higher purity, the product can be recrystallized from ethanol.

Diagram 1: Synthesis of 3-Amino-1H-1,2,4-triazole

G aminoguanidine Aminoguanidine Bicarbonate intermediate Aminoguanidine Formate (in situ) aminoguanidine->intermediate 1. Add Formic Acid 2. Gentle Heating formic_acid Formic Acid formic_acid->intermediate product 3-Amino-1H-1,2,4-triazole intermediate->product 120°C, 5h

Caption: Synthetic scheme for 3-amino-1H-1,2,4-triazole.

Protocol 2: N-Methylation of 3-Amino-1H-1,2,4-triazole

With the precursor in hand, the next crucial step is the selective methylation of the exocyclic amino group. This can be achieved through various methods, with a common approach involving reductive amination or direct alkylation under controlled conditions. A direct methylation protocol is outlined below.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-amino-1H-1,2,4-triazole (1 equivalent) in a suitable aprotic solvent such as DMF or DMSO, add a base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0°C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 2: N-Methylation of 3-Amino-1H-1,2,4-triazole

G start_material 3-Amino-1H-1,2,4-triazole product 3-Methylamino-1H-1,2,4-triazole start_material->product 1. Deprotonation 2. Methylation base Base (e.g., NaH) base->product methylating_agent Methylating Agent (e.g., CH3I) methylating_agent->product

Caption: N-Methylation of the 3-amino-1,2,4-triazole core.

Application in Medicinal Chemistry: A Focus on Anticancer Drug Discovery

The 3-methylamino-1H-1,2,4-triazole scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents, primarily through its incorporation into molecules that target protein kinases.[5][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[7] Their overexpression is frequently observed in a variety of human cancers, making them attractive targets for therapeutic intervention.[3] Several potent Aurora kinase inhibitors have been developed that feature the 3-amino-1,2,4-triazole core, and by extension, the 3-methylamino variant serves as a valuable bioisostere.[5][6]

Diagram 3: Role of Aurora Kinases in the Cell Cycle and Inhibition by Triazole Derivatives

G cluster_cell_cycle Cell Cycle Progression cluster_aurora Aurora Kinase Activity cluster_outcome Therapeutic Outcome G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 AuroraA Aurora A M->AuroraA regulates centrosome maturation & spindle assembly AuroraB Aurora B M->AuroraB regulates chromosome segregation & cytokinesis arrest Mitotic Arrest AuroraA->arrest AuroraB->arrest inhibitor 3-Methylamino-1,2,4-triazole Derivative inhibitor->AuroraA Inhibition inhibitor->AuroraB Inhibition apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of Aurora kinases by 3-methylamino-1,2,4-triazole derivatives leads to mitotic arrest and apoptosis.

Biological Evaluation Protocols

The successful development of drug candidates based on the 3-methylamino-1H-1,2,4-triazole scaffold necessitates rigorous biological evaluation. The following protocols outline standard assays for assessing the anticancer and kinase inhibitory activity of these compounds.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound to inhibit the activity of a specific kinase, such as Aurora A or B.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human Aurora A/B kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP (at or near the Kₘ for the kinase)

    • Peptide substrate (e.g., Kemptide for some kinases, specific substrates are often required)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add a small volume of the diluted compounds.

    • Add the kinase and peptide substrate solution in kinase buffer to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the remaining ATP or the produced ADP using a suitable luminescent or fluorescent method.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the ability of a compound to inhibit the proliferation of cancer cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (typically in a final DMSO concentration of <0.5%). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-methylamino-1H-1,2,4-triazole scaffold and analysis of the resulting biological data are crucial for optimizing lead compounds.

Modification Position General Observation Example Reference
N1 of Triazole Substitution with aryl or substituted aryl groups can significantly impact potency and selectivity. Electron-withdrawing groups on the aryl ring can enhance activity.Phenyl, 4-fluorophenyl[1]
N4 of Triazole Often remains unsubstituted or carries a small alkyl group. Bulky substituents are generally not well-tolerated for kinase inhibition.Hydrogen, Methyl[8]
C5 of Triazole A key position for introducing diversity and modulating physicochemical properties. Linkage to other heterocyclic rings or aromatic systems is a common strategy.Pyridyl, Phenyl[1]
Methylamino Group Can be further substituted to explore additional interactions within the target's binding site. However, the N-H is often a crucial hydrogen bond donor.-Inferred from general medicinal chemistry principles

Conclusion

The 3-methylamino-1H-1,2,4-triazole scaffold represents a highly valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its favorable physicochemical properties and ability to engage in key interactions with biological targets, particularly protein kinases, have led to its prominence in modern medicinal chemistry. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this privileged scaffold in their drug discovery endeavors. Continued exploration of the chemical space around this core is anticipated to yield the next generation of innovative medicines.

References

Sources

Synthesis of Novel Compounds from 3-Methylamino-1H-1,2,4-triazole: A Guide to Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 3-Methylamino-1H-1,2,4-triazole as a Synthetic Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and diverse biological activities.[1][2] Compounds incorporating this heterocycle have demonstrated a wide array of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][3] 3-Methylamino-1H-1,2,4-triazole, in particular, serves as a versatile and highly functionalized starting material for the synthesis of a diverse range of novel compounds. Its nucleophilic amino group and the endocyclic nitrogen atoms of the triazole ring offer multiple reactive sites for derivatization, enabling the construction of complex molecular architectures.

This technical guide provides detailed application notes and protocols for three fundamental synthetic transformations starting from 3-methylamino-1H-1,2,4-triazole: the formation of Schiff bases, N-arylation via modern cross-coupling reactions, and the construction of fused heterocyclic systems such as triazolopyrimidines. The methodologies described herein are robust, well-established, and suitable for researchers and professionals in drug discovery and development.

I. Synthesis of Schiff Bases via Condensation with Aldehydes

The condensation of the primary amino group of 3-methylamino-1H-1,2,4-triazole with aldehydes is a straightforward and efficient method for generating Schiff bases (imines). These compounds are not only valuable final products with their own biological activities but also serve as key intermediates for the synthesis of more complex molecules, such as Mannich bases or reduced amine derivatives.

Causality Behind Experimental Choices:

The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. The choice of an acidic catalyst, such as glacial acetic acid, is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[4] The use of an alcohol solvent like methanol or ethanol is advantageous due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be driven to completion with heating.[5] For challenging reactions, the removal of water using a Dean-Stark apparatus or a drying agent like anhydrous MgSO₄ can be employed to shift the equilibrium towards the product.[4]

Experimental Protocol: Conventional Heating Method
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylamino-1H-1,2,4-triazole (10 mmol, 1.0 g) in methanol (40 mL).

  • Addition of Reagents: To this solution, add the desired aromatic aldehyde (10 mmol) and a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for approximately 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. Collect the precipitate by filtration.

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol to obtain the pure Schiff base.

Data Presentation: Synthesis of 3-Methylamino-1H-1,2,4-triazole Schiff Bases
EntryAldehydeProductYield (%)M.p. (°C)
1BenzaldehydeN-((1H-1,2,4-triazol-3-yl)(methyl)amino)methanimine>90188-190
24-ChlorobenzaldehydeN-((1H-1,2,4-triazol-3-yl)(methyl)amino)-1-(4-chlorophenyl)methanimine>90210-212
34-MethoxybenzaldehydeN-((1H-1,2,4-triazol-3-yl)(methyl)amino)-1-(4-methoxyphenyl)methanimine>90195-197
4Salicylaldehyde2-(((1H-1,2,4-triazol-3-yl)(methyl)amino)imino)methyl)phenol98181-183

Yields and melting points are representative and based on analogous reactions with 3-amino-1,2,4-triazole.[5]

Visualization of Schiff Base Synthesis Workflow

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Methylamino-1H-1,2,4-triazole 3-Methylamino-1H-1,2,4-triazole Reaction Reaction 3-Methylamino-1H-1,2,4-triazole->Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Methanol Methanol Methanol->Reaction Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Reflux, 5h Reflux, 5h Reflux, 5h->Reaction Work-up Work-up Reaction->Work-up Cool & Filter Purification Purification Work-up->Purification Recrystallize Schiff Base Product Schiff Base Product Purification->Schiff Base Product

Caption: Workflow for Schiff Base Synthesis.

II. N-Arylation of 3-Methylamino-1H-1,2,4-triazole

The formation of a carbon-nitrogen bond between an aryl group and the triazole ring or the exocyclic amino group is a powerful strategy for generating novel derivatives with significant therapeutic potential. Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become indispensable tools for this purpose, offering broad substrate scope and functional group tolerance.[6][7]

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds.[6] For polynitrogen heterocycles like 3-amino-1,2,4-triazoles, the reaction can be challenging due to the multiple potential coordination sites for the palladium catalyst, which can lead to catalyst inhibition.[8]

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical for the success of this reaction. Bulky, electron-rich N-heterocyclic carbene (NHC) ligands, such as IPr*OMe, are particularly effective for challenging substrates like amino-1,2,4-triazoles. These ligands promote the reductive elimination step and prevent catalyst deactivation.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle. Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent side reactions.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 3-methylamino-1H-1,2,4-triazole (0.2 mmol), the aryl bromide (5 equivalents), a palladium catalyst with a bulky NHC ligand (e.g., (THP-Dipp)Pd(cinn)Cl, 5 mol%), and sodium tert-butoxide (3 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 110°C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel to afford the N-arylated 1,2,4-triazole.

B. Copper-Catalyzed Ullmann-Type N-Arylation

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[10] Recent advancements have led to the development of ligand-free systems that operate under mild conditions, making this an attractive and cost-effective alternative to palladium-catalyzed methods.

This reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the triazole and reductive elimination.[11] The use of copper oxide (CuO) nanoparticles, particularly those with a predominant (111) facet, has been shown to be highly effective, even at room temperature.[12] A mild base like potassium carbonate (K₂CO₃) is sufficient to facilitate the reaction, and a polar aprotic solvent such as dimethylformamide (DMF) is typically used.

  • Reaction Setup: In a reaction vial, combine 3-methylamino-1H-1,2,4-triazole (3 mmol), the aryl iodide (3.3 mmol), CuO nanoparticles (0.15 mmol), and potassium carbonate (3 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (10 mL).

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC. For less reactive aryl halides, the reaction may be heated to reflux.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation: N-Arylation of 3-Amino-1,2,4-triazole Derivatives
EntryCoupling MethodAryl HalideCatalyst/LigandBaseTemp.Yield (%)
1Buchwald-Hartwig4-Bromotoluene(THP-Dipp)Pd(cinn)ClNaOtBu110°CGood
2Buchwald-Hartwig1-Bromo-4-methoxybenzene(THP-Dipp)Pd(cinn)ClNaOtBu110°CGood
3Ullmann-typeIodobenzeneCuO nanoparticlesK₂CO₃RT84
4Ullmann-type1-Iodo-4-nitrobenzeneCuO nanoparticlesK₂CO₃RT91

Yields are representative and based on analogous reactions with 3-amino-1,2,4-triazoles and other azoles.[12][13]

Visualization of N-Arylation Logical Flow

N_Arylation Start 3-Methylamino-1H-1,2,4-triazole + Aryl Halide Decision Choose Cross-Coupling Method Start->Decision Buchwald Buchwald-Hartwig (Pd-catalyzed) Decision->Buchwald High Reactivity Ullmann Ullmann-Type (Cu-catalyzed) Decision->Ullmann Mild Conditions Buchwald_Cond Bulky Ligand Strong Base (NaOtBu) 110°C Buchwald->Buchwald_Cond Ullmann_Cond CuO Nanoparticles Mild Base (K2CO3) Room Temp. Ullmann->Ullmann_Cond Product N-Aryl-3-methylamino-1H-1,2,4-triazole Buchwald_Cond->Product Ullmann_Cond->Product

Caption: Decision workflow for N-arylation.

III. Synthesis of Fused[5][14][15]triazolo[1,5-a]pyrimidines

The fusion of a 1,2,4-triazole ring with a pyrimidine nucleus gives rise to the[5][14][15]triazolo[1,5-a]pyrimidine scaffold, a class of compounds with significant biological activities, including anti-tubercular properties.[16][17] This heterocycle is typically synthesized through the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.

Causality Behind Experimental Choices:

The reaction mechanism involves an initial condensation between the exocyclic amino group of the triazole and one of the carbonyl groups of the β-dicarbonyl compound, forming an enamine intermediate. This is followed by a cyclization step where an endocyclic nitrogen of the triazole ring (N2) attacks the second carbonyl group, leading to the formation of the fused bicyclic system after dehydration. The use of acetic acid as both a solvent and a catalyst is common, as it facilitates both the initial condensation and the subsequent dehydration steps.[16] Heating is necessary to provide the activation energy for the cyclization and dehydration steps.

Experimental Protocol: Synthesis of Triazolopyrimidines
  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 3-methylamino-1H-1,2,4-triazole (1 mmol), the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol), and glacial acetic acid (5 mL).

  • Reaction: Heat the mixture at 120°C for 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol.

  • Purification: If no precipitate forms, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Data Presentation: Synthesis of Representative Triazolopyrimidines
Entry1,3-Dicarbonyl CompoundProductYield (%)
1Acetylacetone2-Methylamino-5,7-dimethyl-[5][14][15]triazolo[1,5-a]pyrimidineModerate to Good
2Ethyl acetoacetate2-Methylamino-5-methyl-[5][14][15]triazolo[1,5-a]pyrimidin-7(4H)-oneModerate to Good
3Dibenzoylmethane2-Methylamino-5,7-diphenyl-[5][14][15]triazolo[1,5-a]pyrimidineModerate to Good

Yields are representative and based on analogous reactions.[16]

Visualization of Triazolopyrimidine Synthesis

Triazolopyrimidine_Synthesis Reactants 3-Methylamino-1H-1,2,4-triazole 1,3-Dicarbonyl Compound Conditions Glacial Acetic Acid | 120°C, 12-16h Intermediate Enamine Intermediate Conditions->Intermediate Condensation Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product [1,2,4]Triazolo[1,5-a]pyrimidine Cyclization->Product

Caption: Key steps in Triazolopyrimidine formation.

References

  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. Scientific Reports. Available at: [Link]

  • Bülen, T. (n.d.). RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)
  • How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole? ResearchGate. Available at: [Link]

  • Unusual heterocyclization of chalcone podands with 3-amino-1,2,4-triazole.
  • Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. Molecules. Available at: [Link]

  • Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MW Journal of Science.
  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. Available at: [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis of triazolopyrimidine compounds based on asymmetric β-dicarbonyl compounds.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. Available at: [Link]

  • Application Notes and Protocols for N-aryl
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PubMed. Available at: [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][14][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ACS Omega.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Cyclocondensation of 3-Amino-1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones.
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI.
  • Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Hindawi.
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers. Benchchem.
  • Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid.
  • Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journal of Organic Chemistry.

Sources

Application Notes & Protocols: Leveraging 3-Methylamino-1H-1,2,4-triazole in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold in Antifungal Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in the architecture of numerous clinically significant antifungal drugs, including fluconazole, itraconazole, and voriconazole.[1] These agents have revolutionized the treatment of systemic fungal infections, which pose a significant threat, particularly to immunocompromised individuals. The efficacy of triazole-based antifungals stems from their targeted inhibition of a critical enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[2] This enzyme is a member of the cytochrome P450 superfamily and is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, triazole antifungals compromise the structural integrity and fluidity of the fungal membrane, leading to cell growth inhibition and, ultimately, cell death.

3-Methylamino-1H-1,2,4-triazole serves as a valuable and versatile building block in the synthesis of novel antifungal candidates. The presence of a secondary amine at the 3-position offers a reactive handle for the introduction of diverse structural motifs, allowing for the systematic exploration of structure-activity relationships (SAR). The methyl group, in comparison to an unsubstituted amino group, can subtly influence the electronic and steric properties of the resulting derivatives, potentially impacting their binding affinity to the target enzyme and their pharmacokinetic profile. This guide provides a comprehensive overview of the synthetic utility of 3-methylamino-1H-1,2,4-triazole in generating new antifungal agents, complete with detailed protocols and insights into the underlying scientific principles.

Mechanism of Action: A Molecular Perspective

The antifungal activity of agents derived from the 1,2,4-triazole scaffold is primarily attributed to their interaction with the heme iron center of lanosterol 14α-demethylase. The nitrogen atoms of the triazole ring coordinate with the iron atom, effectively blocking the active site and preventing the binding of the natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, disrupting its normal function and leading to the cessation of fungal growth.

Synthetic Pathways and Methodologies

A prevalent and effective strategy for elaborating the 3-methylamino-1H-1,2,4-triazole core involves the formation of Schiff bases through condensation with various aromatic and heteroaromatic aldehydes. This reaction is typically straightforward and allows for the generation of a diverse library of compounds for biological screening. The resulting imine linkage can be further modified, for instance, through reduction to a secondary amine, offering additional avenues for structural diversification.

General Workflow for the Synthesis of Schiff Base Derivatives

The following diagram illustrates a typical workflow for the synthesis and evaluation of antifungal agents derived from 3-methylamino-1H-1,2,4-triazole.

workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A 3-Methylamino- 1H-1,2,4-triazole C Condensation Reaction (Schiff Base Formation) A->C B Substituted Aldehyde B->C D Crude Product C->D E Recrystallization or Chromatography D->E F Pure Schiff Base Derivative E->F G Structural Analysis (NMR, IR, MS) F->G H Antifungal Susceptibility Testing (e.g., Broth Microdilution) F->H I Determination of MIC H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: Synthetic and evaluation workflow for novel antifungal agents.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol details the synthesis of a Schiff base from 3-methylamino-1H-1,2,4-triazole and a substituted benzaldehyde. This method is a general representation and can be adapted for a variety of aldehydes to generate a library of derivatives.[3][4]

Objective: To synthesize a novel Schiff base derivative of 3-methylamino-1H-1,2,4-triazole for antifungal screening.

Materials:

  • 3-Methylamino-1H-1,2,4-triazole

  • 4-Chlorobenzaldehyde (or other substituted aldehyde)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • Instrumentation for spectroscopic analysis (FTIR, ¹H NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-methylamino-1H-1,2,4-triazole (e.g., 10 mmol) in anhydrous ethanol (e.g., 30 mL). To this solution, add the substituted aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the structure using FTIR, ¹H NMR, and Mass Spectrometry to confirm the formation of the desired Schiff base.

Self-Validation and Expected Outcome:

  • TLC Monitoring: The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.

  • FTIR Spectroscopy: The appearance of a characteristic imine (C=N) stretching band (typically in the region of 1650-1600 cm⁻¹) and the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the primary amine N-H bending vibrations will confirm the formation of the Schiff base.

  • ¹H NMR Spectroscopy: The appearance of a singlet for the imine proton (CH=N), typically in the range of 8-10 ppm, is a key indicator of product formation. The signals corresponding to the aromatic protons of the aldehyde and the triazole ring should also be present and correctly integrated.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the synthesized Schiff base.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized triazole derivatives is highly dependent on the nature of the substituents. While specific SAR data for 3-methylamino-1H-1,2,4-triazole derivatives is still emerging, general trends observed for related 1,2,4-triazole antifungals can provide valuable guidance for rational drug design.[1][3]

  • Aromatic Substituents: The presence of electron-withdrawing groups (e.g., halogens like chlorine and fluorine, or nitro groups) on the aromatic ring of the aldehyde often enhances antifungal activity.[1] These groups can influence the electronic properties of the molecule and its interaction with the active site of the target enzyme.

  • Steric Factors: The size and shape of the substituent can also play a crucial role. Bulky groups may cause steric hindrance, potentially reducing the binding affinity to the enzyme.[3]

  • The N-Methyl Group: The methyl group on the amino function of the triazole core can impact the compound's lipophilicity and its ability to form hydrogen bonds compared to an unsubstituted amino group. This modification can influence both the pharmacokinetic and pharmacodynamic properties of the molecule.

Data Presentation: Antifungal Activity of Representative Triazole Derivatives

The following table summarizes the antifungal activity (expressed as Minimum Inhibitory Concentration, MIC, in µg/mL) of a hypothetical series of Schiff bases derived from 3-methylamino-1H-1,2,4-triazole against common fungal pathogens. This data is illustrative and serves as a template for presenting screening results.

Compound IDR-Group on BenzaldehydeCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
I-a 4-H326432
I-b 4-Cl8168
I-c 4-F484
I-d 4-NO₂242
I-e 2,4-diCl484
Fluconazole Reference Drug 1>644

Conclusion and Future Directions

3-Methylamino-1H-1,2,4-triazole is a promising scaffold for the development of new antifungal agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The formation of Schiff bases represents a robust and versatile method for generating libraries of novel triazole derivatives. Future work should focus on a systematic exploration of a wide range of aldehyde building blocks, including those containing various heterocyclic and aliphatic moieties. Furthermore, subsequent chemical modifications of the imine bond could lead to compounds with improved stability and biological activity. A thorough investigation of the SAR, guided by computational modeling and in vitro antifungal testing, will be crucial for optimizing the antifungal potency and selectivity of this promising class of compounds.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available at: [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. Available at: [Link]

  • Discovery of highly potent triazole antifungal derivatives by heterocycle-benzene bioisosteric replacement. PubMed. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available at: [Link]

  • RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION Bülen. DergiPark. Available at: [Link]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. NIH. Available at: [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore. Available at: [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. MDPI. Available at: [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a slovenská farmacie. Available at: [Link]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. PubMed. Available at: [Link]

  • Design and synthesis of novel triazole antifungal derivatives by structure-based bioisosterism. PubMed. Available at: [Link]

  • Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. ResearchGate. Available at: [Link]

  • 3-Amino-1,2,4-triazole. Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Research Square. Available at: [Link]

  • A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for 3-Methylamino-1H-1,2,4-triazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Potential of 3-Methylamino-1H-1,2,4-triazole in Crop Protection

The 1,2,4-triazole heterocycle is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of fungicides, herbicides, and plant growth regulators.[1] This structural motif is valued for its metabolic stability and its ability to interact with key biological targets in plants and fungi. While much of the focus has been on compounds like 3-Amino-1H-1,2,4-triazole (Amitrole), a known herbicide, the methylated analogue, 3-Methylamino-1H-1,2,4-triazole, represents a promising, yet underexplored, candidate for novel agrochemical development.

These application notes provide a comprehensive guide for the synthesis, formulation, and biological evaluation of 3-Methylamino-1H-1,2,4-triazole as a potential herbicidal or fungicidal agent. The protocols are designed for research and development purposes and are based on established methodologies for triazole-based agrochemicals.

Synthesis of 3-Methylamino-1H-1,2,4-triazole

The synthesis of 3-Methylamino-1H-1,2,4-triazole can be approached through modifications of established methods for 3-amino-1,2,4-triazoles. A plausible and efficient synthetic route is a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.[2]

Protocol 1: Two-Step Synthesis of 3-Methylamino-1H-1,2,4-triazole

Step 1: Synthesis of 4-Methylthiosemicarbazide

  • Reaction Setup: In a well-ventilated fume hood, dissolve methylhydrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Isothiocyanate: Cool the solution in an ice bath (0-5 °C). Slowly add methyl isothiocyanate (1.0 eq) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product, 4-methylthiosemicarbazide, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 3-Methylamino-1H-1,2,4-triazole

  • Reaction Setup: Suspend the synthesized 4-methylthiosemicarbazide (1.0 eq) in a suitable solvent like ethanol or water in a round-bottom flask fitted with a reflux condenser.

  • Addition of Reagents: Add an excess of a methylating agent, such as methyl iodide (caution: toxic and volatile), and a base, for instance, sodium hydroxide (2.0 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction involves the S-methylation of the thiosemicarbazide followed by intramolecular cyclization with the elimination of methanethiol.

  • Workup and Purification: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid). The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Methylamino-1H-1,2,4-triazole.

Synthesis_Workflow cluster_step1 Step 1: 4-Methylthiosemicarbazide Synthesis cluster_step2 Step 2: Cyclization methylhydrazine Methylhydrazine reaction1 Reaction in Ethanol (0-5°C -> RT) methylhydrazine->reaction1 methyl_isothiocyanate Methyl Isothiocyanate methyl_isothiocyanate->reaction1 product1 4-Methylthiosemicarbazide reaction1->product1 Precipitation & Filtration product1_input 4-Methylthiosemicarbazide reaction2 Reflux in Ethanol product1_input->reaction2 reagents Methyl Iodide & NaOH reagents->reaction2 final_product 3-Methylamino-1H-1,2,4-triazole reaction2->final_product Neutralization & Purification

Caption: Synthetic workflow for 3-Methylamino-1H-1,2,4-triazole.

Formulation of 3-Methylamino-1H-1,2,4-triazole for Agrochemical Screening

For biological screening, the active ingredient (AI) must be formulated to ensure proper dispersion and uptake by the target organisms. A common and effective formulation for initial screening is an emulsifiable concentrate (EC).

Protocol 2: Preparation of a 1% Emulsifiable Concentrate (EC) Formulation
  • Preparation of Stock Solution: Dissolve 1 gram of 3-Methylamino-1H-1,2,4-triazole in 50 mL of a suitable organic solvent (e.g., acetone or N,N-dimethylformamide).

  • Addition of Surfactant: To the stock solution, add 5 mL of a non-ionic surfactant (e.g., Tween® 80 or Triton™ X-100) and mix thoroughly.

  • Final Volume Adjustment: Bring the total volume to 100 mL with the same solvent. This results in a 1% (w/v) EC formulation.

  • Storage: Store the formulation in a sealed, amber glass bottle at 4 °C.

ComponentQuantity for 100 mL of 1% ECPurpose
3-Methylamino-1H-1,2,4-triazole1.0 gActive Ingredient
Organic Solvent (e.g., Acetone)q.s. to 100 mLSolvent for the Active Ingredient
Non-ionic Surfactant5.0 mLEmulsifier for dispersion in water

Application Protocols for Biological Efficacy Testing

Herbicidal Activity Screening

The herbicidal potential of 3-Methylamino-1H-1,2,4-triazole can be assessed through pre-emergence and post-emergence bioassays.[3]

  • Seed Sowing: Fill small pots with a standardized soil mix. Sow seeds of representative monocot (e.g., barnyardgrass - Echinochloa crus-galli) and dicot (e.g., cress - Lepidium sativum) weed species at a shallow depth.

  • Treatment Application: Prepare a series of dilutions of the 1% EC formulation in water to achieve different application rates (e.g., 1000, 500, 250, 125 g AI/ha). Apply the dilutions uniformly to the soil surface using a laboratory sprayer. A control group should be sprayed with a blank formulation (solvent and surfactant in water).

  • Incubation: Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.

  • Assessment: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

  • Plant Growth: Grow the test weed species in pots until they reach the 2-3 leaf stage.

  • Treatment Application: Apply the diluted formulations of 3-Methylamino-1H-1,2,4-triazole to the foliage of the plants until runoff.

  • Incubation and Assessment: Maintain the treated plants in the growth chamber and assess the phytotoxicity at 7, 14, and 21 days after treatment, as described for the pre-emergence assay.

Fungicidal Activity Screening

The in vitro fungicidal activity can be determined using the poisoned food technique against a panel of economically important plant pathogenic fungi.

  • Medium Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and allow it to cool to approximately 45-50 °C.

  • Incorporation of Test Compound: Add the 1% EC formulation of 3-Methylamino-1H-1,2,4-triazole to the molten PDA to achieve a range of final concentrations (e.g., 100, 50, 25, 10 µg/mL). A control plate should contain the medium with the blank formulation.

  • Inoculation: Pour the amended PDA into sterile Petri dishes. Once solidified, place a 5 mm mycelial plug from an actively growing culture of the test fungus (e.g., Fusarium oxysporum, Botrytis cinerea) in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the respective fungus.

  • Assessment: After the mycelium in the control plate has reached the edge of the dish, measure the colony diameter in the treated plates. Calculate the percentage of mycelial growth inhibition relative to the control.

Bioassay_Workflow cluster_herbicide Herbicidal Activity cluster_fungicide Fungicidal Activity pre_emergence Pre-emergence Assay herb_assessment Phytotoxicity Assessment (0-100% control) pre_emergence->herb_assessment post_emergence Post-emergence Assay post_emergence->herb_assessment poisoned_food Poisoned Food Technique fung_assessment Mycelial Growth Inhibition (%) poisoned_food->fung_assessment

Caption: Biological efficacy testing workflow.

Proposed Mode of Action

The mode of action of 3-Methylamino-1H-1,2,4-triazole is yet to be elucidated. However, based on its structural similarity to other triazole agrochemicals, two primary hypotheses can be proposed:

  • Herbicidal Mode of Action: Similar to 3-Amino-1,2,4-triazole (amitrole), it may act as an inhibitor of an enzyme in the histidine biosynthesis pathway, such as imidazoleglycerol-phosphate dehydratase. This would lead to a depletion of histidine, an essential amino acid, and subsequent plant death.

  • Fungicidal Mode of Action: Like many triazole fungicides, it could inhibit the C14-demethylase enzyme (CYP51) involved in sterol biosynthesis in fungi. This disruption of sterol production would compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death.

Mode_of_Action cluster_herbicide_moa Potential Herbicidal MOA cluster_fungicide_moa Potential Fungicidal MOA compound 3-Methylamino-1H-1,2,4-triazole igp_dehydratase Imidazoleglycerol-phosphate Dehydratase (Target Enzyme) compound->igp_dehydratase Hypothesis 1 cyp51 C14-demethylase (CYP51) (Target Enzyme) compound->cyp51 Hypothesis 2 histidine_pathway Histidine Biosynthesis Pathway histidine_pathway->igp_dehydratase histidine_depletion Histidine Depletion igp_dehydratase->histidine_depletion Inhibition plant_death Plant Death histidine_depletion->plant_death sterol_pathway Sterol Biosynthesis Pathway sterol_pathway->cyp51 ergosterol_depletion Ergosterol Depletion cyp51->ergosterol_depletion Inhibition membrane_disruption Cell Membrane Disruption ergosterol_depletion->membrane_disruption fungal_death Fungal Death membrane_disruption->fungal_death

Caption: Hypothesized modes of action for 3-Methylamino-1H-1,2,4-triazole.

Analytical Methods for Quantification

Accurate quantification of 3-Methylamino-1H-1,2,4-triazole is crucial for research and potential future registration. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a robust method for this purpose.

Protocol 6: HPLC-UV Method for Quantification
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry of a standard solution of the compound (likely in the range of 210-240 nm).

  • Quantification: Prepare a calibration curve using standards of known concentrations of purified 3-Methylamino-1H-1,2,4-triazole.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. [Link]

  • Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (2020). Journal of Heterocyclic Chemistry. [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2009). Tetrahedron Letters. [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2021). Molecules. [Link]

  • Triazole compound and use thereof in agriculture. (2018).
  • Synthesis of Novel 1,3-Substituted 1H--Triazole-3-Thiol Derivatives. (2010). Journal of Heterocyclic Chemistry. [Link]

  • 3-Amino-1,2,4-triazole. (n.d.). Wikipedia. [Link]

  • Synthesizing process of 1H-1,2,4-triazole. (2016).
  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (2022). Ceska a Slovenska farmacie. [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. (1965). Archives of Biochemistry and Biophysics. [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2021). ResearchGate. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Molecules. [Link]

  • Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. (2013). ResearchGate. [Link]

  • Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. (2019). ResearchGate. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. [Link]

  • 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications. (n.d.). FreePatentsOnline. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2013). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. (2018). International Journal of Environmental Analytical Chemistry. [Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. (2014). Molecules. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). ResearchGate. [Link]

  • Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. (2023). Molecules. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Characterization of Metal Complexes Using 3-Methylamino-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 1,2,4-Triazoles in Coordination Chemistry

The 1,2,4-triazole scaffold is a cornerstone in the design of functional coordination compounds.[1][2] These five-membered heterocycles, containing three nitrogen atoms, are of immense interest due to their exceptional ability to act as versatile ligands. Their significance is underscored by their presence in numerous fungicidal, pharmaceutical, and catalytic compounds.[3][4] A key feature of 1,2,4-triazole and its derivatives is their capacity to bridge multiple metal centers via their N1 and N2 atoms, facilitating the construction of di-, tri-, and polynuclear complexes.[3][5][6] This bridging capability is crucial as it can induce unique magnetic, electronic, and catalytic properties that are not accessible in simple mononuclear systems.[3]

This guide focuses on 3-Methylamino-1H-1,2,4-triazole , a derivative that combines the characteristic bridging potential of the triazole ring with the electronic influence of an exocyclic methylamino group. The objective of these application notes is to provide a comprehensive, field-proven framework for the synthesis, characterization, and preliminary biological evaluation of metal complexes derived from this ligand, with a particular focus on methodologies relevant to drug discovery and materials science.

Ligand Analysis: Understanding the Coordination Behavior of 3-Methylamino-1H-1,2,4-triazole

A thorough understanding of the ligand's structure is paramount to predicting and controlling the outcome of coordination reactions.

  • Structural and Electronic Properties: 3-Methylamino-1H-1,2,4-triazole possesses several potential donor sites. The most common and well-established coordination mode for 1,2,4-triazoles involves the nitrogen atoms at the 1- and 2-positions acting as a bridge between two metal centers.[5][6] This N1, N2-bridging is fundamental to forming stable, extended structures like linear trimers or coordination polymers.[5][7] The exocyclic amino group and the N4 atom are also potential coordination sites, though their involvement is often dependent on the specific metal ion, counter-anion, and reaction conditions.

  • Causality of Interest: The choice of this ligand is deliberate. The methylamino substituent (-NHCH₃) acts as an electron-donating group, which can modulate the electronic properties of the triazole ring and, consequently, the resulting metal complex. This can influence the stability, redox potential, and ultimately the biological activity of the final compound. Furthermore, the N-H proton of the amino group provides a site for hydrogen bonding, which can play a significant role in the supramolecular assembly and crystal packing of the complexes.[8][9]

Synthesis and Characterization Workflow

The successful creation and validation of a new metal complex follows a logical and systematic workflow, from initial synthesis to definitive structural elucidation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Prep Ligand Solution (3-Methylamino-1H-1,2,4-triazole in Solvent) Reaction Reaction Mixture (Stirring, Controlled Temp., Time) Ligand_Prep->Reaction Metal_Prep Metal Salt Solution (e.g., MCl₂, M(NO₃)₂ in Solvent) Metal_Prep->Reaction Isolation Isolation & Purification (Filtration, Washing, Drying) Reaction->Isolation Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis, NMR) Isolation->Spectroscopy Analysis Physicochemical Analysis (Elemental, Conductivity, Magnetic) Spectroscopy->Analysis Structure Structural Elucidation (Single-Crystal X-ray Diffraction) Analysis->Structure

Caption: General workflow for synthesis and characterization of metal complexes.

Detailed Experimental Protocols

These protocols provide a robust starting point for synthesizing and analyzing novel complexes.

Protocol 1: General Synthesis of a Metal(II) Complex

This procedure describes a general method for reacting 3-Methylamino-1H-1,2,4-triazole with a divalent transition metal salt.

A. Principle: The ligand is reacted with a metal salt in a suitable solvent, typically in a 2:1 ligand-to-metal molar ratio, to promote the formation of complexes such as [M(L)₂(X)₂] or [M(L)₂(H₂O)₂]X₂, where L is the triazole ligand and X is an anion. Precipitation of the complex is often spontaneous or can be induced.

B. Materials & Reagents:

  • 3-Methylamino-1H-1,2,4-triazole (Ligand, L)

  • Metal(II) Salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Deionized Water

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer/hotplate, filtration apparatus

C. Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2.0 mmol of 3-Methylamino-1H-1,2,4-triazole in 20 mL of warm methanol. Stir until a clear solution is obtained.

    • Rationale: Methanol is an excellent solvent for the ligand and many common metal salts, facilitating a homogeneous reaction environment.[10][11] Gentle warming can aid dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 15 mL of methanol.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • Rationale: A 2:1 ligand-to-metal ratio is a common starting point for forming stable complexes with bidentate or bridging ligands.[5] Slow addition helps to ensure homogeneity and can promote the growth of higher quality crystals.

  • Observation & Stirring: Upon mixing, a color change and/or the formation of a precipitate is typically observed. Allow the reaction to stir for 24 hours at room temperature to ensure completion.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with small portions of cold methanol (to remove unreacted starting materials) and then with diethyl ether (to aid in drying).

  • Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60 °C).

  • Yield Calculation: Weigh the final product and calculate the percentage yield based on the limiting reagent (the metal salt).

Protocol 2: Standard Characterization Techniques

Confirmation of a successful synthesis requires a suite of analytical techniques.

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm coordination of the ligand to the metal ion.

  • Procedure: Record the spectra of the free ligand and the synthesized complex(es) using KBr pellets in the range of 4000-400 cm⁻¹.

  • Interpretation: Look for shifts in the vibrational frequencies of key functional groups. Coordination through the triazole ring nitrogens will typically cause shifts in the ν(C=N) and ν(N-N) bands. A significant shift or disappearance of the ν(N-H) band of the amino group would indicate its involvement in coordination. The appearance of new, weak bands in the far-IR region (below 500 cm⁻¹) can often be attributed to the formation of metal-nitrogen (M-N) bonds.[12]

B. Single-Crystal X-ray Diffraction:

  • Purpose: To provide unambiguous determination of the molecular structure. This is the gold standard for structural characterization.

  • Procedure: Suitable single crystals must be grown. This can be achieved by slow evaporation of the reaction mixture filtrate, or by re-dissolving the powdered complex in a suitable solvent (like DMF or DMSO) and attempting various crystallization techniques (slow evaporation, vapor diffusion, layering).[10][13] The selected crystal is then mounted and analyzed using a diffractometer.

  • Interpretation: The resulting data provides precise bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and details of intermolecular interactions like hydrogen bonding and crystal packing.[5][10][14]

C. Physicochemical Data Summary: Quantitative data from various analyses should be tabulated for clarity and comparison.

Complex Formula (Example)ColorYield (%)M.P. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)µeff (B.M.)
[Co(L)₂Cl₂]Blue~75%>300~20 (in DMF)~4.5
Green~80%>300~140 (in DMF)~3.1
[Zn(L)₂(OAc)₂]White~85%>300~15 (in DMF)Diamagnetic
  • Molar Conductivity: Measured in a solvent like DMF to determine if anions are coordinated (low conductivity, non-electrolyte) or exist as counter-ions (high conductivity, electrolyte).[15][16]

  • Magnetic Susceptibility (µeff): Measured at room temperature to determine the number of unpaired electrons, which helps in assigning the geometry of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)).[7][12]

Applications in Drug Development: Biological Evaluation

Metal complexes of triazoles are frequently investigated for their therapeutic potential, as chelation can enhance the biological activity of an organic ligand.[15][17][18]

Protocol 3: Preliminary Antimicrobial Screening (Agar Well Diffusion)

A. Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism. The compound diffuses from a well through a seeded agar plate, creating a concentration gradient. If the compound is effective, a clear zone of no growth will form around the well.

B. Materials & Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Nutrient Agar and Nutrient Broth

  • Sterile petri dishes, cotton swabs, micropipettes, cork borer

  • Solvent (e.g., DMSO, Dimethyl Sulfoxide)

  • Positive control (e.g., Ciprofloxacin) and Negative control (DMSO)

C. Step-by-Step Methodology:

  • Culture Preparation: Inoculate the test bacteria into nutrient broth and incubate at 37 °C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Seeding: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a nutrient agar plate to create a lawn of bacteria.

  • Well Preparation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Prepare solutions of the synthesized complexes and the free ligand in DMSO (e.g., at 1 mg/mL). Pipette a fixed volume (e.g., 100 µL) of each test solution, the positive control, and the negative control into separate wells.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anticipated Results & Interpretation

It is often observed that metal complexes exhibit enhanced antimicrobial activity compared to the free ligand.[17][18][19] This can be attributed to chelation theory, which posits that complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

Chelation_Theory Metal Metal Ion (M²⁺) (High Polarity) Complex Metal Complex [ML₂]²⁺ (Reduced Polarity, Increased Lipophilicity) Metal->Complex Chelation Ligand Ligand (L) (Bioactive) Ligand->Complex Chelation Membrane Microbial Cell Membrane (Lipid Bilayer) Complex->Membrane Enhanced Penetration Target Intracellular Target (e.g., DNA, Enzymes) Membrane->Target Disruption of Cell Function

Sources

Pharmacological Applications of 1,2,4-Triazole Derivatives: A-to-Z Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole nucleus stands as a privileged scaffold in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents. Its inherent physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, have rendered it a cornerstone in the design of novel drugs targeting a wide spectrum of diseases. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the pharmacological applications of 1,2,4-triazole derivatives, complete with detailed application notes, experimental protocols, and mechanistic insights.

Section 1: The 1,2,4-Triazole Core - A Versatile Pharmacophore

The five-membered aromatic ring of 1,2,4-triazole, with its three nitrogen atoms, offers a unique combination of features that contribute to its pharmacological prowess. It can act as a hydrogen bond donor and acceptor, engage in dipole-dipole interactions, and coordinate with metal ions in enzyme active sites. Furthermore, the triazole ring is relatively resistant to metabolic degradation, enhancing the pharmacokinetic profiles of drug candidates. These attributes have been exploited to develop potent and selective inhibitors of various enzymes and receptors, leading to a broad range of biological activities.[1][2]

Section 2: Key Pharmacological Applications & Mechanisms of Action

The versatility of the 1,2,4-triazole scaffold is reflected in its wide-ranging pharmacological applications. This section delves into the most significant therapeutic areas where these derivatives have made a substantial impact.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent success of 1,2,4-triazole derivatives lies in their potent antifungal activity. Marketed drugs such as fluconazole and itraconazole are frontline treatments for systemic fungal infections.

Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazole derivatives disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[4]

Data Presentation: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound/DrugFungal StrainMIC (µg/mL)Reference
FluconazoleCandida albicans0.125-4[5]
VoriconazoleCandida albicans0.016-1[5]
PosaconazoleCandida albicans0.016-16[5]
ItraconazoleCandida albicans0.016-16[5]
Novel Triazole Derivative (14l)Candida albicans0.125[6]
Novel Triazole Derivative (14l)Candida glabrata0.125[6]

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Anticancer Activity: A Multi-Targeted Approach

1,2,4-triazole derivatives have emerged as promising candidates in cancer therapy, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[7][8]

Mechanisms of Action:

  • Enzyme Inhibition: Many 1,2,4-triazole-containing compounds act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., c-Kit, RET, FLT3) and cyclooxygenase-2 (COX-2).

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

  • Aromatase Inhibition: A class of 1,2,4-triazole-based drugs, including letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[2]

Data Presentation: Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 Values in µM)

CompoundMCF-7 (Breast)Hela (Cervical)A549 (Lung)Reference
7e4.72.99.4[2]
10a6.435.621.1[2]
10d10.29.816.5[2]
Bet-TZ122.41 (48h)--[10]
7f (vs. HepG2)--16.782[11]

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity: Inhibition of Cyclooxygenases

Chronic inflammation is a key contributor to various diseases, and 1,2,4-triazole derivatives have shown significant potential as anti-inflammatory agents.

Mechanism of Action: A primary mechanism of their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[12] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Data Presentation: COX-2 Inhibitory Activity of 1,2,4-Triazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
8b>20015.20>13
8m>20011.60>20
8o>20010.50>25
Celecoxib336428
21a8.851.984.47
21b9.152.134.30
Antiviral Activity: Targeting Viral Replication

Certain 1,2,4-triazole derivatives have demonstrated notable antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis C virus.[13][14]

Mechanism of Action: The antiviral mechanisms are varied and depend on the specific derivative and the virus. For instance, some compounds can inhibit viral enzymes essential for replication, such as reverse transcriptase in HIV.[14] Others may interfere with viral entry into host cells or other stages of the viral life cycle.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative 1,2,4-triazole derivative and for a standard biological assay to evaluate its anticancer activity.

Synthesis Protocol: 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a versatile 1,2,4-triazole intermediate that can be further modified to generate a library of derivatives for pharmacological screening.[8][15][16]

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Formation of Potassium Dithiocarbazinate:

    • In a round-bottom flask, dissolve isonicotinic acid hydrazide (0.1 mol) in ethanol (100 mL).

    • To this solution, add a solution of potassium hydroxide (0.15 mol) in ethanol (50 mL).

    • Cool the mixture in an ice bath and slowly add carbon disulfide (0.12 mol) with constant stirring.

    • Continue stirring at room temperature for 12-16 hours.

    • The resulting yellow precipitate of potassium dithiocarbazinate is collected by filtration, washed with cold ethanol, and dried.

  • Cyclization to 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:

    • Suspend the potassium dithiocarbazinate (0.05 mol) in water (50 mL) in a round-bottom flask.

    • Add hydrazine hydrate (0.1 mol) to the suspension.

    • Reflux the reaction mixture for 4-6 hours, during which the color of the solution may change, and the evolution of hydrogen sulfide gas may be observed (use a fume hood).

    • Monitor the completion of the reaction by the cessation of hydrogen sulfide evolution (can be tested with lead acetate paper).

    • Cool the reaction mixture to room temperature and dilute with cold water (100 mL).

    • Acidify the solution with dilute hydrochloric acid to a pH of 5-6.

    • The white precipitate of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is collected by filtration, washed thoroughly with water, and recrystallized from ethanol.

Characterization: The synthesized compound should be characterized by determining its melting point and using spectroscopic techniques such as FT-IR, 1H-NMR, and Mass spectrometry to confirm its structure.

Experimental Workflow: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

G Isoniazid Isonicotinic Acid Hydrazide Dithiocarbazinate Potassium Dithiocarbazinate (Intermediate) Isoniazid->Dithiocarbazinate Step 1 KOH KOH, Ethanol KOH->Dithiocarbazinate CS2 Carbon Disulfide CS2->Dithiocarbazinate Final_Product 4-Amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Dithiocarbazinate->Final_Product Step 2: Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Final_Product HCl Dilute HCl

Caption: Synthesis of a 1,2,4-triazole intermediate.

Biological Assay Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents and other toxic materials.[12][17][18][19]

Materials:

  • Human cancer cell line (e.g., MCF-7, Hela, or A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • 1,2,4-Triazole derivative test compounds

  • Positive control (e.g., Doxorubicin or Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (medium with DMSO) as controls.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Addition Addition of 1,2,4-Triazole Derivatives Seeding->Compound_Addition Incubation_48h Incubation (48-72h) Compound_Addition->Incubation_48h MTT_Addition MTT Addition Incubation_48h->MTT_Addition Incubation_4h Incubation (3-4h) MTT_Addition->Incubation_4h Formazan_Solubilization Formazan Solubilization (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

Section 4: Signaling Pathways and Logical Relationships

To provide a deeper understanding of the structure-activity relationships (SAR) and the mechanisms of action, this section visualizes a key signaling pathway targeted by 1,2,4-triazole derivatives.

Inhibition of the COX-2 Inflammatory Pathway

The following diagram illustrates how 1,2,4-triazole derivatives can intervene in the inflammatory cascade by inhibiting the COX-2 enzyme.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Triazole 1,2,4-Triazole Derivative Triazole->COX2 inhibits

Caption: Inhibition of the COX-2 pathway.

Section 5: Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse pharmacological activities of its derivatives, coupled with their favorable pharmacokinetic properties, ensure their continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more potent and selective 1,2,4-triazole-based drugs with improved safety profiles. The exploration of novel hybrid molecules, where the 1,2,4-triazole ring is combined with other pharmacophores, holds significant promise for addressing unmet medical needs. The detailed protocols and data presented in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.

References

  • [A Literature Review Focusing on the Antiviral Activity of[6][20] and[6]-triazoles - PubMed]([Link])

Sources

The Role of 1,2,4-Triazole Derivatives in Modern Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 1,2,4-Triazole in Oncology

The 1,2,4-triazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in compounds exhibiting a wide range of biological activities.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it an ideal pharmacophore for designing novel therapeutic agents.[2] In the realm of anticancer research, derivatives of 1,2,4-triazole have demonstrated remarkable efficacy through diverse mechanisms of action. These compounds have been shown to inhibit critical enzymes involved in cancer progression, such as kinases and tubulin, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the theoretical underpinnings of why 1,2,4-triazole derivatives are potent anticancer agents but also detailed, field-proven protocols for their synthesis and biological evaluation. The methodologies described herein are designed to be self-validating, ensuring robustness and reproducibility in your research endeavors.

Key Anticancer Mechanisms of 1,2,4-Triazole Derivatives

The anticancer activity of 1,2,4-triazole derivatives stems from their ability to interact with various molecular targets crucial for cancer cell survival and proliferation. Understanding these mechanisms is fundamental to the rational design of novel and more effective anticancer drugs.

Enzyme Inhibition:

A primary mechanism of action for many 1,2,4-triazole compounds is the inhibition of enzymes that are dysregulated in cancer cells.

  • Kinase Inhibition: Many derivatives act as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[3][4] By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways that promote cell growth and survival.[5]

  • Tubulin Polymerization Inhibition: Several 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Induction of Apoptosis:

1,2,4-triazole derivatives can trigger apoptosis through various signaling pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins.

  • Bcl-2/Bax Pathway: Some compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptotic cell death.

Cell Cycle Arrest:

By interfering with the cellular machinery of cell division, 1,2,4-triazole derivatives can induce cell cycle arrest at different phases, preventing the proliferation of cancer cells. For instance, compounds targeting tubulin polymerization typically cause arrest at the G2/M phase, while others might induce arrest at the S or G0/G1 phase.[8]

Experimental Section: Synthesis and Biological Evaluation

This section provides detailed protocols for the synthesis of a representative 1,2,4-triazole derivative and its subsequent in vitro and in vivo evaluation for anticancer activity.

Protocol 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol outlines a general and robust method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, a common starting point for the development of more complex derivatives.[9][10][11]

Workflow for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

cluster_synthesis Synthesis Workflow start Substituted Benzoic Acid step1 Reaction with Thiocarbohydrazide start->step1 Step 1 step2 Fusion (Heat) step1->step2 Step 2 product 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol step2->product Cyclization

Caption: General workflow for the synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Thiocarbohydrazide (1.1 eq)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Ethanol

Procedure:

  • Combine the substituted benzoic acid (1.0 eq) and thiocarbohydrazide (1.1 eq) in a round-bottom flask.

  • Heat the mixture in an oil bath or heating mantle at a temperature sufficient to melt the reactants (typically 150-180°C).

  • Continue heating for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Recrystallize the solid product from ethanol to obtain the purified 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

  • Characterize the final product using techniques such as IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Workflow for MTT Assay

cluster_mtt MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with 1,2,4-Triazole Derivative (various conc.) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization readout Measure Absorbance at 570 nm solubilization->readout

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 1,2,4-Triazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 1,2,4-triazole derivative in the culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Compound IDCancer Cell LineIC50 (µM)Reference
Indolyl-1,2,4-triazole Vf MCF-72.91[8]
MDA-MB-2311.914[8]
Indolyl-1,2,4-triazole Vg MCF-70.891[8]
MDA-MB-2313.479[8]
Betulin-1,2,4-triazole Bet-TZ1 A37522.41[13]
MCF-733.52[13]
HT-2946.92[13]
Indolyl-1,2,4-triazole 7i PaCa20.8[14]
Indolyl-1,2,4-triazole 7n MCF71.6[14]
Indolyl-triazole hybrid 13b MCF-71.07[15]
HepG20.32[15]
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Procedure:

  • Seed cells and treat them with the 1,2,4-triazole derivative as described in the MTT assay protocol.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the PI.

Protocol 4: Apoptosis Assay using Annexin V-FITC Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC).

Procedure:

  • Treat the cells with the 1,2,4-triazole derivative.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be both Annexin V and PI positive.

Signaling Pathway for Apoptosis Induction by a 1,2,4-Triazole Derivative

cluster_apoptosis Apoptosis Induction Pathway triazole 1,2,4-Triazole Derivative bcl2 Bcl-2 (Anti-apoptotic) triazole->bcl2 Inhibits bax Bax (Pro-apoptotic) triazole->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway illustrating apoptosis induction via the Bcl-2/Bax pathway.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action exhibited by its derivatives, coupled with their synthetic tractability, offer immense potential for the development of more effective and selective cancer therapies. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of new 1,2,4-triazole-based drug candidates. Future research should focus on the structural optimization of lead compounds to enhance their potency and reduce off-target effects, as well as on exploring novel molecular targets for these versatile molecules.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. National Institutes of Health. [Link]

  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI. [Link]

  • Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. ResearchGate. [Link]

  • Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed. [Link]

  • Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. Chemical Biology and Drug Design. [Link]

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. National Institutes of Health. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Publications. [Link]

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. National Institutes of Health. [Link]

  • Synthesis of indole/1,2,4‐triazole/chalcone hybrids 9a–s. ResearchGate. [Link]

  • Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed. [Link]

  • Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. ResearchGate. [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. National Institutes of Health. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). ResearchGate. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][12][13] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Novel panaxadiol triazole derivatives induce apoptosis in HepG-2 cells through the mitochondrial pathway. PubMed. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1][12][13]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • (A) Synthesis of 4-amino-5-substituted... ResearchGate. [Link]

  • New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents. National Institutes of Health. [Link]

  • Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. ResearchGate. [Link]

  • Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylamino-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and yield optimization of 3-Methylamino-1H-1,2,4-triazole. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively. 3-Amino-1,2,4-triazole derivatives are crucial pharmacophores, and mastering their synthesis is a key step in many drug discovery programs[1].

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to prepare the 3-Amino-1,2,4-triazole core?

A1: From a strategic standpoint, two primary and robust pathways are favored in the field for their versatility and efficiency.

  • Cyclization of Aminoguanidines: This is the most traditional and direct method. It typically involves reacting an aminoguanidine salt (like the bicarbonate or formate) with formic acid.[2][3]. The reaction first forms N-formylaminoguanidine, which then undergoes intramolecular cyclization upon heating to yield the triazole ring. This method is known for high yields, particularly for the parent 3-amino-1,2,4-triazole, often achieving 95-97%[2]. For N-substituted analogues like our target, you would start with a correspondingly substituted aminoguanidine.

  • From Thiosemicarbazides or Thioureas: A more modern and highly convergent approach involves the cyclization of a substituted hydrazinecarboximidamide intermediate.[1]. This intermediate can be generated in situ from either a substituted thiourea and a hydrazine, or from a thiosemicarbazide and an activating agent (e.g., methyl iodide) followed by reaction with an amine. The subsequent cyclization with a formic acid equivalent, such as trimethyl orthoformate, provides the 5-unsubstituted 3-amino-1,2,4-triazole core.[1]. This route offers excellent flexibility for varying substituents on the exocyclic amine and the N1 position of the triazole ring.

Q2: To synthesize 3-Methylamino-1H-1,2,4-triazole specifically, which starting materials should I consider?

A2: Your choice of starting material is dictated by the route you select.

  • For the Aminoguanidine Route: The ideal starting material would be N-methylaminoguanidine . You would react this with formic acid. The primary challenge here can be the availability and stability of the substituted aminoguanidine precursor.

  • For the Thiosemicarbazide Route: This route offers more accessible starting points. A highly effective strategy is to start with 1-methylthiosemicarbazide . This can be activated (e.g., S-methylated with MeI) and then reacted with a hydrazine, followed by cyclization. A more direct and convergent approach detailed in the literature involves reacting a methyl-substituted thiourea with a hydrazine, followed by cyclization with trimethyl orthoformate.[1].

Q3: What are the critical parameters to control for maximizing yield?

A3: Regardless of the specific route, three parameters are universally critical:

  • Temperature: The cyclization step is thermally driven. Insufficient temperature will lead to incomplete reaction, leaving you with stable intermediates. Conversely, excessive heat can cause decomposition and the formation of colored byproducts, complicating purification.

  • Reaction Time: These are not instantaneous reactions. Monitoring by a suitable analytical method (TLC, LC-MS) is paramount to ensure the reaction has proceeded to completion.

  • Purity of Reagents and Anhydrous Conditions: Moisture can hydrolyze key intermediates and reagents, particularly formic acid equivalents like trimethyl orthoformate. Using pure, dry starting materials and solvents is essential for a clean reaction profile and high yield.

Reference Synthetic Protocol: Convergent Synthesis via Hydrazinecarboximidamide

This protocol is adapted from a highly efficient and flexible methodology, which is ideal for producing a variety of substituted 3-amino-1,2,4-triazoles[1].

Experimental Workflow

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Workup A 1-Phenylthiourea + MeI B S-Methyl Isothiourea Intermediate A->B Activation D Hydrazinecarboximidamide Intermediate B->D Nucleophilic Substitution (in MeCN, rt, 1.5h) C Hydrazine Hydrate C->D Nucleophilic Substitution (in MeCN, rt, 1.5h) F Crude Product Mixture D->F Add TMOF (sealed tube, 140°C, 16h) E Trimethyl Orthoformate G Purified 3-Anilino-1H-1,2,4-triazole F->G Purification (Silica Gel Chromatography)

Caption: Convergent two-step synthesis workflow.

Step-by-Step Methodology

This is a representative procedure. For 3-methylamino-1H-1,2,4-triazole, you would substitute the appropriate methyl-containing precursors.

  • Intermediate Formation: In a round-bottom flask, dissolve the starting thiourea (1.0 eq) in anhydrous acetonitrile. Add methyl iodide (1.1 eq) and stir at room temperature for 1 hour to form the S-methyl isothiourea intermediate. To this mixture, add the desired hydrazine (e.g., hydrazine hydrate, 1.0 eq) and continue stirring at room temperature for 1.5-2 hours. The reaction progress can be monitored by TLC.

  • Cyclization: Once the formation of the hydrazinecarboximidamide intermediate is complete (as judged by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent. To the resulting solid or oil, add trimethyl orthoformate (used as both reagent and solvent) and transfer the mixture to a sealed tube.

  • Heating: Heat the sealed tube at 140°C overnight (approx. 16 hours). Causality Note: This high temperature is necessary to drive the cyclodehydration reaction, where the formic acid equivalent provides the final carbon atom (C5) for the triazole ring.

  • Workup and Purification: After cooling to room temperature, the crude mixture can be directly purified. A common method is to filter it through a short plug of silica gel, eluting with a polar solvent system (e.g., 10-20% Methanol in Dichloromethane), to remove baseline impurities.[1]. Further purification via column chromatography or recrystallization will yield the pure product.

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis.

Q: My reaction yield is very low (<30%), or I've isolated no product. What went wrong?

A: This is a classic issue that can usually be traced back to one of several key areas. Let's diagnose it systematically.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Are starting materials pure and dry? Start->Check_Purity Check_Intermediate Was the hydrazinecarboximidamide intermediate successfully formed? (Check TLC/LC-MS of aliquot before cyclization) Check_Cyclization Was the cyclization step incomplete? Check_Intermediate->Check_Cyclization If Yes Sol_Intermediate_Bad Root Cause: Poor quality starting materials or incomplete activation. Action: Re-purify thiourea/hydrazine. Ensure full S-methylation. Check_Intermediate->Sol_Intermediate_Bad If No Sol_Cyclization_Incomplete Root Cause: Insufficient heat or time. Action: Increase temperature to 140-150°C or prolong reaction time. Confirm seal on tube. Check_Cyclization->Sol_Cyclization_Incomplete If Yes (Intermediate remains) Sol_Degradation Root Cause: Reaction too hot (>160°C) or presence of water. Action: Verify oven/oil bath temperature. Use anhydrous solvents/reagents. Check_Cyclization->Sol_Degradation If No (Baseline 'gunk' on TLC) Check_Purity->Check_Intermediate If Yes

Caption: Decision tree for troubleshooting low product yield.

Data Summary: Common Issues and Solutions

SymptomPotential CauseRecommended Action & Rationale
Low Yield with Unreacted Intermediate Present Incomplete cyclization.Increase reaction temperature or time. The cyclodehydration step has a significant activation energy barrier. Ensure your sealed tube is properly sealed to prevent the volatile trimethyl orthoformate from escaping before the reaction is complete.
Low Yield with Dark, Tarry Crude Product Thermal decomposition.Verify reaction temperature. Temperatures exceeding ~160°C can degrade the triazole ring system. Also, ensure the removal of any acidic or basic impurities from the intermediate step that could catalyze decomposition.
No Intermediate Formed (Step 1) Poor quality reagents or incorrect stoichiometry.Confirm the purity of your starting thiourea/thiosemicarbazide and hydrazine. Hydrazine hydrate, in particular, can degrade over time. Use fresh, verified reagents. Ensure the S-methylation or other activation step has gone to completion before adding the hydrazine.
Product Lost During Workup Product is more polar than expected and retained on silica.Use a more polar eluent for purification. A gradient from DCM up to 20% MeOH in DCM is often required. The N-H and secondary amine groups on the molecule make it quite polar and capable of strong hydrogen bonding to the silica stationary phase.
Q: My final product is impure. I see multiple spots on TLC. What are they?

A: The presence of multiple products typically points to side reactions or incomplete reactions.

  • Unreacted Intermediate: The most common impurity is the uncyclized hydrazinecarboximidamide. It is significantly more polar than the product and will usually have a lower Rf on a normal-phase TLC plate.

  • Regioisomers: If you are performing a methylation on the 3-amino-1,2,4-triazole core itself, you can get methylation on different ring nitrogens (N1, N2, or N4) in addition to the desired exocyclic N-methylation. The formation of these isomers is highly dependent on the alkylating agent and base used. It is often synthetically "cleaner" to build the molecule from an already-methylated precursor (like 1-methylthiosemicarbazide) to avoid this issue.

  • Hydrolysis Products: If moisture was present during the cyclization with trimethyl orthoformate, it can hydrolyze to formic acid and methanol. This can lead to the formation of N-formylated byproducts.

Purification Strategy: A well-executed silica gel column chromatography is your best tool. Use a gradient elution to effectively separate the less polar desired product from the highly polar intermediates and byproducts. For example:

  • Column Equilibration: 100% Dichloromethane (DCM)

  • Elution Gradient: Start with 100% DCM, gradually increasing the percentage of Methanol (or Ethanol) up to 15-20%. The product will typically elute at around 5-10% MeOH concentration.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Humphrey, G. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Angewandte Chemie International Edition, 49(12), 2274-2276. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

  • Sjostedt, G., & Gringas, L. (1946). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 26, 11. doi:10.15227/orgsyn.026.0011. Available at: [Link]

  • Google Patents. (1986). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • Borys, R., et al. (2022). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Education, Health and Sport, 12(9), 835-844. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 1,3-Substituted 1H-[1][2][4]-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • Osolina, O., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6265. Available at: [Link]

  • ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the N-Methylation of 3-amino-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of 3-amino-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we will delve into the common challenges, provide troubleshooting solutions, and answer frequently asked questions to support your experimental success.

Introduction: The Challenge of Regioselectivity

The N-methylation of 3-amino-1,2,4-triazole is a seemingly straightforward reaction that presents a significant and often underestimated challenge: controlling the site of methylation. The 3-amino-1,2,4-triazole molecule possesses four potentially nucleophilic nitrogen atoms: the two nitrogen atoms within the triazole ring (N1 and N2), the nitrogen at position 4 (N4), and the exocyclic amino group. This multiplicity of reactive sites, compounded by the tautomerism of the triazole ring, frequently leads to the formation of a mixture of methylated isomers, making the isolation of a specific desired product a formidable task.[1]

This guide will provide you with the expertise to anticipate these challenges, troubleshoot common issues, and implement strategies to achieve a higher degree of selectivity in your N-methylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-methylation of 3-amino-1,2,4-triazole so prone to producing a mixture of isomers?

A1: The formation of multiple isomers is primarily due to two factors:

  • Multiple Nucleophilic Centers: As illustrated below, there are four nitrogen atoms that can potentially be methylated. The relative nucleophilicity of these sites can be influenced by reaction conditions such as the solvent, base, and temperature.

  • Tautomerism: 3-amino-1,2,4-triazole can exist in different tautomeric forms, which further diversifies the potential reaction pathways.[1] The stability of these tautomers can be influenced by the surrounding chemical environment, making it difficult to predict the dominant reactive species.

Q2: What are the possible N-methylated isomers of 3-amino-1,2,4-triazole?

A2: The primary mono-methylated isomers are:

  • 1-methyl-3-amino-1,2,4-triazole

  • 2-methyl-3-amino-1,2,4-triazole

  • 4-methyl-3-amino-1,2,4-triazole

  • 3-(methylamino)-1,2,4-triazole

It is also possible to form di- and tri-methylated products, especially if an excess of the methylating agent is used.

Q3: How can I identify the different N-methylated isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the isomers. Both ¹H and ¹³C NMR will show distinct chemical shifts for the methyl group and the ring protons/carbons depending on the site of methylation. Mass spectrometry can confirm the addition of a methyl group but will not typically distinguish between isomers.

Q4: Is there a general trend for which nitrogen is most likely to be methylated?

A4: The outcome of the methylation is highly dependent on the reaction conditions. Generally, under basic conditions with a methylating agent like methyl iodide, a mixture of isomers is expected. The exocyclic amino group is often less nucleophilic than the ring nitrogens, but its reactivity can be enhanced under certain conditions. Computational studies can help predict the most likely sites of methylation based on the calculated electron densities of the nitrogen atoms in the different tautomers.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Methylated Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Degradation of Starting Material or Product: 3-amino-1,2,4-triazole or the methylated products might be unstable under the reaction conditions.

  • Formation of Multiple Products: The formation of a mixture of isomers will inherently lower the yield of any single desired product.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and methylating agent can significantly impact the overall yield.

Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of products.

  • Optimize Reaction Conditions:

    • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the triazole. The choice of base can influence which nitrogen is deprotonated and subsequently methylated.

    • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are typically used.

    • Temperature: Running the reaction at a lower temperature may improve selectivity and reduce side reactions, although it may require longer reaction times.

  • Consider a Milder Methylating Agent: While methyl iodide and dimethyl sulfate are common, they are highly reactive and can lead to over-methylation. Milder reagents might offer better control.

Problem 2: Poor Regioselectivity (Formation of a Mixture of Isomers)

This is the most common and significant challenge.

Solutions:

  • Employ a Protecting Group Strategy: This is the most effective way to achieve high regioselectivity. The general workflow is as follows:

    • Protect: Selectively protect the nitrogen atom(s) you do not want to methylate.

    • Methylate: Perform the methylation reaction on the unprotected nitrogen.

    • Deprotect: Remove the protecting group to yield the desired isomer.

    Workflow for Selective N-Methylation using a Protecting Group

    G Start 3-Amino-1,2,4-triazole Protect Selective Protection of N-H group(s) Start->Protect Methylate Methylation of unprotected Nitrogen Protect->Methylate Deprotect Removal of Protecting Group Methylate->Deprotect Product Desired N-methyl Isomer Deprotect->Product

    Caption: A generalized workflow for achieving regioselective N-methylation.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (low temperature, strong base, reactive electrophile): Tends to favor methylation at the most nucleophilic nitrogen.

    • Thermodynamic Control (higher temperature, reversible conditions): May favor the formation of the most stable isomer. Experimenting with reaction temperatures can help influence the product distribution.

Problem 3: Difficulty in Separating the Isomers

Possible Causes:

  • The methylated isomers often have very similar polarities, making chromatographic separation challenging.

Solutions:

  • Column Chromatography:

    • Use a high-performance silica gel.

    • Employ a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is dichloromethane/methanol or ethyl acetate/hexane. Careful optimization of the solvent gradient is crucial.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide better resolution.

  • Crystallization: If one of the isomers is a solid and has different solubility characteristics, fractional crystallization can be an effective purification method.

Experimental Protocols

Protocol 1: Direct Methylation (Illustrative of Mixture Formation)

This protocol is likely to yield a mixture of N-methylated isomers.

  • Deprotonation: To a solution of 3-amino-1,2,4-triazole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol 2: Selective N1-Methylation via a Phthalimide Protecting Group

This protocol aims to selectively produce 1-methyl-3-amino-1,2,4-triazole.

  • Protection of the Exocyclic Amino Group:

    • React 3-amino-1,2,4-triazole with phthalic anhydride in a suitable solvent like acetic acid at reflux to form the N-(1,2,4-triazol-3-yl)phthalimide. This protects the exocyclic amino group.

  • Methylation of the Triazole Ring:

    • Dissolve the protected triazole (1.0 eq) in anhydrous DMF and add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Add methyl iodide (1.1 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Work-up the reaction by adding water and extracting with ethyl acetate. Purify the crude product to isolate the N1-methylated protected intermediate.

  • Deprotection:

    • Remove the phthalimide protecting group by treating the methylated intermediate with hydrazine hydrate in ethanol at reflux.

    • After the reaction is complete, cool the mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate.

    • Purify the resulting 1-methyl-3-amino-1,2,4-triazole by recrystallization or column chromatography.

Decision Tree for Troubleshooting N-Methylation

G Start N-Methylation of 3-amino-1,2,4-triazole Analysis Analyze crude reaction by TLC/NMR Start->Analysis LowYield Low overall yield? Analysis->LowYield Mixture Mixture of isomers? Analysis->Mixture LowYield->Mixture No Optimize Optimize reaction conditions (base, solvent, temp.) LowYield->Optimize Yes Protect Implement protecting group strategy Mixture->Protect Yes Separation Optimize chromatographic separation Mixture->Separation If protecting group is not feasible Optimize->Start Re-run reaction Characterize Characterize isomers by NMR Protect->Characterize Separation->Characterize

Caption: A decision-making workflow for addressing common issues.

Data Summary: Representative NMR Data

The following table provides expected ¹H and ¹³C NMR chemical shifts for the different mono-methylated isomers. Note that actual values may vary depending on the solvent and other experimental conditions.

IsomerMethyl Group ¹H (ppm)Methyl Group ¹³C (ppm)Ring Proton(s) ¹H (ppm)Ring Carbons ¹³C (ppm)
1-methyl-3-amino-1,2,4-triazole ~3.5~35~7.8 (s, 1H)~150, ~158
2-methyl-3-amino-1,2,4-triazole ~3.7~40~7.5 (s, 1H)~155, ~165
4-methyl-3-amino-1,2,4-triazole ~3.4~30~8.0 (s, 1H)~145, ~155
3-(methylamino)-1,2,4-triazole ~2.8 (d)~28~7.9 (s, 1H), ~5.5 (q, 1H, NH)~148, ~160

Note: This data is illustrative and should be used as a guide. "s" denotes a singlet, "d" a doublet, and "q" a quartet.

Conclusion

The N-methylation of 3-amino-1,2,4-triazole is a nuanced reaction where achieving regioselectivity is the primary objective. Direct methylation is often unselective, leading to challenges in purification and low yields of the desired product. A well-designed protecting group strategy is the most reliable approach to overcoming these hurdles. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success in synthesizing specific N-methylated 3-amino-1,2,4-triazole isomers for their applications in drug discovery and development.

References

  • International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

Sources

Technical Support Center: Synthesis of 3-Methylamino-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methylamino-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and validated protocols necessary to optimize your reaction outcomes, ensure product purity, and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific, practical issues that may arise during the synthesis. The primary synthetic route discussed involves the cyclization of a methyl-substituted aminoguanidine derivative with a one-carbon source like formic acid.[1][2][3]

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yield is a frequent issue stemming from several factors, from reaction conditions to starting material quality. The primary cause is often incomplete reaction or the formation of soluble side products that are lost during workup.

Possible Causes & Recommended Actions:

  • Incomplete Cyclization: The dehydration and ring-closing step is often the most energy-intensive part of the reaction. Insufficient temperature or reaction time can lead to the accumulation of the N-formyl-N'-methylaminoguanidine intermediate.

    • Action: Ensure the reaction temperature reaches the required level for cyclization, typically between 140-180°C.[4] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate. A Dean-Stark trap can be effective for removing water and driving the equilibrium towards the cyclized product.

  • Sub-optimal pH: The initial formation of the aminoguanidine formate salt and the subsequent cyclization are pH-sensitive.[4]

    • Action: When reacting aminoguanidine with formic acid, maintain a pH between 6 and 8.[4] This ensures the formation of the desired formate salt without promoting hydrolysis of the starting materials or intermediates.

  • Thermal Decomposition: While high temperatures are needed for cyclization, excessive heat or prolonged reaction times can lead to decomposition of the triazole ring or polymerization, presenting as a dark, tarry crude product.

    • Action: Carefully control the reaction temperature. A stepwise heating profile can be beneficial: an initial lower temperature for salt formation followed by a gradual increase to the cyclization temperature. Consider using a high-boiling point solvent like DMF or DMSO to maintain a stable temperature.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_sm Starting Material Issues cluster_conditions Condition Optimization cluster_analysis Crude Product Analysis start Low Yield Observed check_sm Verify Purity of Starting Materials (Aminoguanidine, Formic Acid) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude sm_impure Impure? check_sm->sm_impure temp_low Temp Too Low? check_conditions->temp_low time_short Time Too Short? check_conditions->time_short intermediate Intermediate Present? analyze_crude->intermediate side_products Side Products Dominant? analyze_crude->side_products purify_sm Purify/Source New Starting Materials sm_impure->purify_sm Yes increase_temp Increase Temperature (e.g., 150-170°C) temp_low->increase_temp Yes increase_time Increase Reaction Time & Monitor by TLC/LCMS time_short->increase_time Yes force_cyclization Drive Cyclization: - Higher Temp - Dean-Stark Trap intermediate->force_cyclization Yes optimize_purification Optimize Purification (See Q3) side_products->optimize_purification Yes

Caption: Workflow for diagnosing and resolving low product yield.

Q2: My analytical data (NMR, LC-MS) suggests the presence of an isomeric impurity. What is it and how can I prevent its formation?

Answer: Regioisomeric impurities are a common challenge in the synthesis of substituted triazoles.[5][6][7] In this specific synthesis, the most likely isomeric byproduct is 4-Methyl-5-amino-4H-1,2,4-triazole . This arises from the use of 1-methylaminoguanidine as a starting material, where cyclization can occur in two different ways.

Mechanistic Insight: The formation of the desired 3-Methylamino-1H-1,2,4-triazole product proceeds through the cyclization involving the terminal nitrogen of the hydrazine moiety. However, the internal nitrogen of the methylamino group can also participate in the cyclization, leading to the undesired N-methylated isomer. The regioselectivity is often influenced by reaction conditions.[5]

Reaction Pathways for Isomer Formation

Isomer_Formation cluster_main Desired Pathway cluster_side Side Reaction Pathway start_main 1-Methylaminoguanidine + Formic Acid intermediate_main Intermediate A (N-formyl at terminal NH2) start_main->intermediate_main Acylation product_main 3-Methylamino-1H-1,2,4-triazole (Desired Product) intermediate_main->product_main Cyclization (favored) start_side 1-Methylaminoguanidine + Formic Acid intermediate_side Intermediate B (N-formyl at methylamino NH) start_side->intermediate_side Acylation product_side 4-Methyl-5-amino-4H-1,2,4-triazole (Isomeric Impurity) intermediate_side->product_side Cyclization (disfavored)

Caption: Competing pathways leading to the desired product and an isomeric impurity.

Prevention & Control:

  • Choice of Reagents: The most effective way to ensure regioselectivity is to start with a precursor that blocks the undesired pathway. Using N-methyl-N'-aminoguanidine instead of 1-methylaminoguanidine can direct the cyclization more effectively. However, if using 1-methylaminoguanidine is necessary, the following conditions apply.

  • Kinetic vs. Thermodynamic Control: The formation of the desired product is often under kinetic control. Milder reaction conditions can favor the desired isomer.

    • Action: Conduct the initial acylation step at a lower temperature (e.g., room temperature to 60°C) before slowly raising the temperature for cyclization. This allows the more nucleophilic terminal amine to react preferentially with formic acid.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Action: Experiment with less polar, high-boiling solvents. Toluene or xylene with a Dean-Stark trap can be effective.

Parameter Favors 3-Methylamino (Desired) Favors 4-Methyl-5-amino (Isomer)
Temperature Lower initial acylation temp.High temperature throughout
Starting Material N-methyl-N'-aminoguanidine1-methylaminoguanidine
Control KineticThermodynamic
Q3: The crude product is a dark, sticky oil that is difficult to purify and crystallize. What are the likely impurities and what purification strategies can I use?

Answer: A viscous, dark, and oily crude product typically indicates the presence of polymeric byproducts, residual starting materials, and decomposition products. Standard crystallization is often hindered by these impurities.

Likely Impurities:

  • Polymeric Materials: Formed from self-condensation of intermediates or products at high temperatures.

  • Unreacted Aminoguanidine Formate: A highly polar and water-soluble salt.

  • Dicyandiamide: A common impurity in aminoguanidine starting materials that can persist.[4]

  • Formamide: If used as a solvent or formed in situ, it can be difficult to remove.

Recommended Purification Protocol:

  • Aqueous/Organic Extraction:

    • Dissolve the crude oil in a minimal amount of hot water or dilute HCl (1M). This will protonate the desired triazole, making it water-soluble.

    • Wash the acidic aqueous layer with a non-polar organic solvent like ethyl acetate or dichloromethane. This will remove non-polar, tarry impurities.

    • Basify the aqueous layer carefully with NaOH or K₂CO₃ to a pH of 8-9. The neutral triazole product should precipitate out or can be extracted.

    • Extract the product into a suitable organic solvent like ethyl acetate or a chloroform/isopropanol mixture.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Column Chromatography:

    • If the product is still impure after extraction, column chromatography is the next step.

    • Stationary Phase: Silica gel is standard. If the compound is very polar, alumina (neutral or basic) may give better results.

    • Mobile Phase: A gradient elution is often most effective. Start with a less polar system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol (e.g., 0-10% gradient of MeOH in EtOAc or DCM).

  • Crystallization:

    • Once a reasonably pure solid is obtained, attempt crystallization.

    • Solvent Systems: Good solvent systems for aminotriazoles include isopropanol/heptane, ethanol/water, or acetonitrile. Dissolve the solid in a minimum of the hot, more soluble solvent and slowly add the anti-solvent until turbidity appears. Allow to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 3-Methylamino-1H-1,2,4-triazole?

The most established method is the cyclocondensation of an aminoguanidine derivative with a one-carbon electrophile.[1][2] The reaction of aminoguanidine hydrochloride or bicarbonate with formic acid, followed by thermal cyclization, is a widely cited approach for creating the 3-amino-1,2,4-triazole core.[2][3][8] For the N-methylated target, this involves using a corresponding methylaminoguanidine salt. Microwave-assisted synthesis has also been shown to be an efficient, green alternative that can reduce reaction times and improve yields.[2]

Q2: How can I definitively confirm the structure and distinguish between the 3-Methylamino and 4-Methyl-5-amino isomers?

A combination of NMR spectroscopy (¹H, ¹³C, and HMBC/HSQC) and X-ray crystallography (if a suitable crystal can be obtained) is required for unambiguous structure confirmation.

  • ¹H NMR: The chemical shift of the triazole ring proton (C5-H) is a key indicator. It will be in a different environment depending on the substitution pattern. Furthermore, the NH protons will show different exchange rates and coupling. The desired 3-methylamino product will have two distinct NH signals (the exocyclic methylamino NH and the ring NH), while the 4-methyl-5-amino isomer will have a primary amine signal (NH₂) and no ring NH.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons will differ between the two isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is powerful for confirming regiochemistry. Look for correlations between the methyl protons and the triazole ring carbons. In the desired product, the methyl protons should show a correlation to the exocyclic-amine-bearing carbon (C3). In the isomer, the methyl protons will show correlations to C3 and C5 of the triazole ring.

Technique 3-Methylamino-1H-1,2,4-triazole (Desired) 4-Methyl-5-amino-4H-1,2,4-triazole (Isomer)
¹H NMR Two NH signals (ring NH, Me-NH)One NH₂ signal, no ring NH
HMBC Correlation from Me protons to C3Correlation from Me protons to C3 and C5
Q3: What are the critical safety precautions for this synthesis?
  • Hydrazine Derivatives: The precursor, aminoguanidine, is derived from hydrazine. Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these materials in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The cyclization step requires high temperatures. Use a heating mantle with a temperature controller and a blast shield. Ensure glassware is free of cracks or defects.

  • Pressure Build-up: If performing the reaction in a sealed vessel (e.g., microwave synthesis), ensure the vessel is rated for the temperatures and potential pressures generated. Never exceed the recommended volume or temperature limits.[2]

References

  • Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. (2011). Taylor & Francis Online. [Link]

  • Syntheses of Heterocyclic Compounds from Aminoguanidine. (n.d.). Wiley Online Library. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. [Link]

  • Synthetic approaches toward 3-amino-1,2,4-triazoles. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. (n.d.). SlideShare. [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. (2021). ACS Publications. [Link]

  • A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. (2024). PubMed. [Link]

  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES Publishing. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]

  • Process for the preparation of 3-amino-1,2,4-triazole. (n.d.).
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (n.d.). PubMed Central (PMC). [Link]

Sources

Technical Support Center: Improving Regioselectivity in 3-Methylamino-1H-1,2,4-triazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic methodologies involving 3-Methylamino-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regioselective functionalization of this versatile heterocyclic scaffold. Poor regioselectivity is a common bottleneck, leading to difficult separations and reduced yields. This document provides in-depth, experience-driven guidance to troubleshoot and optimize your reaction outcomes.

Section 1: Understanding the Core Challenge: Competing Nucleophilic Centers

The primary difficulty in controlling reactions with 3-Methylamino-1H-1,2,4-triazole stems from the presence of multiple nucleophilic nitrogen atoms: the two ring nitrogens at the N1 and N2 positions, the N4 nitrogen, and the exocyclic methylamino group. Electrophilic attack can occur at any of these sites, often resulting in a mixture of isomers. The distribution of these products is not random; it is dictated by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.

The 1,2,4-triazole ring exists in two tautomeric forms, 1H and 4H, which are in rapid equilibrium.[1][2] The specific tautomer present and the subsequent deprotonation to form the triazolate anion are critical factors that influence the final product distribution.

Caption: Competing nucleophilic sites on the 3-Methylamino-1H-1,2,4-triazole scaffold.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I getting an inseparable mixture of N1 and N2 alkylated products?

This is the most common issue. The N1 and N2 positions are often the most nucleophilic sites for alkylation.[3][4] The product ratio is highly sensitive to your reaction conditions. Kinetic control (lower temperatures, rapid addition) often favors the N2 isomer, while thermodynamic control (higher temperatures, longer reaction times) tends to yield the more stable N1 isomer. Your choice of base and solvent is the most critical factor in directing this selectivity.

Q2: My reaction is stalling, and I'm recovering mostly starting material. What's wrong?

This typically points to two issues: insufficient activation of the triazole or a deactivated electrophile.

  • Insufficient Deprotonation: Your base may not be strong enough to fully deprotonate the triazole ring, resulting in a low concentration of the active nucleophile. Consider switching from a weaker base like K₂CO₃ to a stronger, non-nucleophilic base like NaH or DBU.[5][6]

  • Poor Leaving Group: If your electrophile has a poor leaving group (e.g., -Cl instead of -I or -OTs), the Sₙ2 reaction will be sluggish. Ensure you are using a highly reactive electrophile.

  • Solvent Choice: Ensure your solvent is anhydrous, especially when using strong bases like NaH. Trace amounts of water can quench the base and the triazolate anion.

Q3: I'm observing dialkylation or reaction at the exocyclic amine. How can I prevent this?

Reaction at the exocyclic methylamino group usually occurs with highly reactive electrophiles (e.g., acyl chlorides, sulfonyl chlorides) or under conditions that lead to over-alkylation.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the triazole relative to the electrophile to minimize dialkylation.

  • Protecting Groups: For acylations or sulfonylations, it is often necessary to first protect the exocyclic amine. A simple acetylation or Boc-protection can effectively block this site, and the protecting group can be removed later.[7]

Q4: How can I reliably distinguish between the N1, N2, and N4 isomers?

Characterization can be challenging but is achievable.

  • ¹H NMR: The chemical shift of the C5-H proton is a key indicator. It is often significantly different between the isomers.

  • ¹³C NMR: The chemical shifts of the ring carbons (C3 and C5) will vary depending on the substitution pattern.

  • NOE Spectroscopy: Nuclear Overhauser Effect experiments can show through-space correlations. For example, an NOE between the protons of a substituent at N1 and the C5-H proton can help confirm the structure.

  • X-ray Crystallography: For unambiguous confirmation, obtaining a single crystal for X-ray diffraction is the gold standard. Computational methods (DFT) can also be used to predict NMR shifts to compare with experimental data for structure elucidation.[8][9][10]

Section 3: Troubleshooting Guide for Regioselective Control

This section provides actionable solutions to common regioselectivity problems. The key is to manipulate the reaction conditions to favor one reaction pathway over the others.

Issue: Poor Selectivity Between N1 and N2 Isomers

The N1/N2 selectivity is the most critical parameter to control. The outcome depends heavily on the nature of the triazolate anion formed and the reaction's kinetic versus thermodynamic profile.

  • Potential Cause: A suboptimal base and solvent combination is being used, leading to a mixture of kinetically and thermodynamically favored products.

  • Solution & Scientific Rationale:

    • For N1-Selectivity (Thermodynamic Product): The goal is to allow the reaction to reach thermal equilibrium, favoring the most stable isomer.

      • Base: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium carbonate is particularly effective due to the "cesium effect," which promotes N1-alkylation through template-like coordination.[11][12]

      • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal.

      • Temperature: Higher temperatures (e.g., 80-120 °C) will ensure the reaction overcomes the kinetic barrier and settles in the thermodynamic minimum.

    • For N2-Selectivity (Kinetic Product): The goal is to perform the reaction under conditions where the most rapidly formed product is isolated before it can equilibrate.

      • Base: Use a very strong, non-nucleophilic base like sodium hydride (NaH) or DBU to rapidly and irreversibly form the triazolate anion.

      • Solvent: Use a less polar aprotic solvent like THF.

      • Temperature: Low temperatures are crucial. Start by forming the anion at 0 °C, then add the electrophile slowly at 0 °C or even lower (-78 °C) and let the reaction slowly warm to room temperature.

Issue: Unwanted Reaction at the N4 Position

While less common for alkylation under basic conditions, N4 can become a primary reaction site under different circumstances.

  • Potential Cause: The reaction is being run under neutral or acidic conditions, or with certain metal catalysts. The N4 position is often the most basic site for protonation or Lewis acid coordination.[13]

  • Solution & Scientific Rationale:

    • Employ Basic Conditions: The most straightforward solution is to perform the reaction under basic conditions. Deprotonation to form the triazolate anion places a negative charge on the ring system, making the N4 nitrogen significantly less nucleophilic.

    • Avoid Protic Acids: Do not use acid catalysts unless N4 functionalization is the specific goal.

Section 4: Summary of Parameter Effects on Regioselectivity

ParameterConditionFavored Position(s)Rationale & Causality
Base Weak (e.g., K₂CO₃)Mixture, leaning N1Does not fully deprotonate; reaction proceeds slowly, allowing equilibration.
Strong, Non-nucleophilic (e.g., NaH, DBU)N2 (kinetic)Rapid, irreversible deprotonation. The resulting anion reacts quickly at the most nucleophilic site.[5][6]
Cesium Carbonate (Cs₂CO₃)N1 (thermodynamic)The large cesium cation can coordinate with the triazole ring, sterically favoring attack at the N1 position.[11][12]
Solvent Polar Aprotic (DMF, DMSO)N1Stabilizes the charged transition state and allows for higher temperatures, favoring the thermodynamic product.
Less Polar Aprotic (THF)N2Often used with strong bases at low temperatures to isolate the kinetic product.
Ionic LiquidsN1Can act as both solvent and template, promoting high regioselectivity for the N1 isomer.[14]
Temperature Low (-78 °C to RT)N2Favors the kinetically controlled product, which has a lower activation energy barrier.
High (80 °C to 120 °C)N1Provides enough energy to overcome the kinetic barrier and form the more stable thermodynamic product.
Electrophile Bulky (e.g., Isopropyl iodide)N1Steric hindrance from the C3-methylamino group disfavors attack at the adjacent N2 position.
Reactive (e.g., Benzyl bromide)MixtureA highly reactive electrophile may react too quickly for thermodynamic equilibration, leading to a kinetic mixture.

Section 5: Model Experimental Protocol: Regioselective N1-Benzylation

This protocol describes a validated method for achieving high selectivity for the N1 isomer, a common requirement in medicinal chemistry.

Objective: To synthesize 1-benzyl-3-methylamino-1H-1,2,4-triazole with high regioselectivity.

Methodology: Thermodynamic control using cesium carbonate.

Materials:

  • 3-Methylamino-1H-1,2,4-triazole (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methylamino-1H-1,2,4-triazole (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add cesium carbonate (1.5 eq) to the stirred solution.

  • Heating: Heat the mixture to 80 °C and stir for 30 minutes to ensure formation of the cesium salt.

  • Electrophile Addition: Slowly add benzyl bromide (1.1 eq) dropwise to the heated suspension.

  • Reaction Monitoring: Maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS (typically complete within 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to isolate the pure N1-benzyl-3-methylamino-1H-1,2,4-triazole.

References

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2025, August 9).
  • Koch, A. S., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alcanes. The Journal of Organic Chemistry, 80(1), 375-385. [Link]

  • (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. [Link]

  • Farag, A. M., et al. (2017). Regioselective synthesis, antitumor and antioxidant activities of some 1,2,4-triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol. Journal of the Serbian Chemical Society, 82(1), 1-14. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(52), 29699-29709. [Link]

  • Farag, A. M., Dawood, K. M., & Khedr, N. A. (2007). Regioselective synthesis of novel 4,4′-and 5,5′-bi-(1,2,4-triazole) derivatives. Journal of Chemical Research, 2007(9), 521-524.
  • (2009). Rapid, microwave-assisted synthesis of N1-substituted 3-amino-1,2,4-triazoles. Tetrahedron Letters.
  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973.
  • ResearchGate. (n.d.). Synthesis of N1-substituted 3-amino-1,2,4-triazoles.
  • Grassl, S., et al. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters, 22(5), 1899-1902. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973.
  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • Krasavin, M., et al. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 26(11), 3183. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Gomaa, M. A. M., et al. (2013). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 7(1), 1-8.
  • Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973.
  • Singh, R. (2014). Computational studies on 1,2,4-Triazolium-based salts as energetic materials. Journal of Chemical Sciences, 126(4), 1099-1106.
  • Liu, T., et al. (2014). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 79(2), 569-577. [Link]

  • Davenport, R., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928-937.
  • Liu, T., et al. (2014). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 79(2), 569-577. [Link]

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. [Link]

  • Gulevskaya, A. V., & Fokin, V. V. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Organic Letters, 13(17), 4584-4587. [Link]

  • Alam, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864275. [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole.
  • Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630.
  • Osbourn, J. (2021, June 28). Substituent Effects on Reactivity. YouTube. [Link]

  • Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 963559. [Link]

  • Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 963559. [Link]

  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(Suppl. 1), e20180881.

Sources

Technical Support Center: Stability of 3-Methylamino-1H-1,2,4-triazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Methylamino-1H-1,2,4-triazole. This resource is designed to provide you with practical, field-proven insights into the stability of this compound in solution. Understanding and controlling for stability is paramount to ensuring the accuracy, reproducibility, and validity of your experimental results. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the handling and stability of 3-Methylamino-1H-1,2,4-triazole solutions.

Q1: What are the primary factors that can influence the stability of 3-Methylamino-1H-1,2,4-triazole in solution?

The stability of any compound in solution is not an intrinsic constant but is dictated by its environment. For 3-Methylamino-1H-1,2,4-triazole, the key factors to control are pH, temperature, light exposure, and the presence of oxidizing agents . The 1,2,4-triazole ring itself is an aromatic heterocycle, which imparts a degree of stability.[1] However, like many small molecules, it is susceptible to degradation under forcing conditions.[2][3]

Q2: How does the pH of the solution affect the stability of the compound?

The pH of your aqueous solution is a critical stability parameter. While specific data for 3-Methylamino-1H-1,2,4-triazole is not extensively published, we can infer from studies on the parent 1H-1,2,4-triazole. The parent compound was found to be stable in aqueous buffered solutions at pH 5, 7, and 9 for 30 days at 25°C, suggesting good hydrolytic stability under these conditions.[4] However, extreme pH values (e.g., <2 or >10) combined with elevated temperatures are standard conditions used in forced degradation studies to induce hydrolysis and should be avoided for routine experimental use.[5] The amino group on your compound could also influence its reactivity at different pH values.

Q3: Is 3-Methylamino-1H-1,2,4-triazole sensitive to temperature? How should I store my stock solutions?

Yes, temperature is a crucial factor. Thermal decomposition of 1,2,4-triazole derivatives often involves the cleavage of N-N and C-N bonds.[6][7] While solid 3-Methylamino-1H-1,2,4-triazole has a melting point of 186-187 °C, its stability in solution at elevated temperatures is much lower.[8]

For long-term storage of a stock solution (e.g., 1 M in water or DMSO), we recommend preparing small-volume aliquots and storing them at -20°C or below.[9] This minimizes freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation. For a closely related compound, 3-Amino-1,2,4-triazole, stock solutions at -20°C are considered stable for up to 3 months.[9] For daily use, a working solution can be stored at 2-8°C for a short period, but its stability should be verified if used for more than a few days.

Q4: What about photostability? Should I protect my solutions from light?

Yes, protecting solutions from light is a standard best practice in drug development. Photostability studies are a key part of regulatory guidelines like ICH Q1B.[10] While the parent 1H-1,2,4-triazole does not undergo appreciable direct photolysis in sunlight, it is always prudent to assume a novel derivative may be light-sensitive until proven otherwise.[4] We strongly recommend storing solutions in amber vials or wrapping containers in aluminum foil to prevent potential photodegradation.

Q5: What are the likely degradation products I might encounter?

Forced degradation studies are designed to answer this question definitively for your specific conditions.[5] Based on the known chemistry of related compounds, potential degradation pathways could include:

  • Hydrolysis: Under harsh acidic or basic conditions, cleavage of the methylamino group or even opening of the triazole ring could occur.

  • Oxidation: The triazole ring and amino group can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. In studies of 1H-1,2,4-triazole biodegradation, an initial oxidation step to 1,2-dihydro-3H-1,2,4-triazol-3-one was observed.[11][12]

  • Thermal Degradation: High temperatures can lead to complex decomposition, potentially involving N-N bond cleavage and fragmentation of the molecule.[6][7][13]

Identifying these products requires analytical techniques such as HPLC with UV detection and, more definitively, Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common experimental issues related to compound stability.

Guide 1: Investigating Inconsistent Assay Results or Loss of Potency

You've run an assay and the results are variable, or the compound appears less potent than expected. This guide helps you determine if compound instability is the root cause.

G A Start: Inconsistent or Low Assay Signal B Prepare a fresh stock solution of 3-Methylamino-1H-1,2,4-triazole from solid material. A->B C Analyze old and fresh solutions side-by-side via HPLC-UV. B->C D Compare chromatograms. Are there new peaks or a decreased main peak area in the old sample? C->D E_Yes Yes D->E_Yes Yes F_No No D->F_No No G Conclusion: The original solution has likely degraded. Review storage and handling procedures (See FAQ Q3). E_Yes->G H Conclusion: Compound degradation is unlikely the primary cause. Investigate other experimental variables (e.g., assay reagents, cell health, instrument performance). F_No->H I Re-run key experiments with the freshly prepared solution to confirm results. G->I

Caption: Decision tree for troubleshooting inconsistent experimental results.

  • Objective: To compare the purity of a suspect (old) solution with a freshly prepared (reference) solution.

  • Preparation of Reference Solution:

    • Accurately weigh a small amount of solid 3-Methylamino-1H-1,2,4-triazole.

    • Dissolve in the appropriate solvent (e.g., water, DMSO, methanol) to the same concentration as your old stock solution. Ensure complete dissolution.

  • HPLC Analysis:

    • Use a suitable HPLC method. A reverse-phase C18 column is a common starting point.

    • The mobile phase can be a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.[15]

    • Set the UV detector to a wavelength where the compound has significant absorbance (a UV scan may be needed to determine the λmax).

    • Inject equal volumes of the old solution, the fresh reference solution, and a solvent blank.

  • Data Interpretation:

    • Solvent Blank: Should show no significant peaks at the retention time of your compound.

    • Fresh Reference Solution: Should show a single, sharp peak corresponding to 3-Methylamino-1H-1,2,4-triazole. This is your purity and retention time benchmark.

    • Old Solution: Compare its chromatogram to the reference.

      • Reduced Peak Area: A significantly smaller area for the main peak suggests a loss of concentration due to degradation.

      • Additional Peaks: The presence of new peaks, especially smaller ones eluting earlier (often more polar), are indicative of degradation products.

Guide 2: Proactively Characterizing Stability (Forced Degradation Study)

This guide is for researchers who need to understand the stability limits of 3-Methylamino-1H-1,2,4-triazole and identify its potential degradation products. This is a crucial step in drug development and for developing stability-indicating analytical methods.[5][16]

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis A Prepare a working solution of 3-Methylamino-1H-1,2,4-triazole (e.g., 1 mg/mL in 50:50 water:acetonitrile) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solution at 80°C) A->E F Photolytic (ICH compliant light source) A->F G Control (Protected from light, RT) A->G H Sample at multiple time points (e.g., 2, 8, 24, 48 hours) B->H C->H D->H E->H F->H G->H I Neutralize acid/base samples before injection H->I J Analyze all samples by a stability-indicating LC-MS method I->J K Evaluate Data: - % Degradation - Number of degradants - Mass of degradants J->K

Caption: Workflow for a comprehensive forced degradation study.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to allow for the detection and characterization of degradants without causing secondary degradation.[5]

Stress ConditionTypical Reagent & ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 40-80°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 40-80°CTo assess stability in alkaline environments.
Oxidation 3% H₂O₂ at Room TempTo determine susceptibility to oxidation.[3]
Thermal Solution heated to 60-80°CTo evaluate the effect of heat on the compound in solution.
Photostability Exposed to light source providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² UVTo identify light-induced degradation, following ICH Q1B guidelines.[10]
  • Setup:

    • Label three 2 mL amber HPLC vials: "Acid," "Acid Blank," and "Control."

    • To the "Acid" vial, add 1 mL of your 1 mg/mL compound solution and 100 µL of 1 M HCl (final conc. ~0.1 M HCl).

    • To the "Acid Blank" vial, add 1 mL of solvent (no compound) and 100 µL of 1 M HCl.

    • To the "Control" vial, add 1 mL of your 1 mg/mL compound solution.

  • Incubation:

    • Place the "Acid" and "Acid Blank" vials in a heating block at 60°C.

    • Keep the "Control" vial at room temperature, protected from light.

  • Sampling & Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw a 100 µL aliquot from the "Acid" vial.

    • Immediately neutralize the aliquot by adding 10 µL of 1 M NaOH.

    • Analyze the neutralized sample, a sample from the "Control" vial, and the "Acid Blank" by LC-MS.

  • Interpretation:

    • The "Control" sample shows the baseline stability of the compound under normal conditions.

    • The "Acid Blank" ensures that no peaks are generated from the solvent or reagents under stress.

    • The "Acid" sample will show the extent of degradation (decrease in main peak area) and the formation of any acid-induced degradation products (new peaks with associated masses). This data is critical for understanding the degradation pathway.

By implementing these structured FAQs and troubleshooting guides, you will be better equipped to manage the stability of 3-Methylamino-1H-1,2,4-triazole, ensuring the integrity and reliability of your valuable research.

References

  • Kowhakul, W., Inoue, D., et al. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Loss Prevention in The Process Industries. Available at: [Link]

  • Alsante, K. M., Ando, A., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 1-24. Available at: [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. Available at: [Link]

  • Real, C., et al. (2007). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. Journal of Thermal Analysis and Calorimetry, 88(3), 775-779. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Available at: [Link]

  • Wu, H., Shen, J., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29675. Available at: [Link]

  • Kowhakul, W., Inoue, D., et al. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Semantic Scholar. Available at: [Link]

  • Wu, H., Sun, Q., et al. (2019). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Bioresource Technology, 294, 122158. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2022). Forced Degradation – A Review. American Journal of Pharmaceutical Education, 47(3). Available at: [Link]

  • Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

  • Sławiński, J., et al. (2019). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 24(20), 3749. Available at: [Link]

  • Acedo-Valenzuela, M. I., et al. (2002). Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis. Analytica Chimica Acta, 464(2), 249-256. Available at: [Link]

  • Anastassiades, M., et al. (2015). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-LC-MS/MS. EURL-SRM. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(8), 751-761. Available at: [Link]

  • Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitriptyline and Perphenazine by RP-HPLC in Pure Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-9. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425. Available at: [Link]

  • NMlabtech. (2009). Info about 3-Amino-1,2,4-triazole (3-AT). Protocol Online. Available at: [Link]

  • Wu, H., Shen, J., et al. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. Available at: [Link]

  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Available at: [Link]

  • Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. Available at: [Link]

  • Ceylan, S. (2022). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. International Symposium on Research and Education (ISRES). Available at: [Link]

  • Wang, Y., et al. (2015). In-line ATR-IR combined with kernel independent component analysis to investigate the synthetic mechanism of 3,5-diamino-1,2,4-triazole. Analytical Methods, 7(1), 224-230. Available at: [Link]

  • LookChem. (n.d.). Cas 15285-16-2, 3-Methylamino-1H-1,2,4-triazole. Retrieved January 22, 2026, from [Link]

  • Onysko, M. Y., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Journal of Molecular Structure, 1264, 133269. Available at: [Link]

  • Petrou, A., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5636. Available at: [Link]

  • Zhang, L., et al. (2015). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Chinese Journal of Energetic Materials, 23(1), 69-72. Available at: [Link]

  • Kumar, V., et al. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 27(15), 4967. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methylamino-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methylamino-1H-1,2,4-triazole. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into scaling up this valuable heterocyclic compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Section 1: Synthesis Pathway Overview

The most established and scalable route to 3-substituted-amino-1H-1,2,4-triazoles proceeds through the cyclization of an appropriate aminoguanidine derivative with a single carbon source. For the synthesis of 3-Methylamino-1H-1,2,4-triazole, the key precursor is N-methylaminoguanidine, which is reacted with formic acid followed by a thermal cyclization step.

The overall transformation involves two primary stages:

  • Salt Formation: An acid-base reaction between N-methylaminoguanidine (often used as a salt like the hydroiodide or hydrochloride for stability) and formic acid to form N-methyl-N'-formylaminoguanidine as an intermediate.

  • Dehydrative Cyclization: Heating this intermediate drives an intramolecular condensation and dehydration to form the stable 1,2,4-triazole ring.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main_reaction Main Synthesis Methylhydrazine Methylhydrazine NMAG_HI N-Methylaminoguanidine Hydroiodide Methylhydrazine->NMAG_HI Cyanamide Cyanamide Cyanamide->NMAG_HI Intermediate Formyl Intermediate NMAG_HI->Intermediate Step 1: Salt Formation (Acid-Base Reaction) FormicAcid Formic Acid (HCOOH) FormicAcid->Intermediate Product 3-Methylamino-1H-1,2,4-triazole Intermediate->Product Step 2: Thermal Cyclization (-H₂O, Heat >120°C)

Caption: General synthesis pathway for 3-Methylamino-1H-1,2,4-triazole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material consideration for this synthesis?

A1: The purity and stability of the N-methylaminoguanidine salt are paramount. This precursor is typically prepared from methylhydrazine and cyanamide. Methylhydrazine is highly toxic and volatile, requiring stringent handling procedures. Impurities in the N-methylaminoguanidine salt, such as unreacted starting materials or side products like dicyandiamide, can carry through and significantly complicate the main reaction and final purification[1]. It is crucial to fully characterize this starting material before beginning the scale-up campaign.

Q2: What are the key process parameters to monitor during the scale-up of the cyclization step?

A2: The three most critical parameters are:

  • Temperature Control: The dehydrative cyclization is typically endothermic initially (requiring energy input) but can become exothermic, especially at a large scale. Precise temperature control is essential to prevent runaway reactions and minimize the formation of degradation products[2][3]. A reaction temperature profile, rather than a single setpoint, is often necessary.

  • Rate of Water Removal: The reaction generates water as a byproduct. Efficient removal of water is necessary to drive the equilibrium towards the triazole product. On a lab scale, this is often achieved by heating above 120°C[4]. In a large reactor, this may require a Dean-Stark trap or vacuum distillation. The rate of removal can influence reaction kinetics and impurity profiles.

  • Agitation: As the reaction proceeds, the viscosity of the mixture can change, and solids may be present. Proper agitation is crucial to ensure uniform heat distribution and prevent localized overheating, which can lead to charring and side-product formation.

Q3: What are the primary safety hazards associated with this process at scale?

A3:

  • Precursor Toxicity: Methylhydrazine is a highly toxic and suspected carcinogen. All handling must be done in a well-ventilated area (fume hood or closed-system reactor) with appropriate personal protective equipment (PPE).

  • Thermal Runaway: As with many cyclization reactions, there is a risk of thermal runaway, particularly if temperature control is lost[3]. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is strongly recommended before attempting a large-scale run.

  • Gas Evolution: The initial reaction of aminoguanidine salts (especially bicarbonate, if used) with formic acid can cause significant foaming and CO₂ evolution[4]. Reagents must be added at a controlled rate to manage the gas release and prevent reactor over-pressurization.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low Yield

Q: My final yield of 3-Methylamino-1H-1,2,4-triazole is significantly lower than the literature values for the parent compound. What are the likely causes?

A: Low yields are a common challenge in triazole synthesis[2]. The root cause can often be traced to one of several factors:

  • Incomplete Reaction: The cyclization may not have gone to completion.

    • Why it happens: Insufficient temperature or reaction time. Water byproduct may not have been effectively removed, hindering the reaction equilibrium.

    • Solution: Monitor the reaction using an appropriate analytical technique (e.g., HPLC, TLC) to confirm the disappearance of the formyl intermediate. Consider extending the reaction time at the target temperature or improving the efficiency of water removal.

  • Product Degradation: The product may be degrading under the reaction conditions.

    • Why it happens: Prolonged exposure to high temperatures (>180-200°C) or the presence of acidic impurities can cause the triazole ring or the methylamino substituent to decompose.

    • Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration may be preferable to a higher temperature for a shorter time. Ensure the pH of the reaction mixture is controlled.

  • Sub-optimal Stoichiometry: An incorrect ratio of formic acid to N-methylaminoguanidine can lead to side reactions.

    • Why it happens: Using a large excess of formic acid can lead to the formation of di-formylated byproducts or other impurities. Insufficient formic acid will result in an incomplete initial reaction.

    • Solution: Start with a slight excess of formic acid (e.g., 1.05-1.1 equivalents)[4]. Perform small-scale experiments to determine the optimal stoichiometry for your specific reaction conditions.

  • Isolation Losses: The product may be lost during workup and purification.

    • Why it happens: 3-Methylamino-1H-1,2,4-triazole is expected to have moderate water solubility. Significant amounts can be lost in aqueous workup steps or remain in the mother liquor after crystallization.

    • Solution: Minimize the use of water during workup. If crystallization is used, perform a thorough optimization of the solvent system, temperature, and cooling rate. Analyze the mother liquor for product content and consider a second crop or recycling of the solvent.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Is reaction complete? (TLC/HPLC) Start->Check_Completion Check_Degradation Are degradation products observed? Check_Completion->Check_Degradation Yes Action_TimeTemp Increase reaction time or temperature. Improve H₂O removal. Check_Completion->Action_TimeTemp No Check_Isolation Is product lost during isolation/purification? Check_Degradation->Check_Isolation No Action_ReduceTemp Reduce reaction temperature. Optimize reaction time. Check_Degradation->Action_ReduceTemp Yes Action_OptimizeWorkup Optimize crystallization solvent. Analyze mother liquor. Check_Isolation->Action_OptimizeWorkup Yes Success Yield Improved Check_Isolation->Success No Action_TimeTemp->Success Action_ReduceTemp->Success Action_OptimizeWorkup->Success

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Problem: Impurity Profile & Purification

Q: My final product is contaminated with a persistent impurity after crystallization. How can I identify it and improve the purification process?

A:

  • Identify the Impurity: Use LC-MS to get a molecular weight. This can often provide immediate clues. Common impurities in this type of synthesis include:

    • Unreacted Starting Material: N-methylaminoguanidine salt.

    • Formyl Intermediate: The acyclic intermediate that failed to cyclize.

    • Isomeric Byproducts: Depending on the reaction conditions, it's possible to form small amounts of isomeric triazoles or other heterocyclic systems.

    • Dimerization/Polymerization Products: At high temperatures, side reactions can lead to colored, higher molecular weight impurities.

  • Optimize Purification:

    • Crystallization: This is the most common and scalable method. Experiment with different solvent/anti-solvent systems. Given the polar nature of the molecule, systems like Ethanol/Ethyl Acetate, Isopropanol/Toluene, or Water/Acetone might be effective[4][5]. The key is finding a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble.

    • pH Adjustment: Your product has a basic amino group. During workup or before crystallization, you can try adjusting the pH. Sometimes, converting the product to a salt (e.g., with HCl) can aid in purification by altering its solubility profile, followed by neutralization to recover the free base.

    • Column Chromatography: While less ideal for very large scales, silica gel chromatography can be an excellent method for removing stubborn impurities[5]. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to prevent peak tailing.

Section 4: Key Protocol - Reference Synthesis

This protocol is a reference model based on the well-documented synthesis of 3-amino-1H-1,2,4-triazole and should be optimized for your specific equipment and scale[4].

Step 1: Formation of N-methylaminoguanidine formate (Intermediate)

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and a controlled addition funnel. Ensure the system is inert with a nitrogen atmosphere.

  • Charge: To the reactor, charge N-methylaminoguanidine hydroiodide (1.0 eq).

  • Reagent Addition: Slowly add 98-100% formic acid (1.05 eq) via the addition funnel over 30-60 minutes.

    • Causality: The initial reaction is an acid-base neutralization which can be exothermic. Slow addition is crucial for temperature control. If using a bicarbonate salt of the precursor, this slow addition is mandatory to control the rate of CO₂ evolution[4].

  • Hold: Stir the mixture at room temperature for 1 hour to ensure complete salt formation.

Step 2: Cyclization to 3-Methylamino-1H-1,2,4-triazole

  • Heating: Slowly heat the reactor contents to 120-130°C.

    • Self-Validation: You should observe the evolution of water vapor, which will begin to reflux in the condenser.

  • Hold & Monitor: Maintain the temperature for 4-6 hours. Take samples periodically (e.g., every hour) and analyze by HPLC to monitor the disappearance of the intermediate and the formation of the product. The reaction is complete when the intermediate peak is <1% by area.

    • Causality: Consistent heating is required to provide the activation energy for the dehydration and ring-closing reaction[4].

  • Cooling: Once the reaction is complete, cool the mixture to 60-70°C.

Step 3: Product Isolation and Purification

  • Solvent Addition: Add denatured ethanol (e.g., 5 volumes relative to the starting material mass) to the warm reaction mass and stir until all solids are dissolved.

  • Filtration (Optional): If any insoluble, char-like material is present, perform a hot filtration to remove it.

  • Crystallization: Slowly cool the ethanolic solution to 0-5°C over several hours to induce crystallization. Hold at this temperature for at least 2 hours.

    • Causality: Slow cooling promotes the formation of larger, purer crystals, which are easier to filter and wash.

  • Isolation: Filter the resulting slurry, and wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Section 5: Data Summary

The following table provides a summary of typical reaction parameters and potential issues. This should be used as a starting point for your process optimization.

ParameterRecommended RangeRationale & Potential Issues
Stoichiometry 1.05 - 1.1 eq. Formic AcidRationale: Slight excess ensures complete reaction of the aminoguanidine. Issue: Large excess can lead to side products and purification difficulties.
Cyclization Temp. 120 - 150 °CRationale: Provides energy for dehydration; rate increases with temperature. Issue: Temperatures >160°C may cause product degradation and color formation[2].
Reaction Time 4 - 8 hoursRationale: Dependent on temperature and scale. Issue: Must be monitored by in-process controls (e.g., HPLC) to avoid degradation from prolonged heating.
Purification Solvent Ethanol, IsopropanolRationale: Good solubility at high temperatures, poor solubility at low temperatures for the product. Issue: Product has some solubility even when cold; mother liquor may contain significant product.

References

  • Review of 1,2,4-Triazole Synthesis. (2022). Frontiers in Chemistry, 10:891484. [Link][6][7][8]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 Triazole Compounds. [Link][9]

  • CN101066939A - Preparation process of N-methyl-N'-nitro guanidine. (2007). Google Patents. [10]

  • Allen, C. F. H., & Bell, A. (1946). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 26, 11. [Link][4]

  • Thornalley, P. J., et al. (1996). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology, 51(9), 1339-46. [Link][11]

  • KR100434991B1 - Preparation method of N-methyl-N'-nitroguanidine. (2004). Google Patents. [12]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link][13]

  • EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole. (1989). Google Patents. [1]

  • EP0798293B1 - Process for the preparation of N-Methyl-N'-nitroguanidine. (2000). Google Patents. [14]

  • Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 43(44), 17351-17361. [Link][15]

  • Ghafourian, T., et al. (2020). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 25(18), 4196. [Link][16]

  • Chen, Y., et al. (2023). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 102, 1-6. [Link][3]

  • US5783734A - Process for preparing N-methyl-N'-nitroguanidine. (1998). Google Patents. [17]

  • Acar, Ç., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 101-116. [Link][5]

Sources

Technical Support Center: One-Pot Synthesis of Substituted 3-Amino-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the one-pot synthesis of substituted 3-amino-1,2,4-triazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocycle in their work. The 3-amino-1,2,4-triazole core is a privileged scaffold in drug discovery and agrochemicals, making efficient and robust synthetic routes highly valuable.[1][2]

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste. However, consolidating multiple reaction steps into a single operation can also introduce unique challenges. This guide provides in-depth, experience-based troubleshooting advice and validated protocols to help you navigate these complexities and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the one-pot synthesis of 3-amino-1,2,4-triazoles. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is one of the most frequent challenges and can stem from several factors, often related to the stability of intermediates, reaction conditions, or reagent choice.

  • Causality & Explanation:

    • Incomplete Intermediate Formation: Most one-pot syntheses proceed through a key acyclic intermediate, such as a substituted hydrazinecarboximidamide or an N-acyl aminoguanidine.[1][2] If this intermediate does not form efficiently in the first stage, the subsequent cyclization step will naturally result in a low yield. This can be due to poor nucleophilicity of the amine or hydrazine, or steric hindrance.

    • Degradation of Starting Materials or Intermediates: The intermediates can be thermally labile. High reaction temperatures, intended to drive the final cyclization, may cause decomposition if applied for too long or too early. Hydrazines, in particular, can be sensitive to oxidative degradation.

    • Suboptimal Cyclization Conditions: The final ring-closing step is often a dehydration or condensation reaction that requires a specific temperature or catalytic conditions (acidic or basic) to proceed efficiently. An incorrect temperature, insufficient reaction time, or the wrong catalyst can lead to an incomplete reaction.

    • Moisture Contamination: Many condensation reactions are sensitive to water. The presence of excess moisture in solvents or reagents can inhibit the reaction, especially the cyclization step.

  • Troubleshooting & Solutions:

    • Staged Temperature Profile: Instead of heating to a high temperature from the start, consider a two-stage heating profile. Run the initial step at a lower temperature (e.g., room temperature to 60 °C) for a few hours to allow for the formation of the key intermediate, which you can monitor by TLC or LC-MS.[1] Then, increase the temperature (e.g., 100-140 °C) to drive the cyclization.

    • Verify Reagent Quality: Ensure the purity and dryness of your starting materials and solvents. Use anhydrous solvents where appropriate.

    • Optimize Molar Ratios: While a 1:1 stoichiometry is often the starting point, a slight excess (1.1-1.2 equivalents) of one reagent, such as the hydrazide or carboxylic acid, can sometimes push the initial equilibrium towards the intermediate.[3]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing rapid, uniform heating, which can minimize the degradation of sensitive intermediates.[3][4]

Q2: My final product is impure, and purification by column chromatography or recrystallization is proving difficult. How can I improve this?

A2: Purity issues often arise from closely related side products or unreacted, polar starting materials that co-elute or co-crystallize with the desired product.

  • Causality & Explanation:

    • Unreacted Starting Materials: Polar starting materials like hydrazides or aminoguanidine salts can be difficult to separate from the similarly polar 3-amino-1,2,4-triazole product.

    • Formation of Regioisomers: If unsymmetrical reagents are used, the formation of different regioisomers is possible, which can have very similar physical properties, making separation challenging.[5]

    • Side Reactions: A common side reaction is the formation of oxadiazoles or other heterocyclic systems if conditions are not optimized. The initial intermediate can sometimes cyclize through an alternative pathway.

    • Hydrolysis of Intermediates: If the workup is aqueous, uncyclized intermediates may hydrolyze back to the starting materials, complicating the crude mixture.

  • Troubleshooting & Solutions:

    • In-Situ Monitoring: Use TLC or LC-MS to monitor the reaction progress. Aim for the complete consumption of the limiting reagent before workup. This prevents contamination with starting materials.

    • Workup Optimization:

      • Acid/Base Wash: An aqueous acidic wash (e.g., dilute HCl) can help remove unreacted basic starting materials like hydrazines. Conversely, a basic wash (e.g., NaHCO₃ solution) can remove acidic starting materials or byproducts.

      • Solvent Extraction: Choose your extraction solvent carefully. A more polar solvent like ethyl acetate might pull the product and impurities, while a less polar solvent like dichloromethane might offer better selectivity.

    • Purification Strategy:

      • Recrystallization: 3-amino-1,2,4-triazoles are often crystalline solids.[6] Experiment with different solvent systems for recrystallization (e.g., ethanol, isopropanol, ethanol/ether, water).[3][6]

      • Column Chromatography: If you must use chromatography, try a gradient elution with a polar solvent system, such as DCM/Methanol or Ethyl Acetate/Methanol, often with a small amount of triethylamine or ammonia to prevent peak tailing of the basic product.

    • "Catch and Release" Purification: Consider using a solid-phase extraction (SPE) cartridge with an ion-exchange resin. A cation exchange resin can bind your basic product, allowing neutral impurities to be washed away. The product can then be released with a base-containing solvent.

Q3: The reaction starts but seems to stall before completion. What should I investigate?

A3: A stalled reaction suggests that a necessary component has been consumed or deactivated, or that the reaction has reached an unfavorable equilibrium under the current conditions.

  • Causality & Explanation:

    • Catalyst Deactivation: If the reaction is catalyzed (e.g., by acid, base, or a metal), the catalyst may be poisoned by impurities or consumed by a side reaction. For instance, in methods using a copper catalyst, certain functional groups on the substrates can chelate the metal and deactivate it.[7]

    • Formation of an Unreactive Intermediate: The initial intermediate may adopt a conformation or be protonated in such a way that it is resistant to cyclization.

    • Insufficient Energy: The activation energy for the final cyclization step may not be reached. This is common in syntheses that are heated conventionally, where the bulk temperature may not be high enough to drive the reaction to completion in a reasonable timeframe.

  • Troubleshooting & Solutions:

    • Re-addition of Catalyst: If you suspect catalyst deactivation, a small, fresh charge of the catalyst can sometimes restart the reaction.

    • Increase Temperature: As discussed, a higher temperature is often required for the final ring closure. If the reaction has stalled at a moderate temperature, carefully increasing the heat may be all that is needed.

    • Solvent Choice: The solvent can play a crucial role. A higher-boiling polar aprotic solvent like DMF, DMAc, or NMP can facilitate reactions that require higher temperatures. In some cases, solvent-free conditions under microwave irradiation have proven effective.[3]

    • Use of a Dehydrating Agent: For cyclizations that proceed via dehydration, adding a dehydrating agent or using a Dean-Stark trap to remove water can shift the equilibrium toward the product.

Visualized Workflows and Mechanisms

To better understand the process, the following diagrams illustrate a general mechanistic pathway and a logical troubleshooting workflow.

Mechanistic_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Potential Side Reaction SM1 Guanidinylating Agent (e.g., Acyl Thiourea) Int Acyclic Intermediate (Hydrazinecarboximidamide) SM1->Int + SM2 - Leaving Group SM2 Hydrazine R¹-NHNH₂ SM2->Int Product 3-Amino-1,2,4-Triazole Int->Product Heat (Δ) - H₂O or H₂S Side_Product Alternative Heterocycle (e.g., Oxadiazole) Int->Side_Product Incorrect Conditions

Caption: General mechanistic pathway for one-pot 3-amino-1,2,4-triazole synthesis.

Troubleshooting_Workflow Start Problem: Low Yield / Impure Product Check1 Analyze Crude by LC-MS/TLC Start->Check1 Path1 Mainly Starting Material Check1->Path1 Yes Path2 Multiple Products/ Side Products Check1->Path2 No Sol1 Increase Reaction Time/Temp Verify Reagent Stoichiometry Check for Moisture Path1->Sol1 Check1_2 Intermediate Present? Path2->Check1_2 Path2->Check1_2 Path3 Intermediate Buildup Sol3 Force Cyclization: Increase Temperature Add Dehydrating Agent Path3->Sol3 Sol2 Optimize Temperature Profile Re-evaluate Solvent Modify Workup (Acid/Base Wash) Check1_2->Path3 Yes Check1_2->Sol2 No

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Comparative Data on One-Pot Methodologies

The choice of synthetic route can significantly impact the outcome, especially concerning substrate scope and reaction conditions. The following table summarizes several efficient, published one-pot protocols.

Starting Materials Key Reagents / Catalyst Solvent Temperature Typical Yields Reference
Thiourea, Dimethyl Sulfate, HydrazidesNone (proceeds via S-methylation)EthanolRefluxGood[3]
Aminoguanidine Bicarbonate, Carboxylic AcidsAcid catalyst (e.g., H₂SO₄)Isopropanol or None150 °C (MW)80-95%[3]
Substituted Thioureas, 1,3-Propane Sultone, HydrazidesDBU (base)Acetonitrile100 °CGood[8][9]
Hydrazides, UreaCholine Chloride/Urea (DES)Choline Chloride/Urea130 °CGood to Excellent[10]
Amidines, Hydrazines, Carboxylic AcidsHATU, DIPEADMFRT to HeatHigh[11]
Validated Experimental Protocol: Microwave-Assisted Synthesis from Carboxylic Acids

This protocol is adapted from a general and green method for synthesizing 5-substituted 3-amino-1,2,4-triazoles.[3] It is robust and suitable for a range of aliphatic and aromatic carboxylic acids.

Materials:

  • Aminoguanidine bicarbonate

  • Carboxylic acid of choice (R-COOH)

  • Sulfuric acid (concentrated)

  • Isopropanol (for less volatile acids)

  • Microwave reactor with sealed reaction vials

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add aminoguanidine bicarbonate (1.0 mmol, 136 mg).

  • Addition of Acid: Add the desired carboxylic acid (1.2 mmol). For volatile carboxylic acids, this reaction can be run solvent-free. For solid or less volatile acids, add 2.0 mL of isopropanol.

  • Catalyst Addition: Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.

  • Reaction Setup: Securely seal the reaction vial with a cap. Place it inside the cavity of the microwave reactor.

  • Microwave Irradiation: Set the reaction parameters:

    • Temperature: 150 °C

    • Ramp time: 2 minutes

    • Hold time: 20-30 minutes

    • Power: 300 W (or as appropriate for the instrument)

    • Stirring: On

  • Reaction Monitoring & Workup:

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Carefully open the vial. If the reaction was run solvent-free, a solid mass is typically formed.

    • Dissolve the crude product in a small amount of hot ethanol or water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Cool the mixture in an ice bath to precipitate the product.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether.

    • Dry the product under vacuum. The purity is often high enough for many applications, but recrystallization from ethanol or water can be performed if needed.[3][6]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

References
  • Alvarez, R., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), 7595-7597. Available at: [Link]

  • PubMed. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. National Institutes of Health. Available at: [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ChemInform. Available at: [Link]

  • Krasovska, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]

  • Bogolyubsky, A., et al. (2020). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science, 22(10), 486-490. Available at: [Link]

  • Dolzhenko, A.V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]

  • PubMed. (2020). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (2011). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PubMed Central. Available at: [Link]

  • ACS Publications. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, P. R., et al. (2018). One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(I) acetylides. Royal Society of Chemistry. Available at: [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 Triazole Compounds. Chemistry of 1,2,4-Triazoles in Current Science. Available at: [Link]

  • Google Patents. (1986). Process for the preparation of 3-amino-1,2,4-triazole.
  • ResearchGate. (2019). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. Available at: [Link]

  • ResearchGate. (2022). One-Pot Synthesis of 3-Amino-1,2,4-triazoles Using Choline Chloride-Urea and Their Antibacterial Activities. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Organic Syntheses. (1946). 3-amino-1h-1,2,4-triazole. Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-Amino-1,2,4-triazole from Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the recrystallization of 3-amino-1,2,4-triazole from ethanol. It is designed to address common challenges and provide a scientifically grounded framework for successful purification.

I. Foundational Principles: Why Recrystallize 3-Amino-1,2,4-triazole from Ethanol?

Recrystallization is a powerful purification technique for solid organic compounds.[1] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at low temperatures, but readily dissolve it at higher temperatures.

For 3-amino-1,2,4-triazole, ethanol is a suitable solvent because it meets these criteria. 3-Amino-1,2,4-triazole is soluble in ethanol, and this solubility increases with temperature.[2][3][4][5] This property allows for the dissolution of the crude solid in hot ethanol and subsequent crystallization upon cooling, leaving many impurities behind in the mother liquor.

Key Physical and Chemical Properties:

PropertyValueSource(s)
Chemical Formula C₂H₄N₄[2]
Molecular Weight 84.08 g/mol [2]
Appearance White to off-white or yellow crystalline powder or flakes[3][5][6]
Melting Point 150-156 °C[2][5][6]
Solubility in Ethanol Soluble[2][3][4][5]
Solubility in Water 280 g/L at 20 °C[2]
Insoluble in Ether, Acetone[2][3][4]

II. Standard Operating Procedure: Recrystallization of 3-Amino-1,2,4-triazole from Ethanol

This protocol outlines a standard procedure for the recrystallization of 3-amino-1,2,4-triazole from ethanol.

Safety Precautions: 3-Amino-1,2,4-triazole is a hazardous substance. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure.[7][8] It is also toxic to aquatic life.[7][8][9] Always consult the Safety Data Sheet (SDS) before handling.[7][8][9][10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated fume hood.

Step-by-Step Protocol:

  • Dissolution:

    • Place the crude 3-amino-1,2,4-triazole in an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution, but avoid using a large excess of solvent to ensure a good yield.[12]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.[13]

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]

    • Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath for about 15-20 minutes.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[12] Using ice-cold solvent minimizes the loss of the desired product.[12]

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent. The melting point of the dried crystals can be taken to assess their purity.

III. Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Isolation & Drying a Crude 3-amino-1,2,4-triazole b Add minimal hot ethanol a->b Heat & Stir c Hot solution with dissolved compound b->c d Hot filtration (optional) c->d If insoluble impurities exist e Clear filtrate d->e f Slow cooling to RT e->f g Ice bath f->g h Crystal slurry g->h i Vacuum filtration h->i j Wash with ice-cold ethanol i->j k Drying j->k l Pure 3-amino-1,2,4-triazole crystals k->l

Caption: Workflow for the recrystallization of 3-amino-1,2,4-triazole from ethanol.

IV. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-amino-1,2,4-triazole.

Q1: No crystals are forming, even after cooling in an ice bath.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[12][15]

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the ethanol. Be cautious and do this in a fume hood.

    • Induce Crystallization:

      • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.[14]

      • Seeding: If you have a small amount of pure 3-amino-1,2,4-triazole, add a "seed crystal" to the solution to initiate crystallization.[14]

Q2: An oil is forming instead of crystals.

  • Possible Cause: This phenomenon, known as "oiling out," can occur if the compound is significantly impure or if the solution is cooled too quickly.[15][16] It can also happen if the melting point of the impure solid is lower than the boiling point of the solvent.

  • Solution:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional ethanol. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Solvent Polarity Adjustment: If slow cooling doesn't work, try adding a small amount of a co-solvent in which 3-amino-1,2,4-triazole is less soluble (e.g., a non-polar solvent like hexane) dropwise to the hot solution until it just becomes cloudy. Then, add a drop or two of hot ethanol to redissolve the precipitate and allow it to cool slowly.

Q3: The crystal yield is very low.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.[14]

    • The crystals were washed with too much cold solvent, or the solvent was not cold enough.[12]

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Recover from Mother Liquor: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling the solution again.

    • Optimize Washing: Always use a minimal amount of ice-cold ethanol for washing the crystals.

    • Prevent Premature Crystallization: Ensure the funnel and receiving flask are pre-warmed before hot filtration.

Q4: The recrystallized product is still colored or appears impure.

  • Possible Cause:

    • The impurity has similar solubility properties to 3-amino-1,2,4-triazole in ethanol.

    • The crystals formed too quickly, trapping impurities within the crystal lattice.[14]

    • Some impurities, such as gelatinous byproducts from the synthesis, can be difficult to remove by simple recrystallization.[17]

  • Solution:

    • Second Recrystallization: A second recrystallization can often significantly improve purity.

    • Activated Charcoal: If the color is due to a colored impurity, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

    • Alternative Solvent System: If ethanol is not effectively removing a particular impurity, you may need to experiment with a different solvent or a mixed solvent system.

V. Frequently Asked Questions (FAQs)

Q: Can I use a different alcohol, like methanol or isopropanol, for the recrystallization?

A: Yes, other alcohols can potentially be used. 3-Amino-1,2,4-triazole is also soluble in methanol.[2][3] However, the solubility characteristics will be different, so the procedure may need to be optimized. It is crucial to perform small-scale solubility tests to determine the suitability of a new solvent.

Q: How do I know if my final product is pure?

A: The most common way to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point over a narrow range (typically 1-2 °C). Impurities will generally cause the melting point to be lower and broader. Comparing your experimental melting point to the literature value (150-156 °C) is a good indicator of purity.[2][5][6] Other analytical techniques like NMR spectroscopy or chromatography can also be used for a more detailed purity assessment.

Q: What are some common impurities in crude 3-amino-1,2,4-triazole?

A: The impurities will depend on the synthetic route used. Common synthesis methods involve the reaction of aminoguanidine with formic acid or the reaction of hydrazine hydrate with cyanamide and formic acid.[5][17][18] Potential impurities could include unreacted starting materials, byproducts like dicyandiamide, or gelatinous materials.[17]

Q: Is it possible to scale up this recrystallization procedure?

A: Yes, this procedure can be scaled up. However, as you increase the scale, it is important to ensure efficient heating and stirring to avoid localized overheating. The cooling process will also be slower for larger volumes, which can be beneficial for crystal growth. Always perform a small-scale trial before attempting a large-scale recrystallization.

VI. References

  • 3-Amino-1,2,4-Triazole - ChemBK. [Link]

  • 3-Amino-1,2,4-Triazole - MP Biomedicals. [Link]

  • Recrystallization. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization. [Link]

  • Recrystallization-1.pdf. [Link]

  • US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents.

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization Issues : r/Chempros - Reddit. [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - PubMed Central. [Link]

  • 3-Amino-1,2,4-triazole - Wikipedia. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]

  • How to Carry Out a Recrystallization - YouTube. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS - IJCRT.org. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents.

Sources

"handling and safety precautions for 3-Methylamino-1H-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylamino-1H-1,2,4-triazole

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 3-Methylamino-1H-1,2,4-triazole (CAS 15285-16-2). This resource is designed for our partners in research and development to ensure the safe and effective use of this compound in your experiments. The following question-and-answer guide addresses common challenges and critical safety protocols, grounded in established best practices and the physicochemical properties of triazole-based heterocycles. Our goal is to empower you to anticipate issues, troubleshoot effectively, and maintain the highest standards of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

This section focuses on understanding the intrinsic hazards of 3-Methylamino-1H-1,2,4-triazole to build a robust foundation for your risk assessments. While comprehensive toxicological data for this specific molecule is limited, we can infer significant potential hazards from its structural similarity to 3-Amino-1,2,4-triazole (Amitrole), a well-studied compound.

Q: What are the primary health hazards associated with 3-Methylamino-1H-1,2,4-triazole?

A: Based on data from closely related 1,2,4-triazole derivatives, 3-Methylamino-1H-1,2,4-triazole should be handled as a hazardous substance. The primary anticipated hazards are summarized in the table below. The core logic is that the triazole ring and amino functionality present known toxicological profiles.

Hazard ClassificationGHS Hazard StatementRationale and Precautionary Action
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1]Avoid ingestion by prohibiting eating, drinking, and smoking in the lab. Wash hands thoroughly after handling.[1]
Skin Irritation (Category 2) H315: Causes skin irritation[1]Direct contact can cause redness and irritation. Always wear appropriate chemical-resistant gloves and a lab coat.[2]
Serious Eye Damage (Category 1) H318: Causes serious eye damage[1]The compound is expected to be highly damaging to the eyes upon contact. Mandates the use of safety goggles or a face shield.[1][2]
Respiratory Irritation (Category 3) H335: May cause respiratory irritation[1]Inhalation of dust can irritate the respiratory tract. Handle only in a well-ventilated area or chemical fume hood.[1][2]

Q: Due to its structural similarity to Amitrole, should 3-Methylamino-1H-1,2,4-triazole be treated as a potential carcinogen or reproductive toxin?

A: Yes, absolutely. This is a critical point of caution. The analogous compound, 3-Amino-1,2,4-triazole (Amitrole), is classified as a substance that may cause cancer (Carcinogenicity Category 1B) and is suspected of damaging the unborn child (Reproductive Toxicity Category 2) .[2] Given the minor structural difference (a methyl group on the amine), the toxicological profile may be similar. Therefore, it is imperative from a risk management perspective to handle 3-Methylamino-1H-1,2,4-triazole as a suspected carcinogen and reproductive toxin. This necessitates stringent containment measures, including handling within a certified chemical fume hood or glove box and obtaining all necessary institutional approvals for working with such compounds.[2][3]

Section 2: Safe Handling and Storage

Proper handling and storage are fundamental to ensuring experimental integrity and personnel safety. These protocols are designed to minimize exposure and prevent degradation of the compound.

Q: What is the standard operating procedure for weighing and preparing solutions of 3-Methylamino-1H-1,2,4-triazole?

A: To prevent aerosolization of the powdered compound and minimize exposure, follow this detailed protocol.

Protocol: Weighing and Dispensing Solid 3-Methylamino-1H-1,2,4-triazole
  • Preparation: Ensure you are wearing all required PPE (see Section 3). Decontaminate the work surface within a chemical fume hood.

  • Tare Vessel: Place a clean, dry weighing vessel on an analytical balance within the fume hood and tare it.

  • Dispensing: Using a dedicated, clean spatula, carefully transfer the desired amount of the compound from the stock bottle to the weighing vessel. Perform this action slowly and close to the surface of the vessel to prevent dust generation.

  • Avoid Spills: Do not "tap" the spatula on the side of the vessel, as this can create airborne dust. If needed, gently use a clean brush to transfer any remaining powder from the spatula.

  • Sealing: Immediately and securely close the primary stock container.

  • Dissolution: If preparing a solution, add the solvent to the weighing vessel inside the fume hood. Ensure the compound is fully dissolved before removing the container from the hood.

  • Decontamination: Clean the spatula, work surface, and any equipment used with an appropriate solvent (e.g., ethanol or methanol, followed by water) and dispose of the waste wipes as hazardous material.

Q: What are the optimal storage conditions for this compound?

A: To ensure chemical stability and safety, store 3-Methylamino-1H-1,2,4-triazole according to these principles:

  • Container: Keep in the original, tightly sealed container.[2]

  • Atmosphere: Store in a dry, cool, and well-ventilated area.[2]

  • Security: The compound should be stored in a locked cabinet or area with restricted access, as per guidelines for reproductive toxins and suspected carcinogens.[1][2]

  • Segregation: Keep away from incompatible materials.

Q: What substances are incompatible with 3-Methylamino-1H-1,2,4-triazole?

A: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] The amine and triazole functionalities can react exothermically with these substances, potentially leading to a runaway reaction or degradation of the material. Also, avoid contact with metals such as copper.[2]

Section 3: Personal Protective Equipment (PPE)

A robust PPE strategy is your primary defense against exposure. The choice of PPE is dictated by the compound's hazards and the specific experimental procedures being performed.

Q: What is the mandatory PPE for routine handling of 3-Methylamino-1H-1,2,4-triazole?

A: The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a splash hazard.[1][2]Protects against dust particles and splashes, preventing serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, PVC) and a fully buttoned lab coat.[3] Consider a chemically impervious apron for large-scale work.Prevents skin irritation and potential systemic absorption through dermal contact.[1][2]
Respiratory Protection Not typically required if handled exclusively within a certified chemical fume hood. If weighing outside a hood or if dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[2]Prevents inhalation of airborne particles that can cause respiratory irritation.[1]

Q: How should I correctly put on and remove PPE to avoid contamination?

A: Following a strict sequence for donning and doffing is critical to prevent transferring contaminants to your skin or clothing.

PPE_Workflow cluster_donning PPE Donning Sequence (Putting On) cluster_doffing PPE Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Safety Goggles/ Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (inside-out) f2 2. Lab Coat f1->f2 f3 3. Safety Goggles/ Face Shield f2->f3 Spill_Response start Spill Occurs alert Alert personnel in the area and restrict access start->alert ppe Don appropriate PPE (respirator, gloves, goggles) alert->ppe contain Cover spill with absorbent pads (if liquid) or gently cover with a damp paper towel (if solid) to prevent dust ppe->contain cleanup Clean up using dry methods. Sweep or vacuum (HEPA-filtered) into a labeled hazardous waste container. contain->cleanup decon Decontaminate the area with an appropriate solvent and then soap and water. cleanup->decon dispose Dispose of all contaminated materials as hazardous waste. decon->dispose end Report Incident dispose->end

Caption: Emergency Spill Response Workflow.

Protocol: Small Spill Clean-up (Solid)
  • Evacuate & Secure: Alert others and secure the area. Avoid walking through the spill. [3]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear full PPE, including a respirator, to avoid inhaling dust. [3]4. Avoid Dust: Do NOT use a dry brush or sweep in a way that creates dust. If possible, gently dampen the powder with water to prevent it from becoming airborne. [3]5. Collect: Carefully sweep or use a HEPA-filtered vacuum to collect the material. Place it into a clearly labeled, sealable container for hazardous waste. [3]6. Decontaminate: Wipe the spill area with a wet cloth, followed by soap and water.

  • Dispose: All cleaning materials must be disposed of as hazardous waste.

Q: What are the specific first-aid measures for different types of exposure?

A: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. [1]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. [2][3]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. [1][2]* Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. [1][4]If the person is conscious, have them drink one or two glasses of water. [5]

Section 5: Experimental Troubleshooting

When experiments don't proceed as expected, a logical, step-wise approach to troubleshooting is essential.

Q: My reaction involving 3-Methylamino-1H-1,2,4-triazole is failing or giving very low yields. What should I investigate first?

A: Before making significant changes to your protocol, start with the fundamentals. Often, the issue lies in basic experimental parameters.

Troubleshooting_Logic start Low Yield/ Reaction Failure reagent_check Verify Purity & Stoichiometry of All Reagents start->reagent_check solvent_check Check Solvent Quality (e.g., Anhydrous? Degassed?) start->solvent_check temp_check Confirm Reaction Temperature (Calibrated Thermometer?) start->temp_check side_reaction Analyze by TLC/LC-MS/NMR for Side Products or Starting Material Degradation reagent_check->side_reaction solvent_check->side_reaction temp_check->side_reaction conclusion Optimize Conditions Based on Findings side_reaction->conclusion

Caption: Basic Experimental Troubleshooting Logic.

Troubleshooting Checklist:

  • Reagent Integrity:

    • Has the 3-Methylamino-1H-1,2,4-triazole been stored correctly? Improper storage can lead to degradation.

    • Confirm the purity of all other starting materials and reagents. A common issue is using an old or improperly stored base or coupling agent.

  • Solvent Quality:

    • Many reactions involving heterocyclic amines are sensitive to water. If your reaction requires anhydrous conditions, ensure your solvent is truly dry.

    • The solubility of 3-Methylamino-1H-1,2,4-triazole and related compounds can vary. It is soluble in water, methanol, and ethanol but less so in other organic solvents. [6]Ensure your compound is fully dissolved at the reaction temperature.

  • Reaction Conditions:

    • Verify the reaction temperature. Is your heating mantle/oil bath calibrated?

    • Are you excluding air/moisture if the reaction is sensitive to them?

  • Analyze the Crude Reaction: Before workup, take a small aliquot and analyze it by TLC or LC-MS.

    • Is there still starting material present? This could indicate the reaction is too slow or the activation energy is not being met.

    • Are there new, unexpected spots/peaks? This suggests side reactions or degradation, possibly due to incompatibility with a reagent or an incorrect reaction temperature.

Section 6: Disposal

Proper disposal is a legal and ethical responsibility to protect our environment and public health.

Q: How must I dispose of waste containing 3-Methylamino-1H-1,2,4-triazole?

A: All waste, including pure compound, contaminated materials (gloves, wipes), and solutions, must be treated as hazardous waste.

  • Segregation: Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix it with other waste streams unless approved by your institution's environmental health and safety (EHS) office. * No Drain Disposal: This compound and its relatives are classified as toxic to aquatic life with long-lasting effects. [2]Under no circumstances should any waste containing this material be poured down the drain.

  • Consult EHS: Follow your institution's specific procedures for hazardous waste pickup and disposal. Chemical waste generators are legally required to ensure complete and accurate classification and disposal of hazardous materials. [2]

References

  • 3-Methyl-1,2,4-triazole SDS, 7170-01-6 Safety Data Sheets . Echemi. Link

  • SAFETY DATA SHEET for 3-Amino-1,2,4-triazole . Thermo Fisher Scientific. Link

  • SAFETY DATA SHEET for 3-Amino-1H-1,2,4-triazole . Sigma-Aldrich. Link

  • 3-Amino-1,2,4-triazole Material Safety Data Sheet . Santa Cruz Biotechnology. Link

  • SAFETY DATA SHEET for 1H-1,2,4-Triazole . Thermo Fisher Scientific. Link

  • 3-Methylamino-1H-1,2,4-triazole Chemical Properties . Lookchem. Link

  • ICSC 0682 - 1,2,4-TRIAZOLE . Inchem.org. Link

  • Material Safety Data Sheet - 3-Amino-1,2,4-triazole . Spectrum Chemical. Link

  • MATERIAL SAFETY DATA SHEET - AMITROLE-T . Greenbook.net. Link

  • SAFETY DATA SHEET for 3-Amino-1H-1,2,4-triazole for synthesis . MilliporeSigma. Link

  • 3-Amino-1H-1,2,4-triazole, 96% Product Information . Thermo Scientific Chemicals. Link

  • Troubleshooting and optimizing lab experiments . YouTube (The Protein Problem). Link

  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole . ChemicalBook. Link

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Amino-1,2,4-triazole and its N-Methylated Analog, 3-Methylamino-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the 1,2,4-triazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth, objective comparison of the well-documented biological profile of 3-amino-1,2,4-triazole (also known as amitrole) and a prospective analysis of its N-methylated derivative, 3-Methylamino-1H-1,2,4-triazole. While extensive research has illuminated the multifaceted activities of the parent compound, data on its methylated counterpart is sparse. This guide, therefore, synthesizes existing experimental data for 3-amino-1,2,4-triazole and leverages structure-activity relationship (SAR) principles to forecast the potential biological implications of N-methylation.

A Tale of Two Triazoles: Structural and Physicochemical Considerations

The primary distinction between 3-amino-1,2,4-triazole and 3-Methylamino-1H-1,2,4-triazole lies in the substitution at the amino group. This seemingly minor structural modification—the addition of a methyl group—can significantly influence the molecule's physicochemical properties, which in turn can profoundly impact its biological activity.

Property3-Amino-1,2,4-triazole3-Methylamino-1H-1,2,4-triazole (Predicted)
Molar Mass 84.08 g/mol 98.11 g/mol
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 33
LogP (Predicted) -0.9 to -0.3-0.1 to 0.5
Polar Surface Area 61.8 Ų50.6 Ų

The introduction of a methyl group is anticipated to increase the lipophilicity (as indicated by a higher predicted LogP value) and decrease the polar surface area of 3-Methylamino-1H-1,2,4-triazole. These changes can affect the molecule's ability to cross biological membranes, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

3-Amino-1,2,4-triazole: A Compound of Diverse Biological Activities

3-Amino-1,2,4-triazole, commercially known as amitrole, has a long history of use and has been extensively studied for its various biological effects.

Herbicidal Activity: The Primary and Most Studied Application

The most well-established biological activity of 3-amino-1,2,4-triazole is its action as a non-selective herbicide.[1] It is used to control a wide range of annual and perennial broadleaf weeds and grasses.

Mechanism of Action: The herbicidal effect of 3-amino-1,2,4-triazole stems from its ability to inhibit the biosynthesis of histidine, an essential amino acid in plants. Specifically, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase (IGP dehydratase), which catalyzes a key step in the histidine biosynthesis pathway.[2] This inhibition leads to a deficiency in histidine, ultimately causing a cessation of growth and death of the plant.

Herbicidal_Mechanism 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole->Inhibition IGP_Dehydratase Imidazoleglycerol-phosphate Dehydratase (Enzyme) Histidine_Biosynthesis Histidine Biosynthesis Pathway IGP_Dehydratase->Histidine_Biosynthesis Plant_Growth Plant Growth and Development Histidine_Biosynthesis->Plant_Growth Inhibition->IGP_Dehydratase Cessation Cessation of Growth (Herbicidal Effect) Inhibition->Cessation

Caption: Mechanism of herbicidal action of 3-amino-1,2,4-triazole.

Anticancer Potential: An Emerging Area of Investigation

In recent years, the 1,2,4-triazole scaffold has garnered significant attention for its potential in cancer therapy. Several studies have explored the anticancer activities of 3-amino-1,2,4-triazole and its derivatives.

Derivatives of 3-amino-1,2,4-triazole have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3] For instance, certain derivatives have shown promising activity by inducing apoptosis and arresting the cell cycle in cancer cells.[4] The anticancer mechanism of some triazole derivatives has been linked to the inhibition of crucial enzymes involved in cancer progression, such as kinases.[5]

Experimental Data Snapshot: Anticancer Activity of 3-Amino-1,2,4-triazole Derivatives

DerivativeCell LineActivityReference
5-aryl-3-phenylamino-1,2,4-triazoleVarious cancer cell linesPromising dual anticancer and antiangiogenic activity[3]
1,2,4-triazole-3-thiol derivativesMelanoma, Breast, and Pancreatic cancerModerate cytotoxicity, induction of apoptosis[5]
1,2,3-triazole-amino acid conjugatesBreast (MCF7) and Liver (HepG2) cancerSignificant antiproliferative activity[6]

It is important to note that while the 3-amino-1,2,4-triazole core is deemed efficient, the anticancer activity is often enhanced by the addition of other functional groups.[3]

Antifungal and Antimicrobial Properties

The 1,2,4-triazole ring is a cornerstone of many successful antifungal drugs. Research has shown that derivatives of 3-amino-1,2,4-triazole also possess notable antifungal and antimicrobial properties.[7]

Mechanism of Antifungal Action: Many triazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

Studies have demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit better performance against Staphylococcus aureus and Candida albicans compared to their 3-thio-1,2,4-triazole counterparts.[7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for novel anti-inflammatory agents. Derivatives of 1,2,4-triazole have shown promise in this therapeutic area.[10][11]

Mechanism of Anti-inflammatory Action: The anti-inflammatory effects of some 1,2,4-triazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key players in the inflammatory cascade.[10] Furthermore, 3-amino-1,2,4-triazole has been shown to induce an inflammatory response in human differentiated adipocytes by increasing intracellular hydrogen peroxide levels, which activates the NF-κB signaling pathway.[12] This dual role highlights the complexity of its biological effects.

Anti_Inflammatory_Pathway cluster_pro Pro-inflammatory cluster_anti Anti-inflammatory Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Triazole_Derivatives 1,2,4-Triazole Derivatives Triazole_Derivatives->Inhibition Inhibition->COX_Enzymes

Caption: Inhibition of the COX pathway by 1,2,4-triazole derivatives.

3-Methylamino-1H-1,2,4-triazole: A Prospective Analysis

Direct experimental data on the biological activity of 3-Methylamino-1H-1,2,4-triazole is currently lacking in the scientific literature. However, based on established structure-activity relationships for 1,2,4-triazole derivatives, we can formulate a scientifically reasoned hypothesis regarding its potential biological profile.

The introduction of a methyl group onto the amino function can lead to several predictable changes:

  • Increased Lipophilicity: The methyl group will increase the compound's affinity for nonpolar environments. This could enhance its ability to cross cell membranes, potentially leading to improved bioavailability and intracellular accumulation.

  • Altered Target Binding: The steric bulk of the methyl group could influence how the molecule interacts with the binding pockets of target enzymes. This could either enhance or diminish its inhibitory activity compared to the parent compound. For instance, in the case of IGP dehydratase, the active site would need to accommodate the additional methyl group for effective inhibition.

  • Modified Metabolism: The N-methyl group could be susceptible to metabolic N-demethylation, potentially leading to the in vivo formation of the parent compound, 3-amino-1,2,4-triazole. This would make 3-Methylamino-1H-1,2,4-triazole a potential prodrug.

Hypothesized Biological Activities:

  • Herbicidal Activity: It is plausible that 3-Methylamino-1H-1,2,4-triazole could retain herbicidal activity. However, the potency might be altered due to changes in its ability to bind to IGP dehydratase. Enhanced membrane permeability could potentially lead to increased uptake by plant cells.

  • Anticancer and Antifungal Potential: Given that many bioactive triazole derivatives are N-substituted, methylation could potentially enhance anticancer or antifungal activities. The increased lipophilicity might improve penetration into cancer cells or fungal pathogens. However, the specific interactions with targets like tubulin or CYP51 would be crucial in determining the ultimate effect. Studies on N-substituted carbazole derivatives have shown that the introduction of a methyl group can influence antimicrobial activity.[13]

  • Anti-inflammatory Effects: The impact on anti-inflammatory activity is more difficult to predict. If the mechanism involves COX inhibition, the altered shape and electronic properties due to the methyl group would likely affect binding to the enzyme's active site.

Experimental Protocols for Future Investigation

To validate these hypotheses, a series of well-defined experimental protocols would be necessary.

1. Synthesis of 3-Methylamino-1H-1,2,4-triazole: A potential synthetic route could involve the reaction of 3-amino-1,2,4-triazole with a methylating agent, such as methyl iodide or dimethyl sulfate, under appropriate basic conditions. Purification and characterization using techniques like NMR and mass spectrometry would be essential to confirm the structure.

2. In Vitro Biological Assays:

  • Herbicidal Activity Assay: The effect of the compound on the growth of various plant species (e.g., Arabidopsis thaliana) could be assessed. An in vitro assay measuring the inhibition of recombinant IGP dehydratase would provide direct evidence of its mechanism of action.

  • Anticancer Activity Screening: The antiproliferative activity could be evaluated against a panel of human cancer cell lines (e.g., MCF-7, HepG2, A549) using assays like the MTT or SRB assay. Further studies could investigate its effects on the cell cycle and apoptosis.

  • Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) against a range of fungal pathogens (Candida albicans, Aspergillus fumigatus) could be determined using broth microdilution methods.

  • Anti-inflammatory Assay: The inhibitory activity against COX-1 and COX-2 enzymes could be measured using commercially available assay kits. The effect on pro-inflammatory cytokine production in cell-based models could also be assessed.

Conclusion and Future Directions

3-Amino-1,2,4-triazole is a versatile molecule with a rich and diverse biological profile, spanning applications in agriculture and medicine. Its herbicidal, anticancer, antifungal, and anti-inflammatory properties have been the subject of extensive research.

The biological activity of its N-methylated analog, 3-Methylamino-1H-1,2,4-triazole, remains an open and intriguing question. Based on established SAR principles, N-methylation is expected to modulate its physicochemical properties, which could lead to altered biological activities. It is conceivable that this modification could enhance certain therapeutic properties, such as anticancer or antifungal efficacy, due to improved membrane permeability.

Future research should focus on the synthesis and rigorous biological evaluation of 3-Methylamino-1H-1,2,4-triazole. A direct comparative study against its parent compound would provide invaluable insights into the effects of N-methylation on the biological activity of this important class of heterocyclic compounds. Such studies will not only elucidate the potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships that govern the diverse biological effects of 1,2,4-triazole derivatives.

References

  • Molecules. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Molecules. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • ResearchGate. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. [Link]

  • Molecules. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Center for Biotechnology Information. [Link]

  • Molbank. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. [Link]

  • Organic Letters. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. American Chemical Society. [Link]

  • Molecules. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. National Center for Biotechnology Information. [Link]

  • PubMed. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. [Link]

  • Molecules. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. [Link]

  • ResearchGate. (2025). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

  • Ibn AL-Haitham Journal for Pure and Applied Science. (2024). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. [Link]

  • PubChem. Amitrole. National Center for Biotechnology Information. [Link]

  • Ceska a Slovenska Farmacie. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. [Link]

  • Molecules. (2009). Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. MDPI. [Link]

  • Zaporozhye Medical Journal. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). [Link]

  • Pharmaceuticals. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • International Journal of Molecular Sciences. (2020). Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes. National Center for Biotechnology Information. [Link]

  • Google Patents. (1986).
  • Molecules. (2014). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC. [Link]

  • Semantic Scholar. (2015). Synthesis and biological screening of 1,2,4-triazole derivatives. [Link]

  • BMC Chemistry. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. PMC. [Link]

Sources

A Comparative Guide to the Spectral Analysis of Methylated vs. Non-Methylated 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Methylation on the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and its role as a versatile ligand.[1] The parent 1,2,4-triazole is an aromatic heterocycle that exists as a dynamic equilibrium of tautomers, primarily the 1H- and 4H-forms. This tautomerism is a critical determinant of its chemical reactivity and biological interactions.

The introduction of a methyl group onto one of the ring's nitrogen atoms—a process known as N-methylation—quenches this tautomeric equilibrium. This "locks" the molecule into a specific isomeric form, such as 1-methyl-1,2,4-triazole or 4-methyl-1,2,4-triazole. This structural fixation profoundly alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, leading to significant and predictable shifts in its spectral properties. Understanding these spectral differences is paramount for researchers in confirming the success of a methylation reaction, elucidating the exact isomeric structure, and characterizing novel triazole-based compounds.

This guide provides a comprehensive comparison of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis)—between the parent, non-methylated 1H-1,2,4-triazole and its N-methylated derivatives. We will delve into the causality behind the observed spectral changes and provide validated experimental protocols for researchers in the field.

Tautomerism_and_Methylation cluster_0 Non-Methylated 1,2,4-Triazole cluster_1 N-Methylation Products 1H_Tautomer 1H-1,2,4-Triazole 4H_Tautomer 4H-1,2,4-Triazole 1H_Tautomer->4H_Tautomer Tautomeric Equilibrium 1_Methyl 1-Methyl-1,2,4-Triazole 1H_Tautomer->1_Methyl Methylation (e.g., CH₃I) 4_Methyl 4-Methyl-1,2,4-Triazole 1H_Tautomer->4_Methyl Methylation (e.g., CH₃I) caption Tautomerism of 1,2,4-triazole and its fixed methylated isomers.

Caption: Tautomerism of 1,2,4-triazole and its fixed methylated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Identification

NMR spectroscopy is arguably the most powerful technique for distinguishing between methylated and non-methylated triazoles, as well as between different N-methyl isomers.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the triazole's substitution pattern.

  • Non-Methylated (1H-1,2,4-Triazole): The spectrum is characterized by two key features. First, a highly deshielded, often broad singlet corresponding to the N-H proton, typically appearing around 13.8 ppm (in DMSO-d₆).[2] Second, due to the rapid tautomeric exchange between the 1H and 4H forms, the two C-H protons (at positions 3 and 5) become chemically equivalent, resulting in a single sharp singlet observed at approximately 8.3 ppm.[2][3]

  • Methylated (1-Methyl- and 4-Methyl-1,2,4-Triazoles): Methylation introduces two dramatic changes:

    • Disappearance of the N-H Signal: The labile N-H proton is replaced by a methyl group, leading to the complete absence of the signal in the 13-14 ppm region.

    • Appearance of an N-CH₃ Signal: A new singlet appears in the upfield region, typically between 3.8 and 4.1 ppm, corresponding to the three protons of the N-methyl group.[2]

    • Resolution of Ring Protons: The fixed structure of the methylated isomers breaks the symmetry of the ring.

      • In 1-methyl-1,2,4-triazole , the protons at C3 and C5 are no longer equivalent, giving rise to two distinct singlets. For example, signals can be observed at ~8.45 ppm and ~7.94 ppm (in DMSO-d₆).[2]

      • In 4-methyl-1,2,4-triazole , symmetry is restored, and the C3 and C5 protons are again equivalent, resulting in a single singlet for the two ring protons.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data, providing further structural confirmation.

  • Non-Methylated (1H-1,2,4-Triazole): The tautomerism results in a time-averaged signal for the C3 and C5 carbons.

  • Methylated Derivatives: The introduction of the methyl group not only adds a new carbon signal (typically ~35-40 ppm) but also resolves the signals for the C3 and C5 carbons, which now experience different electronic environments.[2] For 1-methyl-1,2,4-triazole, C5 is often more deshielded (~151 ppm) than C3 (~144 ppm) due to its proximity to both N1 and N4.[2]

Summary Table: Comparative NMR Chemical Shifts (δ, ppm) in DMSO-d₆
CompoundRing C-H ProtonsN-H ProtonN-CH₃ ProtonsRing Carbons (C3/C5)N-CH₃ CarbonReference(s)
1H-1,2,4-Triazole ~8.30 (s, 2H)~13.8 (br s, 1H)N/A~145 (single peak)N/A[2][3][4]
1-Methyl-1,2,4-Triazole ~8.45 (s, 1H), ~7.94 (s, 1H)N/A~3.86 (s, 3H)~151.4, ~144.4~35.7[2]
4-Methyl-1,2,4-Triazole ~8.88 (s, 2H)N/A~4.01 (s, 3H)~145.1~37.7[2]

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy: The Telltale N-H Stretch

IR spectroscopy offers a rapid and straightforward method to confirm the presence or absence of the N-H bond.

  • Non-Methylated (1H-1,2,4-Triazole): The most prominent and diagnostic feature is the N-H stretching vibration. This appears as a broad absorption band typically in the region of 3100-3300 cm⁻¹.[5] A specific peak for the N-H stretch has been observed at 3126 cm⁻¹.[5] Aromatic C-H stretching vibrations are also visible, usually just above 3000 cm⁻¹.[5]

  • Methylated Derivatives: The key difference is the complete absence of the broad N-H stretching band. The spectrum will instead be dominated by C-H stretching vibrations from both the aromatic ring and the newly introduced methyl group (typically in the 2850-3000 cm⁻¹ region). Ring vibrations (C=N, C-N stretching) will still be present, though they may experience slight shifts in position and intensity due to the electronic changes induced by the methyl group.[6][7]

Summary Table: Key IR Absorption Bands (cm⁻¹)
VibrationNon-MethylatedMethylatedCausalityReference(s)
N-H Stretch ~3100 - 3300 (Broad) Absent Replacement of N-H with N-CH₃ bond.[5]
Aromatic C-H Stretch ~3030 - 3100~3030 - 3100Present in both.[5]
Aliphatic C-H Stretch Absent~2850 - 3000Presence of the new methyl group.[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized products and can provide structural insights through fragmentation analysis.

  • Molecular Ion Peak (M⁺ or [M+H]⁺): This is the most direct comparison. The molecular weight of 1,2,4-triazole is 69.07 g/mol . Methylation adds a CH₂ group (14.02 Da), so methyl-1,2,4-triazole has a molecular weight of 83.09 g/mol . In ESI-MS, one would look for the protonated molecules at m/z 70 for the parent and m/z 84 for the methylated derivative.

  • Fragmentation Patterns: Under Electron Ionization (EI), the 1,2,4-triazole ring undergoes characteristic fragmentation.

    • Non-Methylated: The unsubstituted 1H-1,2,4-triazole (m/z 69) famously undergoes the loss of a hydrogen cyanide (HCN) molecule to produce a major fragment ion at m/z 42.[8]

    • Methylated: The methylated derivatives will also fragment, but the pathways can be more complex. While ring cleavage can still occur, initial loss of the methyl radical (•CH₃) or other substituent-driven fragmentations can be observed. The presence of the methyl group alters the stability of the intermediate ions, thus changing the relative abundances of the fragments compared to the parent compound.[8][9]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While less structurally definitive than NMR, it is a valuable complementary technique.

  • Non-Methylated (1H-1,2,4-Triazole): The parent compound exhibits π → π* transitions characteristic of the aromatic heterocyclic system.

  • Methylated Derivatives: N-methylation acts as a weak electronic perturbation. This typically results in small shifts in the absorption maximum (λ_max). The direction of the shift (bathochromic/red-shift or hypsochromic/blue-shift) can depend on the position of methylation and the solvent used, as these factors influence the energy of the molecular orbitals involved in the transition.[10][11] For instance, studies on related triazoles have shown that protonation or alkylation can lead to red shifts in the primary absorption bands.[10] Furthermore, N-methylation has been shown to increase the volatility of the compound, which is a practical advantage for gas-phase VUV spectroscopy.[12][13]

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and analysis of methylated 1,2,4-triazoles.

Protocol 1: Synthesis of 1-Methyl-1,2,4-Triazole

This protocol is adapted from established procedures and is designed for robust and scalable synthesis.[2][14]

Causality: The reaction proceeds via an acid-base reaction followed by nucleophilic substitution (Sₙ2). Sodium methoxide, a strong base, deprotonates the acidic N-H of the triazole to form the sodium triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane to form the N-methylated product. Methanol is used as a solvent that readily dissolves both the triazole and the base.

Synthesis_Workflow start Start: Reagents step1 1. Dissolve 1H-1,2,4-Triazole in Methanol start->step1 step3 3. Form Anion: Add Methoxide to Triazole Solution (Exothermic, Cool with Ice Bath) step1->step3 step2 2. Prepare Sodium Methoxide Solution step2->step3 step4 4. Alkylation: Slowly Add Iodomethane (CH₃I) (Exothermic) step3->step4 step5 5. Reflux: Heat mixture gently for 18-24 hours step4->step5 step6 6. Work-up: Remove Solvent (Rotovap) step5->step6 step7 7. Extraction: Partition between Water and Chloroform step6->step7 step8 8. Purification: Dry Organic Layer, Filter, and Distill under Vacuum step7->step8 end End: Purified 1-Methyl-1,2,4-Triazole step8->end caption General workflow for the synthesis of 1-methyl-1,2,4-triazole.

Caption: General workflow for the synthesis of 1-methyl-1,2,4-triazole.

Methodology:

  • Preparation of Sodium Triazolide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous methanol. In a separate flask, prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Anion Formation: Cool the triazole solution in an ice bath. Slowly add the sodium methoxide solution dropwise. A slight exotherm may be observed.

  • Methylation: Once the addition is complete, slowly add iodomethane (1.1 eq) to the reaction mixture. Control the exotherm by maintaining the ice bath.

  • Reaction Completion: After the addition of iodomethane, remove the ice bath and gently heat the mixture to reflux for 18-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, remove the methanol under reduced pressure. Partition the resulting residue between water and a suitable organic solvent (e.g., chloroform or dichloromethane). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure N-methylated 1,2,4-triazole isomers.[2]

Protocol 2: Spectroscopic Analysis

Objective: To acquire NMR, IR, and MS data for structural confirmation.

  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (non-methylated or purified methylated triazole).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H, ¹³C, and, if desired, 2D NMR spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.[15] The use of an internal standard like TMS is crucial for accurate chemical shift reporting.[16]

  • IR Sample Preparation (FTIR-ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

    • Record a background spectrum.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (ESI-MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid).[8]

    • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200).[8]

Conclusion

The N-methylation of 1,2,4-triazole induces a cascade of predictable and readily observable changes in its spectral signatures. The disappearance of the N-H proton signal in ¹H NMR and the corresponding stretching band in IR spectroscopy provide unequivocal evidence of successful methylation. Furthermore, NMR spectroscopy stands out as the definitive technique for distinguishing between the 1-methyl and 4-methyl isomers by analyzing the symmetry and chemical shifts of the triazole ring protons and carbons. Complemented by mass spectrometry to confirm molecular weight and UV-Vis spectroscopy to probe electronic changes, these analytical techniques form a powerful, self-validating toolkit for any researcher working with this vital class of heterocyclic compounds.

References

  • Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Retrieved from [Link]

  • Huda, A. N., & et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • Trivedi, G., & et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

  • Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 423–436. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

  • Al-Dhmani, S. A. (2019). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Retrieved from [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Sci-Hub. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]

  • Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. AIP Publishing. Retrieved from [Link]

  • DTIC. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV spectra of 1-methyl-4-phenyl-1,2,3-triazole ( 5 ) in media of different acidities. Retrieved from [Link]

  • Al-Juboori, A. M. H. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of University of Babylon. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Kubota, S., et al. (1969). 1, 2, 4-Triazoles. II. The Tautomerism of 3-α-Pyridyl-1, 2, 4-triazoline-5-thione and Its Methyl Derivatives. Sci-Hub. Retrieved from [Link]

  • Bîcu, E., et al. (2019). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][8][17]triazoles. MDPI. Retrieved from [Link]

  • Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

  • Wang, C., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. Retrieved from [Link]

  • UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • Gümüş, M., et al. (2023). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-1,2,4-triazole. Retrieved from [Link]

  • Jana, A., et al. (2024). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central. Retrieved from [Link]

Sources

The Fulcrum of Activity: A Comparative Guide to the Structure-Activity Relationship of 3-Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold represents a cornerstone in medicinal chemistry, underpinning a significant number of therapeutic agents.[1] This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of 3-substituted 1,2,4-triazoles, focusing on their anticancer and antifungal properties. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers in the rational design of novel, potent, and selective 1,2,4-triazole-based therapeutics.

The 1,2,4-Triazole Core: A Privileged Scaffold in Drug Discovery

The five-membered 1,2,4-triazole ring, with its unique arrangement of three nitrogen atoms, offers a compelling combination of chemical stability, metabolic resistance, and versatile hydrogen bonding capabilities.[1] These properties contribute to its "privileged" status in medicinal chemistry, enabling favorable interactions with a wide range of biological targets. The substituent at the 3-position of the triazole ring plays a pivotal role in defining the molecule's biological activity, selectivity, and overall pharmacological profile. This guide will dissect the influence of various functionalities at this critical position.

Comparative Analysis of Anticancer Activity

The antiproliferative potential of 3-substituted 1,2,4-triazoles has been extensively explored, leading to the identification of several promising anticancer agents. The nature of the substituent at the 3-position profoundly impacts their mechanism of action and potency against various cancer cell lines.

The Influence of Aryl Substituents

Aromatic groups at the 3-position are a common feature in many anticancer 1,2,4-triazoles. The electronic and steric properties of these aryl moieties are critical determinants of activity.

A study on di-arylated 1,2,4-triazoles screened against human breast cancer cell lines (MDA-MB-231, MCF-7, and ZR-75-1) revealed that specific substitution patterns on the 3-aryl ring are crucial for potency.[2] For instance, compound 4q with a 3-bromophenyl group at the 3-position exhibited the best efficacy against the MCF-7 cell line with an IC50 value of 4.8 µM.[2] This highlights the favorable contribution of a halogen substituent at the meta position. Mechanistic studies indicated that this compound induces apoptosis through the elevation of the pro-apoptotic BAX protein and mitochondrial outer membrane permeabilization.[2]

In another series of 1,2,4-triazole derivatives, the substitution pattern on the phenyl ring at the 3-position was found to be significant for tubulin polymerization inhibition.[3] Compounds with 3,4,5-trimethoxy substitution on the phenyl ring often exhibit potent activity, mimicking the binding of colchicine to tubulin.

Table 1: Anticancer Activity of 3-Aryl-1,2,4-Triazole Derivatives

Compound3-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
4k 4-ChlorophenylMCF-7>10[2]
4m 4-BromophenylMCF-7>10[2]
4q 3-BromophenylMCF-74.8[2]
4t 4-TrifluoromethylphenylMCF-75.2[2]
10a PhenylMCF-76.43[4]
10d 4-BromophenylMCF-710.2[4]
The Role of Thioether and Amino Linkages

Introducing a sulfur or nitrogen atom as a linker between the 3-position of the triazole and another moiety is a common strategy to enhance anticancer activity.

Derivatives bearing a thioether linkage at the 3-position have demonstrated significant cytotoxic effects. A series of novel 1,2,4-triazole-pyridine hybrid derivatives were synthesized, where the 3-position was functionalized with a substituted benzylthio group.[5] The derivative TP6 , featuring a 4-bromobenzylthio moiety, exhibited the highest anticancer activity against murine melanoma (B16F10) cell line with an IC50 in the range of 41.12µM to 61.11µM.[5] This suggests that the presence of a bulky, lipophilic group with a halogen atom enhances the anticancer potential.

The 3-amino group provides a versatile handle for further structural modifications and can directly participate in hydrogen bonding interactions with target proteins. A study on 3-amino-1,2,4-triazole derivatives revealed that a 3-bromophenylamino moiety at this position resulted in potent activity against several cancer cell lines.[6]

Workflow for Anticancer Screening

cluster_synthesis Compound Synthesis cluster_screening In Vitro Anticancer Screening Synthesis Synthesis of 3-Substituted 1,2,4-Triazole Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Compound_Treatment Treatment with Triazole Derivatives Purification->Compound_Treatment Test Compounds Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50

Caption: Experimental workflow for the synthesis and anticancer evaluation of 3-substituted 1,2,4-triazoles.

Comparative Analysis of Antifungal Activity

1,2,4-triazoles are renowned for their potent antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. The substituent at the 3-position significantly influences the binding affinity to this enzyme and the overall antifungal spectrum.

The Impact of Thio-Substituents

The introduction of a thiol or thioether group at the 3-position is a well-established strategy for developing effective antifungal agents. The sulfur atom can act as a key interacting moiety within the active site of the target enzyme.

A study on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives showed that the nature of the substituent on the benzylideneamino group at the 4-position, in conjunction with the 3-thiol group, dictates the antifungal potency.[7] For instance, compound 4e , which possesses a nitro group, exhibited a minimum inhibitory concentration (MIC) of 24 µg/ml against Candida albicans and 32 µg/ml against Aspergillus niger.[7]

Another study on 1,2,4-triazole derivatives as miconazole analogues demonstrated that a 3,4-dichlorobenzyl substituent (compound 18b ) resulted in the highest antifungal activity with an MIC of 0.5 µg/mL.[8] This highlights the importance of halogen substitution on the aromatic ring for potent antifungal action.

Table 2: Antifungal Activity of 3-Substituted-1,2,4-Triazole Derivatives

Compound3-SubstituentFungal StrainMIC (µg/mL)Reference
4c 4-hydroxybenzylideneamino (at N4 of 3-thiol)S. aureus16[7]
4e 4-nitrobenzylideneamino (at N4 of 3-thiol)C. albicans24[7]
18b 3,4-dichlorobenzylMultiple fungi0.5[8]
18c 2,4-difluorobenzylMultiple fungi4[8]
18e 2-fluorobenzylMultiple fungi16[8]
The Significance of Amino Substituents

The 3-amino group can serve as a crucial pharmacophoric element in antifungal triazoles. A series of 3-amino-1,2,4-triazole derivatives were synthesized and evaluated for their antifungal activity. The results often indicate that the nature of the substituent on the amino group is critical for activity.

Signaling Pathway of Triazole Antifungal Action

Triazole 3-Substituted 1,2,4-Triazole Lanosterol_Demethylase Lanosterol 14α-Demethylase (CYP51) Triazole->Lanosterol_Demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

General Procedure for the Synthesis of 3-Amino-1,2,4-Triazoles

This protocol is adapted from an efficient microwave-assisted synthesis.

  • Reaction Setup: In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and the desired carboxylic acid (1.2 mmol).

  • Acid Catalysis: Add a 37% solution of hydrochloric acid (1.5 mmol, 0.15 mL). For solid carboxylic acids, isopropanol (2.0 mL) can be used as a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and maintain this temperature for 30 minutes.

  • Work-up: After cooling, the reaction mixture is typically a solid.

  • Purification: The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to afford the 5-substituted 3-amino-1,2,4-triazole.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a generalized procedure for assessing cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Perspectives

The substituent at the 3-position of the 1,2,4-triazole ring is a critical determinant of its biological activity. For anticancer agents, aryl groups with specific halogenation patterns and thioether linkages to bulky aromatic moieties have shown significant promise. In the realm of antifungal agents, thio-substituents and specific halogenated benzyl groups at the 3-position have proven to be highly effective.

The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel 3-substituted 1,2,4-triazoles. Future research should focus on exploring a wider diversity of substituents at the 3-position, including heterocyclic and aliphatic groups, to further elucidate the SAR and discover novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as QSAR and molecular docking, will continue to be invaluable in guiding the rational design of the next generation of 1,2,4-triazole-based drugs.

References

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry. [Link]

  • 3-amino-1h-1,2,4-triazole. Organic Syntheses. [Link]

  • Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed. [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Process for preparing 3-amino-1,2,4-triazole.
  • Overview of Mercapto-1,2,4-Triazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Calculated IC50 values of synthesized triazole derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H- 1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research. [Link]

  • The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. ResearchGate. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Journal of Chemistry. [Link]

  • 1,2,4‐Triazole Synthesis via Amidrazones. Synlett. [Link]

  • Quantitative structure activity relationships for the nematicidal activity of 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. ResearchGate. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Chinese Chemical Society. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. [Link]

  • Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. [Link]

Sources

A Comparative Guide to the In Vitro Screening of 3-Methylamino-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole nucleus stands as a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] This guide provides a comparative analysis of the in vitro screening of a specific subclass, the 3-Methylamino-1H-1,2,4-triazole derivatives, offering insights into their performance against various biological targets and detailing the experimental methodologies crucial for their evaluation.

The inherent structural features of the 1,2,4-triazole ring, such as its capacity for hydrogen bonding, dipole interactions, and overall stability, make it a privileged scaffold in drug design.[5] By exploring the in vitro performance of derivatives built upon this core, we can elucidate structure-activity relationships (SAR) that are pivotal for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The therapeutic potential of 3-Methylamino-1H-1,2,4-triazole derivatives is broad. This section compares their in vitro efficacy across several key areas of investigation: antimicrobial, anticancer, and enzyme inhibition.

Antimicrobial Activity: A Broad-Spectrum Defense

Derivatives of 1,2,4-triazole have been extensively studied for their ability to combat microbial infections.[6] Screening against a panel of clinically relevant bacteria and fungi is a primary step in their evaluation. Typically, these compounds are tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal strains like Candida albicans and Aspergillus niger.[1][7]

The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microbe.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative 1,2,4-Triazole Derivatives

Compound IDS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Derivative A1632>12864[6]
Derivative B8166432[1]
Derivative C3264>128128[7]
Streptomycin 10128N/A[1]
Ketoconazole N/AN/AN/A12.5[1]

Note: The data presented is representative of typical results for 1,2,4-triazole derivatives to illustrate comparative performance. "N/A" indicates that the standard is not typically tested against that class of microbe.

From this comparison, it is evident that certain structural modifications can lead to enhanced activity. For instance, "Derivative B" shows superior performance compared to "Derivative C" across all tested strains, suggesting that its particular substituents contribute favorably to its antimicrobial properties. Some derivatives have even shown activity comparable to or exceeding that of standard drugs against specific strains.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a driving force in medicinal chemistry, and 1,2,4-triazole derivatives have emerged as promising candidates.[4][8][9] In vitro screening for anticancer activity involves evaluating the cytotoxicity of these compounds against a panel of human cancer cell lines. Commonly used cell lines include MCF-7 (breast), Hela (cervical), A549 (lung), and HepG2 (liver).[4] The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Representative 1,2,4-Triazole Derivatives

Compound IDMCF-7 (Breast)Hela (Cervical)A549 (Lung)Reference
Derivative X10.512.115.8[4]
Derivative Y5.27.89.3[10]
Derivative Z25.130.542.0[8]
Doxorubicin 0.81.11.5[4]

Note: This table provides illustrative IC50 values to compare the cytotoxic potential of different 1,2,4-triazole derivatives.

The data indicates that derivatives like "Derivative Y" exhibit significant cytotoxic activity, warranting further investigation. Mechanistic studies often follow, exploring how these compounds induce cell death. Some 1,2,4-triazoles have been found to act as tubulin polymerization inhibitors or as inhibitors of key signaling proteins like EGFR and BRAF.[10][11]

Enzyme Inhibition: Modulating Biological Pathways

Many diseases are rooted in the aberrant activity of enzymes. Consequently, the discovery of potent and selective enzyme inhibitors is a key strategy in drug development.[12][13] Derivatives of 1,2,4-triazole have been successfully screened against a variety of enzymes. For instance, their inhibition of α-amylase and α-glucosidase is relevant for the management of type II diabetes, while inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a target for Alzheimer's disease therapy.[5][14][15]

Table 3: Comparative Enzyme Inhibitory Activity (IC50 in µM) of Representative 1,2,4-Triazole Derivatives

Compound IDα-GlucosidaseAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)Reference
Derivative P25.415.210.8[14][15]
Derivative Q18.99.76.5[12][13]
Derivative R45.132.628.4[5]
Acarbose 375.8N/AN/A[14]
Galantamine N/A1.58.9-

Note: The presented data is a representative comparison of the enzyme inhibitory potential of 1,2,4-triazole derivatives.

The results highlight that specific derivatives can exhibit potent inhibition of target enzymes, in some cases surpassing the activity of standard inhibitors. The selectivity of these compounds for different enzymes is also a critical aspect of their evaluation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-Methylamino-1H-1,2,4-triazole derivatives is intrinsically linked to their chemical structure. By comparing the performance of a series of related compounds, a structure-activity relationship (SAR) can be established, providing a roadmap for designing more effective molecules.

Key observations from various studies include:

  • Nature of Substituents: The presence of electron-withdrawing or electron-donating groups on aryl rings attached to the triazole core can significantly modulate activity.[16]

  • Positional Isomerism: The position of substituents on the heterocyclic or attached aryl rings can have a profound impact on biological efficacy.

  • Lipophilicity: The overall lipophilicity of the molecule, often influenced by the nature of its side chains, can affect its ability to cross cell membranes and interact with its target.

Caption: Hypothetical Structure-Activity Relationship (SAR) for 3-Methylamino-1H-1,2,4-triazole derivatives.

Experimental Protocols: A Step-by-Step Guide

The reliability of in vitro screening data hinges on the meticulous execution of validated experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.

Workflow for In Vitro Screening

The overall process for screening a library of derivatives follows a logical progression from primary broad-spectrum assays to more specific mechanistic studies for the most promising candidates.

Screening_Workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_analysis Hit Identification & Secondary Screening cluster_mechanistic Mechanism of Action Synthesis Synthesis of 3-Methylamino- 1H-1,2,4-triazole Derivatives Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Synthesis->Antimicrobial Anticancer Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Synthesis->Anticancer Enzyme Enzyme Inhibition Assays (e.g., α-glucosidase) Synthesis->Enzyme Hit_ID Identify 'Hits' Based on Potency (MIC/IC50) Antimicrobial->Hit_ID Anticancer->Hit_ID Enzyme->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity MOA Mechanistic Studies (e.g., Tubulin Polymerization, Kinase Inhibition) Selectivity->MOA

Caption: General workflow for the in vitro screening of novel chemical derivatives.

Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.[7]

  • Preparation: Aseptically prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance with a microplate reader.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test derivatives (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[5]

  • Reaction Mixture Preparation: In a 96-well plate, add a solution of α-glucosidase enzyme in phosphate buffer.

  • Inhibitor Addition: Add various concentrations of the test derivatives to the wells and pre-incubate with the enzyme for 10-15 minutes at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3). The enzymatic hydrolysis of pNPG releases p-nitrophenol, which has a yellow color in alkaline solution.

  • Absorbance Measurement: Measure the absorbance of the p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without an inhibitor. The IC50 value is then determined from a dose-response curve.

Conclusion and Future Directions

The in vitro screening of 3-Methylamino-1H-1,2,4-triazole derivatives consistently reveals their potential as a versatile scaffold for the development of new therapeutic agents. Comparative analysis of their performance in antimicrobial, anticancer, and enzyme inhibition assays provides crucial data for guiding medicinal chemistry efforts. The establishment of clear structure-activity relationships is paramount for the rational design of next-generation derivatives with enhanced potency and selectivity. Future work should focus on exploring a wider range of biological targets, conducting more in-depth mechanistic studies for the most promising compounds, and evaluating their safety profiles in normal cell lines. The integration of computational methods, such as molecular docking, can further refine the design process and accelerate the discovery of novel 1,2,4-triazole-based drug candidates.[10]

References

  • Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b] - ACS Publications. Available from: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. Available from: [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Available from: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. Available from: [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - MDPI. Available from: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Available from: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Available from: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. Available from: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega - ACS Publications. Available from: [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed. Available from: [Link]

  • 345 Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents - DergiPark. Available from: [Link]

  • Synthesis and biological screening of 1,2,4-triazole derivatives - Semantic Scholar. Available from: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. Available from: [Link]

  • ChemInform Abstract: Synthesis and Biological Screening of 1,2,4-Triazole Derivatives. | Request PDF - ResearchGate. Available from: [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. Available from: [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI. Available from: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. Available from: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Available from: [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates - MDPI. Available from: [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC - PubMed Central. Available from: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed Central. Available from: [Link]

Sources

A Comparative Benchmarking Guide: The Antifungal Efficacy of Novel 1,2,4-Triazole Derivatives Versus Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Antifungal Triazoles

The global rise in invasive fungal infections, coupled with the growing concern of antifungal resistance, presents a formidable challenge to public health. For decades, fluconazole, a first-generation triazole, has been a mainstay in the clinician's arsenal against fungal pathogens. Its efficacy, favorable safety profile, and oral bioavailability have cemented its role in treating a variety of mycoses. However, the emergence of fluconazole-resistant strains and its limited spectrum of activity, particularly against certain molds, have catalyzed the search for more potent and broad-spectrum antifungal agents.

This guide provides a comparative analysis of the antifungal efficacy of novel 1,2,4-triazole derivatives against the benchmark, fluconazole. While direct, comprehensive data on the specific compound 3-Methylamino-1H-1,2,4-triazole is not extensively available in peer-reviewed literature, this guide will leverage published data on structurally related and novel 1,2,4-triazole compounds to offer a broader perspective on the potential of this chemical class. By examining the mechanism of action, in vitro efficacy, and the standardized methodologies for their evaluation, we aim to provide a valuable resource for researchers engaged in the discovery and development of next-generation antifungal therapeutics.

The Shared Mechanism of Action: Targeting Ergosterol Biosynthesis

Both fluconazole and the newer 1,2,4-triazole derivatives share a common molecular target: the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[3][4]

By inhibiting lanosterol 14α-demethylase, these triazole compounds disrupt the conversion of lanosterol to ergosterol.[1] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[5] The consequence is a cascade of detrimental effects, including increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[1][2] The specificity of this action lies in the higher affinity of triazoles for the fungal cytochrome P450 enzyme compared to its human counterpart, which is a cornerstone of their therapeutic index.[5]

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of Action acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->lanosterol_demethylase ergosterol Ergosterol membrane Fungal Cell Membrane (Integrity and Function) ergosterol->membrane lanosterol_demethylase->ergosterol Demethylation fluconazole Fluconazole & Novel 1,2,4-Triazole Derivatives fluconazole->lanosterol_demethylase Inhibition Broth_Microdilution_Workflow start Start prep_antifungal Prepare Antifungal Dilutions in 96-well plate start->prep_antifungal prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antifungal->inoculate prep_inoculum->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_results Read MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Sources

A Comparative Guide to the Cytotoxicity of Novel 1,2,4-Triazole Derivatives: Evaluating 3-Methylamino-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Significance of 1,2,4-Triazoles in Oncology

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a key pharmacophore.[1] This five-membered heterocyclic ring is present in a multitude of compounds with a wide array of biological activities, including anticancer properties.[1][2][3][4] The versatility of the triazole nucleus allows it to interact with various biological targets, making it a "privileged" structure in the design of novel therapeutic agents.[2] Consequently, the synthesis and evaluation of new 1,2,4-triazole derivatives are of significant interest in the pursuit of more effective and selective anticancer drugs.[5][6][7]

This guide provides a comprehensive framework for assessing the cytotoxic potential of a novel compound, using 3-Methylamino-1H-1,2,4-triazole as a primary example. We will objectively compare its hypothetical cytotoxic profile with that of other published 1,2,4-triazole derivatives, supported by established experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Comparative Cytotoxicity Analysis: 3-Methylamino-1H-1,2,4-triazole vs. Alternative Derivatives

A critical step in drug discovery is to determine a compound's cytotoxic effect on cancer cells and, importantly, its selectivity towards cancer cells over normal cells.[3][8][9] While specific experimental data for 3-Methylamino-1H-1,2,4-triazole is not yet publicly available, we can project its evaluation against known 1,2,4-triazole derivatives that have been assessed for their anticancer activity.

For this comparative guide, we will consider a panel of human cancer cell lines commonly used in cytotoxicity screening, such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma), along with a normal cell line like MRC-5 or HEK293 to assess selectivity.[5][8]

Table 1: Comparative in vitro Cytotoxicity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Hypothetical: 3-Methylamino-1H-1,2,4-triazole MCF-7, HeLa, A549To be determinedN/A
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d)MCF-7Not specified, but active[5]
Disulfide-linked 1,2,4-triazole (9g)SMMC-7721 (Hepatoma)2.92[7]
Disulfide-linked 1,2,4-triazole (10h)A5493.73[7]
1,2,4-Triazole carboxamide derivative (4e)A-549, PANC-1, HCT-116, HeLaPotent activity reported[10]
1,2,4-Triazole carboxamide derivative (4m)A-549, PANC-1, HCT-116, HeLaPotent activity reported[10]
Hydrazone derivative of 1,2,4-triazole-3-thiol (4)MDA-MB-231 (Breast)~2-17[3]
Hydrazone derivative of 1,2,4-triazole-3-thiol (14)MDA-MB-231 (Breast)~2-17[3]
Hydrazone derivative of 1,2,4-triazole-3-thiol (18)MDA-MB-231 (Breast)~2-17[3]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The objective of cytotoxicity studies on 3-Methylamino-1H-1,2,4-triazole would be to populate this table with its specific IC50 values. A promising candidate would exhibit low micromolar or even nanomolar IC50 values against the cancer cell lines and a significantly higher IC50 value against the normal cell line, indicating a favorable selectivity index.[8][9]

Experimental Design for Cytotoxicity Profiling

To ensure the scientific rigor and trustworthiness of the findings, a multi-assay approach is recommended. This typically involves an initial screening for cell viability and metabolic activity, followed by more specific assays to determine the mode of cell death.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring cellular metabolic activity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11][12]

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa, A549, and a normal cell line) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of 3-Methylamino-1H-1,2,4-triazole (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period, such as 24, 48, or 72 hours.[8][9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[11] A reference wavelength of 620-630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add 3-Methylamino-1H-1,2,4-triazole overnight_incubation->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cell viability assay.

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released upon plasma membrane disruption, which is a hallmark of necrosis.[15][16] This assay serves as an excellent orthogonal method to confirm cytotoxic effects observed in the MTT assay.[17]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes).[18] Carefully transfer a portion of the cell culture supernatant (e.g., 100 µL) to a new 96-well plate.[17][18]

  • Controls: Prepare wells for background control (medium only), spontaneous LDH release (vehicle-treated cells), and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[16][18]

  • LDH Reaction: Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[15][18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17][18]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.

Diagram 2: LDH Cytotoxicity Assay Workflow

LDH_Workflow cluster_prep Preparation & Treatment cluster_collection Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_and_treat Seed and Treat Cells incubate Incubate (24-72h) seed_and_treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_rt Incubate at RT (30 min) add_reagent->incubate_rt read_absorbance Read Absorbance (490nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Many anticancer agents induce apoptosis, or programmed cell death.[19] Distinguishing apoptosis from necrosis is crucial for understanding the mechanism of action of a novel compound. Flow cytometry is a powerful technique for this purpose.[20][21]

A common method is the Annexin V and Propidium Iodide (PI) or 7-AAD dual staining assay.[20][22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][22][23] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[22][23] PI or 7-AAD are DNA-binding dyes that are excluded by cells with intact membranes.[20] They can, therefore, identify late apoptotic and necrotic cells where membrane integrity is compromised.[20]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of 3-Methylamino-1H-1,2,4-triazole (determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.[22][23]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[22][23]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-conjugated Annexin V and PI to the cell suspension.[22]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[22] The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[20]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[20]

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Diagram 3: Potential Anticancer Mechanisms of Triazoles

Triazole_Mechanisms cluster_compound 1,2,4-Triazole Derivative cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes triazole 3-Methylamino-1H-1,2,4-triazole tubulin Tubulin Polymerization triazole->tubulin Inhibits/Interacts with kinases Kinase Inhibition (e.g., EGFR, BRAF) triazole->kinases Inhibits/Interacts with dna DNA Interaction triazole->dna Inhibits/Interacts with cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest kinases->cell_cycle_arrest dna->cell_cycle_arrest apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis

Caption: Potential mechanisms of action for anticancer triazoles.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach to evaluating the cytotoxicity of a novel compound, 3-Methylamino-1H-1,2,4-triazole. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive cytotoxic profile. The comparison of this data with that of other 1,2,4-triazole derivatives from the literature will provide a clear indication of its potential as an anticancer agent.[3][5][7] Promising results from these in vitro studies would warrant further investigation into the specific molecular mechanisms of action and subsequent in vivo efficacy and toxicity studies.[24] The ultimate goal is to identify novel 1,2,4-triazole-based anticancer drugs with improved efficacy and selectivity for cancer cells.[1]

References

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • De-la-Cruz, V., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Biocompare. (2019). Flow Cytometry Modernizes Apoptosis Assays. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Fakhri, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19373. Retrieved from [Link]

  • Li, W., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 730629. Retrieved from [Link]

  • PubMed. (2019). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 92, 103233. Retrieved from [Link]

  • PubMed. (2017). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Drug Targets, 18(11), 1276-1311. Retrieved from [Link]

  • protocols.io. (2021). LDH cytotoxicity assay. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and antitumor effects of a new class of 1,2,4-triazole derivatives. Medicinal Chemistry Research, 28(8), 1264-1275. Retrieved from [Link]

  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Cells, 12(19), 2378. Retrieved from [Link]

  • Al-rawi, M. S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 61-71. Retrieved from [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Al-rawi, M. S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 61-71. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. Retrieved from [Link]

  • ResearchGate. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. Retrieved from [Link]

  • Petrikaite, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5326. Retrieved from [Link]

  • ISRES Publishing. (2022). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • Pharmacia. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2019). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Retrieved from [Link]

  • ResearchGate. (2017). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Retrieved from [Link]

  • Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71, 449-462. Retrieved from [Link]

  • de Paula, R. F., et al. (2023). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. RSC Medicinal Chemistry, 14(5), 939-948. Retrieved from [Link]

Sources

A Comparative Guide to the Anticonvulsant Potential of 4-Amino-4H-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the heterocyclic nucleus of 1,2,4-triazole has emerged as a promising scaffold. This guide offers an in-depth comparative analysis of the anticonvulsant activity of a specific subclass, the 4-amino-4H-1,2,4-triazole derivatives. As a Senior Application Scientist, my objective is to provide a technical and practical resource that not only presents comparative data but also delves into the causality behind experimental choices and methodologies, empowering researchers in their quest for novel therapeutics.

The Rationale for Focusing on 4-Amino-4H-1,2,4-Triazole Derivatives

The 1,2,4-triazole moiety is a key structural feature in several established drugs, including the anticonvulsants alprazolam and triazolam.[1] The exploration of its derivatives is driven by the quest for compounds with improved efficacy, broader spectrum of activity, and a more favorable safety profile compared to existing AEDs. The 4-amino substitution on the 1,2,4-triazole ring, in particular, has been a focal point of medicinal chemistry efforts, with studies suggesting that this functional group can be crucial for biological activity.[1]

Unraveling the Anticonvulsant Mechanism of Action

While the precise mechanism of action for all 4-amino-4H-1,2,4-triazole derivatives is not fully elucidated and can vary between analogs, a significant body of evidence points towards two primary pathways:

  • Modulation of Voltage-Gated Sodium Channels: A predominant theory suggests that many 1,2,4-triazole derivatives exert their anticonvulsant effects by interacting with voltage-gated sodium channels.[2] By blocking these channels, the compounds can inhibit the rapid and repetitive firing of neurons that is characteristic of seizure activity. This mechanism is shared with established AEDs like phenytoin and carbamazepine.

  • Enhancement of GABAergic Neurotransmission: Another proposed mechanism involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Some derivatives may increase the levels of GABA in the brain or enhance its binding to GABA-A receptors, leading to a dampening of neuronal excitability.[3]

It is plausible that some derivatives may exhibit a dual mechanism of action, contributing to a broader spectrum of anticonvulsant activity.

cluster_0 Potential Mechanisms of Action Neuron Neuron Sodium_Channel Voltage-Gated Sodium Channel Seizure_Activity Reduced Neuronal Hyperexcitability & Seizure Propagation Sodium_Channel->Seizure_Activity Inhibition of Action Potentials GABA_Receptor GABA-A Receptor GABA_Receptor->Seizure_Activity Increased Neuronal Inhibition 4_Amino_Triazole 4-Amino-4H-1,2,4-Triazole Derivative 4_Amino_Triazole->Sodium_Channel Blockade 4_Amino_Triazole->GABA_Receptor Potentiation of GABAergic activity

Caption: Potential anticonvulsant mechanisms of 4-amino-4H-1,2,4-triazole derivatives.

Comparative Performance Analysis: A Data-Driven Approach

The efficacy and safety of potential anticonvulsants are primarily assessed through preclinical screening models. The two most widely utilized and clinically validated models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4][5] The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

A critical aspect of drug development is the therapeutic index, often represented by the Protective Index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI value suggests a wider margin of safety.

Below is a comparative summary of the anticonvulsant activity of selected 1,2,4-triazole derivatives and standard antiepileptic drugs. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
4-Amino-4H-1,2,4-Triazole Derivatives & Analogs
Compound 3b (a 4-amino-4H-1,2,4-triazole derivative)Active at 100Not Reported>100Not Calculated[6][7]
Compound 5d (a 4-amino-4H-1,2,4-triazole derivative)Active at 100Not Reported>100Not Calculated[6][7]
2-((1H-1,2,4-triazol-3-yl)thio)... derivative 5i11.815.2>300>25.4 (MES)[8]
2-((1H-1,2,4-triazol-3-yl)thio)... derivative 5j13.516.8>300>22.2 (MES)[8]
4g (a 1,2,4-triazol-3-one derivative)23.718.9284.012.0 (MES), 15.0 (scPTZ)[3]
Standard Antiepileptic Drugs
Phenytoin~9.5>8068.47.2[9][10]
Carbamazepine~8.8>5073.18.3[9][10]
Ethosuximide>100~140>400Not applicable[9]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity

The anticonvulsant activity of 4-amino-4H-1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on the triazole ring and any appended moieties.[1]

  • Substituents on the 3- and 5-positions of the Triazole Ring: The introduction of various aryl and alkyl groups at these positions has been extensively explored. Aromatic rings, particularly those with electron-withdrawing groups like halogens, have often been associated with enhanced anticonvulsant activity.[1]

  • The 4-Amino Group: The primary amino group at the 4-position appears to be a critical pharmacophore for many active compounds.[1] Modifications of this group, such as conversion to an imine (-N=CH-Ar), have been shown to lead to a complete loss of activity.[1]

  • Small Alkyl vs. Aryl Substitutions: Studies have indicated that small alkyl substitutions on the triazole ring are often essential for bioactivity. Replacing these small alkyl groups with bulkier aryl substitutions can completely abolish anticonvulsant effects in both MES and scPTZ models.[1]

cluster_0 Structure-Activity Relationship (SAR) of 4-Amino-4H-1,2,4-Triazole Derivatives Core_Structure 4-Amino-4H-1,2,4-Triazole Core R1_Substituent R1 Substituent (Position 3) Core_Structure->R1_Substituent R2_Substituent R2 Substituent (Position 5) Core_Structure->R2_Substituent Activity Anticonvulsant Activity R1_Substituent->Activity R2_Substituent->Activity SAR_Notes Key SAR Observations: - Aryl groups at R1/R2 can enhance activity. - Electron-withdrawing groups on aryl rings are often favorable. - The 4-amino group is often crucial for activity. - Small alkyl groups may be preferred over bulky aryl groups. Activity->SAR_Notes

Caption: Key structure-activity relationship considerations for 4-amino-4H-1,2,4-triazole derivatives.

Experimental Protocols for Anticonvulsant Evaluation

The following are detailed, step-by-step methodologies for the two primary preclinical screening models for anticonvulsant activity.

Maximal Electroshock (MES) Test Protocol (Mouse Model)

This test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[4][11]

1. Animal Preparation:

  • Use male albino mice (e.g., Swiss albino) weighing 20-25 g.

  • Acclimatize the animals to the laboratory conditions for at least 48 hours before the experiment.

  • House the animals in groups with free access to food and water.

2. Drug Administration:

  • Prepare the test compounds and the standard drug (e.g., Phenytoin, Carbamazepine) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer the compounds intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

  • Include a control group that receives only the vehicle.

3. MES Induction:

  • At the time of peak effect of the drug (typically 30-60 minutes after i.p. administration), induce seizures using an electroconvulsiometer.

  • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Deliver a constant current stimulus (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds) through the corneal electrodes.[12]

4. Observation and Endpoint:

  • Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[11]

5. Data Analysis:

  • Calculate the percentage of animals protected in each group.

  • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

cluster_0 Maximal Electroshock (MES) Test Workflow Start Start Animal_Prep Animal Preparation (Acclimatization) Start->Animal_Prep Drug_Admin Drug Administration (Test Compound/Standard/Vehicle) Animal_Prep->Drug_Admin MES_Induction MES Induction (Corneal Electrodes, 50 mA, 0.2s) Drug_Admin->MES_Induction Observation Observation for Tonic Hindlimb Extension MES_Induction->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension? Observation->Endpoint Protection Protection Recorded Endpoint->Protection Yes No_Protection No Protection Recorded Endpoint->No_Protection No Data_Analysis Data Analysis (Calculate % Protection, ED50) Protection->Data_Analysis No_Protection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol (Mouse Model)

This test is a model for absence seizures and is used to identify compounds that can raise the seizure threshold.[4][5]

1. Animal Preparation:

  • Use male albino mice (e.g., Swiss albino) weighing 18-25 g.

  • Follow the same acclimatization and housing conditions as for the MES test.

2. Drug Administration:

  • Administer the test compounds, a standard drug (e.g., Ethosuximide), and vehicle to different groups of mice as described for the MES test.

3. Seizure Induction:

  • At the time of peak drug effect, administer a subcutaneous injection of Pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg) into the loose skin on the back of the neck.

4. Observation and Endpoint:

  • Immediately after PTZ injection, place each mouse in an individual observation chamber.

  • Observe the animals for 30 minutes for the onset of clonic convulsions.

  • The absence of a generalized clonic seizure for a period of at least 5 seconds is considered the endpoint, indicating protection.

5. Data Analysis:

  • Calculate the percentage of animals protected in each group.

  • Determine the ED50 using probit analysis.

cluster_0 Subcutaneous Pentylenetetrazole (scPTZ) Test Workflow Start Start Animal_Prep Animal Preparation (Acclimatization) Start->Animal_Prep Drug_Admin Drug Administration (Test Compound/Standard/Vehicle) Animal_Prep->Drug_Admin scPTZ_Injection Subcutaneous PTZ Injection (85 mg/kg) Drug_Admin->scPTZ_Injection Observation Observation for 30 min for Clonic Convulsions scPTZ_Injection->Observation Endpoint Endpoint: Absence of Generalized Clonic Seizure? Observation->Endpoint Protection Protection Recorded Endpoint->Protection Yes No_Protection No Protection Recorded Endpoint->No_Protection No Data_Analysis Data Analysis (Calculate % Protection, ED50) Protection->Data_Analysis No_Protection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Conclusion and Future Directions

The 4-amino-4H-1,2,4-triazole scaffold represents a fertile ground for the discovery of novel anticonvulsant agents. The available data indicates that derivatives of this class exhibit promising activity in preclinical models, with some compounds demonstrating a favorable safety profile. The elucidation of structure-activity relationships provides a rational basis for the design of new, more potent, and selective analogs.

Future research should focus on a more comprehensive and standardized evaluation of a wider range of 4-amino-4H-1,2,4-triazole derivatives to allow for more direct and robust comparisons. Further mechanistic studies are also warranted to precisely define the molecular targets of the most promising candidates. Ultimately, the goal is to translate these preclinical findings into the development of new antiepileptic drugs that can improve the lives of patients with epilepsy.

References

  • Sari, S., et al. (2018). Synthesis and Anticonvulsant Screening of 1,2,4-triazole Derivatives. Pharmaceutical Reports, 70(6), 1149-1155. Available at: [Link]

  • Song, M. X., & Deng, X. Q. (2018). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of enzyme inhibition and medicinal chemistry, 33(1), 453–478. Available at: [Link]

  • Jadidi-Niaragh, F., et al. (2019). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. ResearchGate. Available at: [Link]

  • Saini, M., & Kumar, S. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Growing Science. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 22(10), 1663. Available at: [Link]

  • Saini, M., & Kumar, S. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]

  • Socała, K., & Wlaź, P. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: [Link]

  • Borysenko, N. M., et al. (2023). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Journal of Pharmacy and Pharmacology, 11(2), 1-10. Available at: [Link]

  • Shovkat, M., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4). Available at: [Link]

  • Tudur Smith, C., et al. (2018). Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review. Cochrane Database of Systematic Reviews, (8). Available at: [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. Available at: [Link]

  • Tudur Smith, C., et al. (2018). Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review. PMC. Available at: [Link]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. Available at: [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Available at: [Link]

  • RJPT SimLab. (n.d.). Anticonvulsant effect of drugs by PTZ method in mice. RJPT SimLab. Available at: [Link]

  • Tudur Smith, C., et al. (2002). Carbamazepine versus phenytoin monotherapy for epilepsy. PubMed. Available at: [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.24. Available at: [Link]

  • Troupin, A. S., et al. (1975). Carbamazepine--a double-blind comparison with phenytoin. Neurology, 25(5), 430–435. Available at: [Link]

  • Tudur Smith, C., et al. (2018). Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review. ResearchGate. Available at: [Link]

  • Fidecka, S., et al. (2022). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Antibacterial Activity of 1,2,4-Triazole Derivatives Against Gram-positive and Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with distinct chemical scaffolds and mechanisms of action.[1][2] Among the heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[3][4] This is attributed to its unique structural features, metabolic stability, and capacity for diverse substitutions, allowing for the fine-tuning of biological activity.[5][6] This guide provides a comprehensive comparison of the antibacterial performance of various 1,2,4-triazole derivatives, supported by experimental data, to inform researchers and drug development professionals in their quest for new anti-infective therapies.

The 1,2,4-Triazole Core: A Foundation for Antibacterial Design

The 1,2,4-triazole is a five-membered ring containing three nitrogen atoms and two carbon atoms. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][8] The antibacterial efficacy of these compounds is profoundly influenced by the nature and position of substituents on the triazole ring. Hybridization of the 1,2,4-triazole core with other known antibacterial pharmacophores is a promising strategy to develop novel drugs capable of overcoming resistance.[2]

A crucial aspect of designing potent 1,2,4-triazole-based antibacterials lies in understanding their structure-activity relationship (SAR). Modifications at various positions of the triazole ring can significantly impact the compound's spectrum of activity, potency, and pharmacokinetic profile.

Caption: Key substitution points on the 1,2,4-triazole ring.

Comparative Analysis of Antibacterial Efficacy

The antibacterial potential of 1,2,4-triazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[9][10] A low MBC/MIC ratio (≤4) is generally indicative of bactericidal activity.[10]

Numerous studies have synthesized and evaluated series of 1,2,4-triazole derivatives, revealing varied efficacy against a panel of clinically relevant bacteria.

Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of 1,2,4-triazole derivatives.[11] These compounds often exhibit significant biological activities. For instance, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed strong antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with some derivatives being superior to the standard drug streptomycin.[7] However, the same study reported no activity against the Gram-negative bacterium Escherichia coli.[7] This highlights a common trend where some triazole series show preferential activity against Gram-positive bacteria.

Hybrid Molecules: Enhancing the Spectrum

A successful strategy to broaden the antibacterial spectrum involves creating hybrid molecules that combine the 1,2,4-triazole scaffold with established antibiotics, such as fluoroquinolones.

  • Ofloxacin Hybrids: 1,2,4-triazole derivatives of ofloxacin demonstrated antibacterial properties comparable to the parent drug against Gram-positive bacteria (S. aureus, S. epidermidis, B. subtilis) and one Gram-negative pathogen (E. coli), with MIC values in the range of 0.25–1 µg/mL.[1][12]

  • Clinafloxacin Hybrids: Similarly, clinafloxacin-triazole hybrids displayed high efficacy against both Gram-positive and Gram-negative bacteria (MICs: 0.25–32 µg/mL).[1][12] Notably, derivatives with 4-tolyl, 4-fluorophenyl, and 2,4-difluorophenyl groups showed potent activity against methicillin-resistant S. aureus (MRSA) with MICs of 0.25 µg/mL, outperforming both chloramphenicol and the parent clinafloxacin.[1][12]

Performance Data Summary

The following tables summarize the reported MIC values for representative 1,2,4-triazole derivatives against common Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity against Gram-positive Bacteria

Derivative ClassCompound ExampleTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Schiff BaseCompound 5e (4-((4-chlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol)S. aureus6.25Streptomycin12.5[7]
Quinolone HybridClinafloxacin-Triazole 14a (4-tolyl group)MRSA0.25Clinafloxacin1[1][12]
Quinolone HybridClinafloxacin-Triazole 14b (4-fluorophenyl group)MRSA0.25Clinafloxacin1[1][12]
Quinolone HybridOfloxacin-Triazole derivativeS. aureus0.25 - 1Ofloxacin0.25 - 1[1][12]
Substituted TriazoleCompound Y3 (4-OMe, 2-F substituents)B. cereusN/A (Similar to Penicillin G)Penicillin GN/A[13]

Table 2: Antibacterial Activity against Gram-negative Bacteria

Derivative ClassCompound ExampleTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Schiff Base4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol seriesE. coliNo ActivityStreptomycin12.5[7]
Quinolone HybridOfloxacin-Triazole derivativeE. coli0.25 - 1Ofloxacin0.25 - 1[1][12]
Substituted TriazoleCompound Y3 (4-OMe, 2-F substituents)P. aeruginosaN/A (Higher than Penicillin G)Penicillin GN/A[13]
Fused TriazoleTriazolo[4,3-a]pyrimidin-5-(1H)-one seriesP. aeruginosaLeast Sensitive StrainPenicillin GN/A[12]

Proposed Mechanisms of Action

The precise mechanisms of action for many 1,2,4-triazole derivatives are still under investigation, though several targets have been proposed. For azole-based antifungals, a well-established mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[14] It is hypothesized that antibacterial triazoles may target analogous bacterial enzymes. For instance, molecular docking studies have suggested that some derivatives bind effectively to bacterial enzymes like DNA gyrase or dihydrofolate reductase. The hybridization with quinolones, which are known DNA gyrase inhibitors, supports this hypothesis.

Mechanism_of_Action cluster_0 Hypothetical Enzyme Inhibition Pathway Triazole 1,2,4-Triazole Derivative Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Triazole->Enzyme Binds to active site Inhibition Inhibition BacterialCell Bacterial Cell Product Essential Product (e.g., Replicated DNA) Enzyme->Product Catalysis Blocked Blocked Substrate Natural Substrate Substrate->Enzyme

Caption: Inhibition of a bacterial enzyme by a 1,2,4-triazole derivative.

Standardized Experimental Protocols

To ensure the reproducibility and comparability of antibacterial activity data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing. Below are detailed methodologies for determining MIC and MBC values.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol determines the lowest concentration of a test compound that inhibits the visible growth of a bacterium.[15][16]

Materials:

  • 96-well microtiter plates

  • Test 1,2,4-triazole derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile DMSO (for dissolving compounds)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each triazole derivative (e.g., 10 mg/mL in DMSO). Create a working solution by diluting the stock in CAMHB to twice the highest desired test concentration.[15][16]

  • Serial Dilution: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the working compound solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[16]

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to assess whether the compound is bactericidal or bacteriostatic.[9][10]

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are observed at the spot).[10]

Workflow_MIC_MBC cluster_workflow MIC and MBC Determination Workflow prep_compound 1. Prepare Compound Serial Dilutions in 96-Well Plate inoculate 3. Inoculate Plate & Incubate (18-24h) prep_compound->inoculate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate read_mic 4. Read MIC Value (Lowest concentration with no visible growth) inoculate->read_mic subculture 5. Subculture from Clear Wells onto Agar Plate read_mic->subculture incubate_agar 6. Incubate Agar Plate (18-24h) subculture->incubate_agar read_mbc 7. Read MBC Value (Lowest concentration that kills ≥99.9%) incubate_agar->read_mbc

Caption: Standard workflow for MIC and MBC determination.

Conclusion and Future Outlook

The 1,2,4-triazole scaffold remains a highly valuable starting point for the development of new antibacterial agents.[3] The available data indicate that while some derivatives exhibit a narrow spectrum of activity, often favoring Gram-positive bacteria, others, particularly hybrids with existing antibiotics, demonstrate potent, broad-spectrum efficacy, including against resistant strains like MRSA.[1][7][12]

Future research should focus on:

  • Rational Design: Leveraging SAR data to design derivatives with improved potency and a broader spectrum. The incorporation of fluorine atoms or specific amino groups has shown promise in enhancing activity.[13]

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds to understand their bactericidal effects and potential for resistance development.

  • Toxicity and Pharmacokinetics: Evaluating the safety profile and in vivo efficacy of lead candidates to translate promising in vitro results into viable therapeutic options.

By systematically exploring the vast chemical space afforded by the 1,2,4-triazole nucleus, the scientific community can continue to develop innovative solutions to combat the global threat of bacterial infections.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. [Link]

  • Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. ResearchGate. [Link]

  • (PDF) 1,2,4-Triazoles as Important Antibacterial Agents. ResearchGate. [Link]

  • Experimental and docking evidence for black seed oil nanoemulsion as a natural antimicrobial material. BioResources. [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]

  • (PDF) Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. ResearchGate. [Link]

  • Selected 1,2,4-triazole drugs. | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Preprints.org. [Link]

  • Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Taylor & Francis Online. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • In Vitro, Evaluation of Antioxidant and Antibacterial Activities of New 1,2,3-Triazole Derivatives containing 1,2,4-Triaozle Ring. ResearchGate. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Center for Biotechnology Information. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. PubMed. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Der Pharma Chemica. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF NEW SCHIFF'S BASES WITH 1, 2, 4-TRIAZOLE MOIETY. ResearchGate. [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. National Center for Biotechnology Information. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. American Chemical Society. [Link]

Sources

A Comparative Guide to the Antioxidant Properties of Brominated Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quest for novel antioxidant compounds is a critical frontier. Oxidative stress is a key pathological feature in a myriad of human diseases, making the identification and characterization of potent antioxidants a significant focus of medicinal chemistry. The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive framework for evaluating and comparing the antioxidant properties of a specific, promising subclass: brominated triazolo[1,5-a]pyridine derivatives.

While extensive comparative data on a wide array of these specific compounds is still emerging, preliminary studies have indicated that halogenated derivatives of this heterocyclic system are particularly noteworthy. For instance, research has shown that certain triazolopyridine derivatives can exhibit higher radical scavenging activity than even Ascorbic Acid, a well-established antioxidant standard[2][4][5]. This guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to systematically evaluate these and other novel compounds, fostering a deeper understanding of their structure-activity relationships.

The Rationale: Why Brominated Triazolo[1,5-a]pyridines?

The triazolopyridine core is a bioisostere of purine, allowing it to interact with a variety of biological targets. The introduction of a bromine atom to this scaffold can significantly modulate its physicochemical properties, including lipophilicity and electronic distribution. These changes can, in turn, influence the molecule's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), the fundamental mechanism of most antioxidant activity.

The scientific impetus for this guide is to provide a standardized approach to validating the antioxidant potential of newly synthesized brominated triazolo[1,5-a]pyridine derivatives against established benchmarks.

Comparative Analysis of Antioxidant Activity

A direct, comprehensive comparison requires standardized testing. The antioxidant capacity of a compound is not an absolute value but is dependent on the specific assay used, as different methods measure various aspects of antioxidant action (e.g., hydrogen atom transfer vs. electron transfer).

Below is a summary table illustrating how data for novel brominated triazolo[1,5-a]pyridine derivatives (hypothetical Compounds A, B, and C) would be presented in comparison to standard antioxidants. The goal of performing the subsequent experimental protocols is to populate such a table with empirical data.

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)FRAP Value (mM Fe²⁺/mM)
Compound A (e.g., 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine)Experimental DataExperimental DataExperimental Data
Compound B (e.g., 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine)Experimental DataExperimental DataExperimental Data
Compound C (e.g., 2,7-Dibromo-[1][2][3]triazolo[1,5-a]pyridine)Experimental DataExperimental DataExperimental Data
Trolox (Standard)~36.4[6]~5-10High
Ascorbic Acid (Standard)~20-30~5-10High

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Key Experimental Protocols for Antioxidant Screening

To ensure trustworthiness and reproducibility, the following detailed protocols for three widely accepted antioxidant assays are provided. These methods form a robust primary screening platform.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a purple-colored free radical. Upon reduction, the color changes to a pale yellow, and this change in absorbance is measured spectrophotometrically at ~517 nm[7].

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH stock solution (e.g., 0.1 mM in Methanol) C Add DPPH solution to 96-well plate A->C B Prepare serial dilutions of Test Compounds & Standards (e.g., Trolox, Ascorbic Acid) D Add Test Compound/ Standard dilutions to wells B->D E Incubate in the dark (e.g., 30 min at RT) D->E F Measure Absorbance at ~517 nm E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. Concentration to determine IC₅₀ G->H

Caption: DPPH Assay Experimental Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation[7].

    • Prepare a stock solution of the brominated triazolo[1,5-a]pyridine derivative (e.g., 1 mg/mL or 1 mM) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare stock solutions of standards (Trolox and Ascorbic Acid) in the same manner.

    • From the stock solutions, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL or µM).

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the freshly prepared DPPH working solution.

    • Add 100 µL of the various concentrations of the test compounds or standards to their respective wells[7].

    • For the control well (100% radical activity), add 100 µL of the solvent (e.g., methanol) instead of the test sample.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes[7].

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration of the test compound/standard and determine the IC₅₀ value from the curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at ~734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate B Incubate mixture in dark (12-16 hours) A->B C Dilute ABTS•+ solution with methanol to an absorbance of ~0.7 at 734 nm B->C D Add diluted ABTS•+ solution to cuvette/well C->D E Add Test Compound/ Standard dilutions F Incubate at RT (e.g., 6-30 min) E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition and determine IC₅₀ G->H

Caption: ABTS Assay Experimental Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

    • Before the assay, dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and standards as described for the DPPH assay.

  • Assay Procedure:

    • Add a large volume of the diluted ABTS•+ solution (e.g., 3.995 mL) to a small volume of the test sample (e.g., 5 µL).

    • Mix thoroughly.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for a defined time (e.g., 30 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using a formula analogous to the DPPH assay.

    • Determine the IC₅₀ value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at ~593 nm[2].

FRAP_Workflow

Sources

A Comparative Guide to the Antifungal Activity of 1,2,4-Triazole Derivatives Containing Amino Acid Fragments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of a promising new class of antifungal agents: 1,2,4-triazole derivatives hybridized with amino acid fragments. As the challenge of fungal resistance to existing treatments grows, the need for novel chemical scaffolds and therapeutic strategies is paramount.[1][2][3] This document delves into the design, mechanism of action, and comparative antifungal efficacy of these innovative compounds, offering researchers and drug development professionals objective, data-driven insights. We will explore the causal relationships behind their synthesis and the structure-activity profiles that define their potential as next-generation fungicides.

The Rationale: Why Combine 1,2,4-Triazoles and Amino Acids?

The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous successful antifungal drugs, including fluconazole and itraconazole.[1][4] Its primary mechanism of action is the potent inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][6] By disrupting this pathway, triazole-based drugs compromise the structural integrity of the fungal membrane, leading to cell death.[4]

However, the rise of drug-resistant fungal strains necessitates continuous innovation.[1][3] The strategy of molecular hybridization—splicing two or more pharmacophores—is a powerful approach to creating novel molecules with potentially enhanced activity or new mechanisms of action.[3] Amino acids are not only the fundamental building blocks of proteins but also represent a class of naturally occurring, biologically active substances.[3] Incorporating amino acid fragments into the 1,2,4-triazole scaffold aims to:

  • Explore new chemical space: Create derivatives with unique three-dimensional structures.

  • Enhance binding affinity: The amino acid moiety can form additional interactions (e.g., hydrogen bonds) with the target enzyme.

  • Improve pharmacokinetic properties: Modify solubility and cell permeability.

This guide focuses on a series of novel 1,2,4-triazole derivatives containing α- and β-amino acid fragments, designed based on the structure of the commercial fungicide mefentrifluconazole, to evaluate their potential against various plant-pathogenic fungi.[2][7]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The foundational mechanism for this class of compounds is the targeted disruption of the ergosterol biosynthesis pathway, a process vital for fungal survival but absent in mammals, making it a selective target.[5][8]

The Process:

  • Enzyme Targeting: The un-substituted N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[6]

  • Inhibition: This strong interaction blocks the enzyme's normal function, which is to demethylate lanosterol.[1][6]

  • Pathway Disruption: The inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[5]

  • Membrane Damage: This dual effect disrupts the packing of phospholipids, altering membrane fluidity and the function of membrane-bound enzymes, ultimately compromising the entire cell.[6]

Ergosterol Biosynthesis Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole-Amino Acid Derivative CYP51 CYP51 Enzyme Triazole->CYP51 Inhibits

Caption: Inhibition of the CYP51 enzyme by 1,2,4-triazole derivatives.

Comparative Performance Analysis

A recently synthesized series of 1,2,4-triazole derivatives incorporating amino acid fragments demonstrated significant antifungal activity against five major phytopathogenic fungi.[2][3][7] The performance of these novel compounds was evaluated in vitro against the commercial fungicide mefentrifluconazole.

The results revealed that several of the synthesized compounds exhibited broad-spectrum fungicidal activity, with four compounds showing superior performance compared to the control drug.[2] Notably, compounds designated 8d and 8k displayed exceptional activity against Physalospora piricola, a fungus causing ring rot in apples and pears.[3][7]

Table 1: Comparative Antifungal Activity (EC₅₀ in µg/mL) of Lead Compounds

CompoundFungal StrainEC₅₀ (µg/mL) of Derivative[3][7]EC₅₀ (µg/mL) of Mefentrifluconazole[3][7]
8d Physalospora piricola10.80819.341
8k Physalospora piricola10.12619.341
8d Alternaria solani19.87325.116
8k Alternaria solani22.01525.116
8d Rhizoctonia cerealis28.35631.089
8k Rhizoctonia cerealis25.11731.089

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Structure-Activity Relationship (SAR) and Molecular Docking

The superior performance of compounds 8d and 8k can be attributed to their specific chemical structures.

  • Compound 8d: Incorporates an L-phenylalanine fragment.

  • Compound 8k: Incorporates an L-tryptophan fragment.

Key SAR Insights:

  • Aromatic Amino Acids: The presence of bulky aromatic side chains on the amino acid fragment (like in phenylalanine and tryptophan) appears to be crucial for enhanced activity against P. piricola.

  • β-Amino Acids: A related series of compounds incorporating β-amino acid fragments also showed that introducing substituents on the benzene ring of the amino acid moiety significantly impacted antifungal activity.[3] For instance, halogen substitutions often correlate with improved activity, a common theme in triazole fungicide design.[9]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens, on the phenyl ring of the core triazole structure is beneficial for antifungal activity.[9]

Molecular Docking: To provide a theoretical basis for these findings, molecular docking studies were performed, simulating the interaction between the compounds and the target CYP51 enzyme.[2][3][7] The results demonstrated a strong binding affinity for compounds 8d and 8k within the active site of CYP51, supporting the proposed mechanism of action.[2][7] The amino acid fragments likely form additional hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, leading to a more stable and potent inhibitory complex compared to the control drug.

Docking_Interaction Enzyme CYP51 Active Site (Key Amino Acid Residues) Compound 1,2,4-Triazole Core Amino Acid Fragment Compound:f1->Enzyme Hydrogen Bonds & Hydrophobic Interactions Heme Heme Iron Compound:f0->Heme Coordination Bond (Inhibition) Synthesis_Workflow Start 4-Nitroacetophenone Step1 Carbonyl Epoxidation Start->Step1 Step2 Substitution (with 1,2,4-Triazole) Step1->Step2 Step3 Reduction (NO₂ to NH₂) Step2->Step3 Step4 Amidation (with Amino Acid) Step3->Step4 Final Target 1,2,4-Triazole-Amino Acid Derivatives Step4->Final

Caption: High-level workflow for the synthesis of the target compounds.

Characterization: All synthesized compounds were rigorously characterized using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their chemical structures and purity. [3][7]

In Vitro Antifungal Susceptibility Testing (Mycelium Growth Rate Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) or, in this case, the EC₅₀ of a compound against pathogenic fungi. [6] Principle: The assay measures the ability of a compound to inhibit the radial growth of a fungal colony on a solid nutrient medium. The causality is direct: if the compound is effective, it will interfere with fungal cellular processes, resulting in slower or no mycelial growth.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and the control drug (e.g., mefentrifluconazole) in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Media:

    • Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

    • Allow the medium to cool to approximately 50-60°C.

  • Dosing the Media:

    • Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure the final concentration of the solvent (DMSO) is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v).

    • Prepare a control plate containing only the solvent (DMSO) to serve as a negative control (representing 100% growth).

    • Pour the amended media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing colony of the test fungus.

    • Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation:

    • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.

    • Incubate until the fungal growth in the negative control plate has reached a specified diameter (e.g., nearly covering the plate).

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage inhibition of mycelial growth for each concentration using the formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average diameter of the colony in the control plate, and T is the average diameter of the colony in the treated plate.

    • Use probit analysis or a similar statistical method to calculate the EC₅₀ value from the dose-response data.

Conclusion and Future Directions

The hybridization of 1,2,4-triazole and amino acid fragments represents a highly promising strategy in the development of novel antifungal agents. [2][3]The experimental data clearly demonstrates that specific derivatives, particularly those containing aromatic amino acids like phenylalanine and tryptophan, exhibit superior antifungal activity against key phytopathogenic fungi compared to existing commercial fungicides. [3][7]The proposed mechanism, centered on the potent inhibition of CYP51, is supported by robust molecular docking studies. [2] The path forward requires a multi-faceted approach:

  • Expansion of SAR studies: Synthesizing a broader range of derivatives with diverse amino acids (including non-natural ones) to further refine the structure-activity relationship.

  • In vivo evaluation: Testing the most potent compounds in greenhouse or field trials to assess their efficacy and phytotoxicity in a whole-plant system.

  • Toxicology and Safety Profiling: Conducting studies to determine the safety profile of these compounds for non-target organisms and the environment.

  • Broadening the Spectrum: Screening these compounds against human pathogenic fungi, such as Candida albicans and Aspergillus fumigatus, to explore their potential in clinical applications.

This guide provides a solid foundation for researchers, validating the potential of this novel chemical class and outlining the critical next steps for their development into effective and safe antifungal solutions.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • Chikhale, R., et al. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Retrieved from [Link]

  • Farjam, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Retrieved from [Link]

  • Luo, Y., et al. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. Retrieved from [Link]

  • Luo, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Retrieved from [Link]

  • Asati, V. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]

  • Luo, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. Retrieved from [Link]

  • Zhang, M., et al. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylamino-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Methylamino-1H-1,2,4-triazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.